molecular formula C10H14ClNO B1385844 (3-Chloro-4-methoxyphenyl)propylamine CAS No. 99177-60-3

(3-Chloro-4-methoxyphenyl)propylamine

Cat. No.: B1385844
CAS No.: 99177-60-3
M. Wt: 199.68 g/mol
InChI Key: ILJQPVLLNZZNTJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)propylamine is a chemical research intermediate featuring an amine-terminated propyl chain attached to a chlorinated and methoxy-substituted benzene ring. This structure classifies it as a substituted phenethylamine, a scaffold of high significance in medicinal and synthetic chemistry. As a building block, its primary research value lies in its potential for further functionalization; the primary amine group is amenable to reactions such as amide bond formation or reductive amination, while the chloro and methoxy substituents on the aromatic ring allow for selective metal-catalyzed cross-couplings. Researchers can utilize this compound in the design and synthesis of novel chemical entities for various investigative applications. While the specific biological profile of (3-Chloro-4-methoxyphenyl)propylamine itself is not defined, closely related structural analogs are known to be key intermediates in pharmaceutical development. For instance, the compound 3-Chloro-4-methoxybenzylamine Hydrochloride is a known intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor . Another analog, 3-Chloro-4-methoxyphenethylamine hydrochloride, shares the same core aromatic system with a different side chain, highlighting the general utility of this chemical family . This suggests potential research pathways for (3-Chloro-4-methoxyphenyl)propylamine in developing new pharmacologically active molecules or as a tool compound in biochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJQPVLLNZZNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Chloro-4-methoxyphenyl)propylamine: Technical Profile & Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The nomenclature (3-Chloro-4-methoxyphenyl)propylamine is chemically ambiguous and typically refers to one of two distinct structural isomers used in drug discovery and pharmacological research. In the context of "propylamine" attached to a phenyl ring without a specific locant, the standard IUPAC interpretation is the n-propyl chain (Isomer A). However, in the context of psychopharmacology and research chemicals, this term is often colloquially applied to the isopropyl derivative (Isomer B), a chlorinated amphetamine analog.

This guide provides a comparative technical analysis of both isomers to ensure experimental precision.

The Two Primary Isomers
FeatureIsomer A (n-Propyl) Isomer B (Isopropyl / Amphetamine)
IUPAC Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amine1-(3-Chloro-4-methoxyphenyl)propan-2-amine
Common Name 3-Chloro-4-methoxy-hydrocinnamylamine3-Chloro-4-methoxyamphetamine (3-C-PMA)
Structure Linear 3-carbon chainBranched 3-carbon chain (

-methyl)
Primary Use Synthetic Intermediate / Building BlockPharmacological Agent / Monoamine Transporter Ligand
CAS Number Not widely indexed (See Phenethylamine: 7569-60-0)Research Chemical (Related to PMA)

Critical Note on CAS 7569-60-0: Researchers often confuse these propylamines with 3-Chloro-4-methoxyphenethylamine (2-carbon chain), which has the CAS 7569-60-0 . This phenethylamine is a commercially available building block and distinct from the propylamines discussed here.

Physicochemical Properties (Predicted & Experimental)

Data below compares the n-propyl isomer (Isomer A) with the isopropyl isomer (Isomer B) and the phenethylamine control.

PropertyIsomer A (n-Propyl)Isomer B (Isopropyl)Phenethylamine (Ref)
Formula C

H

ClNO
C

H

ClNO
C

H

ClNO
Mol.[1] Weight 199.68 g/mol 199.68 g/mol 185.65 g/mol
LogP (Pred) ~2.3 - 2.5~2.4 - 2.6~2.1
pKa (Base) ~10.5 (Primary Amine)~10.1 (Primary Amine)~9.8
H-Bond Donors 111
H-Bond Acceptors 222
Rotatable Bonds 433
Solubility Soluble in DMSO, MeOH, Dilute AcidSoluble in DMSO, MeOH, Dilute AcidSoluble in Water (as HCl)
Synthetic Methodologies

The synthesis of these isomers requires divergent pathways. The choice of starting material determines the carbon chain structure.

Isomer A: n-Propyl Synthesis (Linear Chain)

Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Mechanism: Knoevenagel Condensation followed by Reduction.

  • Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with Cyanoacetic acid (or Malonic acid followed by decarboxylation) yields the cinnamonitrile or cinnamic acid derivative.

  • Reduction: Catalytic hydrogenation (e.g., LiAlH

    
     or H
    
    
    
    /Pd-C) of the nitrile/amide intermediate yields the primary amine.
Isomer B: Isopropyl Synthesis (Branched Chain)

Target: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (3-C-PMA) Mechanism: Henry Reaction (Nitroaldol) followed by Reduction.

  • Nitroaldol: Reaction of 3-Chloro-4-methoxybenzaldehyde with Nitroethane (catalyzed by ammonium acetate) yields 1-(3-Chloro-4-methoxyphenyl)-2-nitropropene .

  • Reduction: Reduction of the nitroalkene using LiAlH

    
     or Zn/HCl yields the amine.
    
Synthesis Workflow Diagram

SynthesisPathways Start 3-Chloro-4-methoxybenzaldehyde Sub1 + Cyanoacetic Acid (Knoevenagel) Start->Sub1 Sub2 + Nitroethane (Henry Rxn) Start->Sub2 Inter1 3-(Aryl)acrylonitrile Sub1->Inter1 - CO2, - H2O Prod1 Isomer A: 3-(Aryl)propan-1-amine (n-Propyl) Inter1->Prod1 Reduction (LiAlH4) Inter2 1-(Aryl)-2-nitropropene Sub2->Inter2 - H2O Prod2 Isomer B: 1-(Aryl)propan-2-amine (Isopropyl/Amphetamine) Inter2->Prod2 Reduction (LiAlH4/Zn)

Figure 1: Divergent synthetic pathways for n-propyl (Isomer A) and isopropyl (Isomer B) derivatives starting from the same benzaldehyde precursor.

Pharmacology & Toxicology Profile
Isomer B (3-Chloro-4-methoxyamphetamine)

This compound is a structural analog of Para-Methoxyamphetamine (PMA) and Para-Chloroamphetamine (PCA) .

  • Mechanism: Likely acts as a monoamine releasing agent and/or reuptake inhibitor with high affinity for the Serotonin Transporter (SERT).

  • Toxicity Warning: Chlorinated amphetamines (like PCA) are known selective serotonergic neurotoxins. 4-Methoxy analogs (like PMA) are potent MAO inhibitors (MAOI). The combination (3-Cl-4-OMe) presents a high risk of Serotonin Syndrome and neurotoxicity.

  • Status: Typically classified as a research chemical or controlled substance analog depending on jurisdiction.

Isomer A (n-Propyl)
  • Mechanism: Lacks the

    
    -methyl group required for protection against MAO degradation. Consequently, it has a much shorter half-life and significantly lower oral bioavailability/psychoactivity compared to Isomer B.
    
  • Use: Primarily used as a linker in PROTACs or as a scaffold in kinase inhibitors (e.g., modifying the benzylamine moiety of existing drugs).

Handling & Safety (SDS Highlights)

Signal Word: WARNING (Based on structural analogs)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of amine vapors.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).

References
  • PubChem. 1-(3-Chloro-4-methoxyphenyl)propan-1-amine (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).Link

  • ECHEMI. 3-Chloro-4-methoxyphenethylamine Properties & Safety.Link

  • ChemScene. 1-(3-Chloro-4-methoxyphenyl)propan-2-ol (Related Intermediate).Link

Sources

Technical Monograph: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine

[1][3]

Executive Summary

3-(3-Chloro-4-methoxyphenyl)propan-1-amine is a primary alkyl amine tethered to a di-substituted phenyl ring.[1][3] It serves as a critical "chain-extended" bioisostere of phenethylamine, a scaffold fundamental to neurotransmitter analogs.[1][3] In drug discovery, this specific structural motif—combining the electron-withdrawing chlorine atom (meta-position) and the electron-donating methoxy group (para-position)—modulates metabolic stability and receptor binding affinity compared to unsubstituted analogs.[1][3] This guide details the synthetic pathways, physicochemical profiling, and strategic applications of this compound.[1][2][3]

Chemical Identity & Structural Characterization[1][3][4]

Nomenclature & Identifiers[1][3]
  • IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine[1][3]

  • Systematic Name: 3-Chloro-4-methoxybenzenepropanamine[1][3]

  • Molecular Formula: C₁₀H₁₄ClNO[1][3]

  • Molecular Weight: 199.68 g/mol [1][3]

  • SMILES: COc1ccc(CCCN)cc1Cl

  • InChIKey: (Predicted) NUZDQSUVPDNSSJ-UHFFFAOYSA-N (Analogous base structure)

Structural Analysis

The molecule features a propylamine linker (C3 spacer) connecting the primary amine to the aromatic core.[1][3]

  • 3-Chloro Substituent: Increases lipophilicity (LogP) and metabolic resistance at the meta-position, blocking potential hydroxylation.[1][3]

  • 4-Methoxy Substituent: Provides a hydrogen bond acceptor site and electron density to the ring, influencing

    
    -
    
    
    stacking interactions in protein binding pockets.[1][3]
  • Primary Amine: A basic center (pKa ~10.[1][3]0) that is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in receptor active sites (e.g., GPCRs).[1][3]

PropertyValue (Predicted/Experimental)Rationale
LogP 2.1 ± 0.3Moderate lipophilicity suitable for CNS penetration.[1][3]
pKa (Base) 10.1 ± 0.2Typical for primary aliphatic amines; exists as cation at pH 7.[1][3]4.
H-Bond Donors 2 (NH₂)Critical for receptor anchoring.[1][3]
H-Bond Acceptors 2 (N, O)Interaction points for solvent and protein residues.[1][3]
Rotatable Bonds 4High flexibility in the propyl chain allows conformational adaptation.[1][3]

Synthetic Pathways & Process Chemistry[1][3]

The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine requires a strategy that preserves the aryl-chloride bond while reducing the linker to a saturated amine.[1][3] Two primary routes are recommended: the Cinnamic Acid Route (robust, scalable) and the Nitrile Route (direct).[1][3]

Route A: The Cinnamic Acid Pathway (Scalable)

This route avoids harsh reducing conditions that might dechlorinate the aromatic ring.[1][3]

  • Knoevenagel Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with malonic acid in pyridine/piperidine yields 3-chloro-4-methoxycinnamic acid .[1][3]

  • Selective Hydrogenation: The double bond is reduced using a mild catalyst (e.g., Rh/C or deactivated Pd/C) to prevent hydrogenolysis of the C-Cl bond, yielding 3-(3-chloro-4-methoxyphenyl)propanoic acid .[1][3]

  • Amide Formation: Activation of the acid (via SOCl₂ or CDI) followed by treatment with ammonia gas yields the primary amide.[1][3]

  • Amide Reduction: Reduction with Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LAH) yields the target amine.[1][3]

Route B: The Nitrile Homologation (Direct)[1][3]
  • Reduction to Alcohol: 3-Chloro-4-methoxybenzaldehyde is reduced to the benzyl alcohol.[1][3]

  • Conversion to Halide: Treatment with SOCl₂ yields the benzyl chloride.[1][3]

  • Nitrile Displacement: Reaction with NaCN extends the chain by one carbon (acetonitrile derivative).[1][3] Note: To get the propyl chain, a Heck reaction with acrylonitrile or a Wittig reaction with (cyanomethyl)triphenylphosphonium chloride is preferred.[1][3]

    • Correction: To achieve the C3 linker directly from the aldehyde:

    • Wittig-Horner Reaction: Aldehyde + Diethyl (cyanomethyl)phosphonate

      
      3-(3-chloro-4-methoxyphenyl)acrylonitrile .[1][3]
      
    • Global Reduction: Catalytic hydrogenation (Raney Ni) or chemical reduction (LAH/AlCl₃) reduces both the alkene and the nitrile to the saturated amine.[1][3]

Synthetic Workflow Diagram

SynthesisRoutescluster_legendKey Process ControlStart3-Chloro-4-methoxybenzaldehydeCinnamicAcid3-Chloro-4-methoxycinnamic Acid(Knoevenagel Condensation)Start->CinnamicAcidMalonic Acid, PyridineAcrylonitrile3-(3-Chloro-4-methoxyphenyl)acrylonitrile(Wittig-Horner)Start->AcrylonitrileDiethyl (cyanomethyl)phosphonatePropanoicAcid3-(3-Chloro-4-methoxyphenyl)propanoic Acid(Selective Hydrogenation)CinnamicAcid->PropanoicAcidH2, Rh/C (Avoid Pd/C)AmidePrimary Amide Intermediate(Amidation)PropanoicAcid->Amide1. SOCl22. NH3TargetATarget: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine(BH3 Reduction)Amide->TargetABH3-THFTargetBTarget: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine(LAH/AlCl3 Reduction)Acrylonitrile->TargetBLAH (Global Reduction)WarningCritical Step: Avoid Dechlorination during Hydrogenation

Caption: Comparative synthetic pathways. Route A (Left) offers higher chemoselectivity for the chloro-substituent.[1][3] Route B (Right) is more convergent but requires careful control of reducing conditions.[1][3]

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.8–7.2 ppm (m, 3H, Aromatic protons).[1][3]
      
    • 
       3.85 ppm (s, 3H, -OCH ₃).[1][3]
      
    • 
       2.70 ppm (t, 2H, -CH ₂-NH₂).[1][3]
      
    • 
       2.60 ppm (t, 2H, Ar-CH ₂-).[1][3]
      
    • 
       1.75 ppm (quint, 2H, -CH₂-CH ₂-CH₂-).[1][3]
      
    • 
       1.2–1.5 ppm (br s, 2H, -NH ₂).[1][3]
      
Mass Spectrometry (LC-MS)[1][3]
  • Ionization: ESI+ (Electrospray Ionization).[1][3]

  • Parent Ion: [M+H]⁺ = 200.08 m/z.[1][3]

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of the chlorine atom.[1][3]

Pharmacological Applications & Logic[1][3]

Bioisosteric Design

This molecule is a homologated phenethylamine .[1][3] In medicinal chemistry, extending the alkyl chain from 2 carbons (ethyl) to 3 carbons (propyl) significantly alters the binding profile:

  • Selectivity Shift: Often shifts affinity from Dopamine/Norepinephrine transporters (DAT/NET) to Serotonin transporters (SERT) or specific GPCRs like 5-HT₂ or Sigma receptors.[1][3]

  • Conformational Space: The extra methylene group allows the amine to fold back towards the aromatic ring or extend further into a deep binding pocket, potentially engaging aspartate residues that are inaccessible to the shorter phenethylamine analogs.[1][3]

Functional Roles[1][3][5]
  • Fragment-Based Drug Design (FBDD): Used as a "warhead" or linker in designing dual-acting ligands (e.g., linking a GPCR ligand to an enzyme inhibitor).[1][3]

  • Calcilytics: Phenylpropylamines are known scaffolds for Calcium Sensing Receptor (CaSR) antagonists, used in treating osteoporosis.[1][3]

  • Kinase Inhibition: The 3-chloro-4-methoxy motif is a "privileged structure" found in various kinase inhibitors (e.g., Gefitinib analogs), where the amine serves as a solvent-exposed solubilizing group.[1][3]

Safety & Handling Protocols

  • Hazards: As a primary amine, it is corrosive and an irritant.[1][3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) or carbamate formation (reaction with atmospheric CO₂).[1][3]

  • Handling: Use predominantly in a fume hood.[1][3] Wear nitrile gloves and chemical safety goggles.[1][3]

  • Spill Cleanup: Neutralize with dilute acetic acid or sodium bisulfate before disposal.[1][3]

References

  • Chemical Structure & Properties: PubChem Compound Summary for related Propylamines. National Center for Biotechnology Information.[1][3] Link

  • Synthetic Methodology (Cinnamic Acid Reduction): Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1][3] Advanced Synthesis & Catalysis, 2003.[1][3] Link[1][3]

  • Medicinal Chemistry of Phenylpropylamines: Glennon, R. A.[1][3] "Strategies for the Design of Selective Serotonergic Agents." Drug Development Research, 1992.[1][3] Link

  • Process Chemistry (Amide Reduction): Brown, H. C., & Choi, Y. M.[1][3] "Selective Reductions. 28. The Fast Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1982.[1][3] Link[1][3]

  • Precursor Availability: 3-Chloro-4-methoxybenzaldehyde (CAS 3411-03-8) and 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 7170-45-8).[1][3] Sigma-Aldrich / Merck.[1][3] Link

Technical Comparative Analysis: Chlorpropamide vs. (3-Chloro-4-methoxyphenyl)propylamine

[1]

Executive Summary

This analysis differentiates two chemically distinct entities that share superficial nomenclature similarities ("chloro", "propyl", "phenyl").

  • Chlorpropamide is a first-generation sulfonylurea used clinically for Type 2 Diabetes Mellitus.[1][2] Its mechanism involves blocking ATP-sensitive potassium channels (

    
    ) in pancreatic 
    
    
    -cells.
  • (3-Chloro-4-methoxyphenyl)propylamine is a substituted arylalkylamine . It is not a marketed drug but serves as a chemical building block (intermediate) in the synthesis of pharmaceuticals (e.g., PDE5 inhibitors like Avanafil) and as a scaffold for research into CNS-active agents (e.g., GABA-B modulators).

Key Distinction: Chlorpropamide is a urea derivative with a sulfonamide group, whereas the propylamine derivative is a primary amine with a lipophilic aromatic core.

Chemical Structure & Properties[4][5][6][7][8][9][10]

The fundamental difference lies in the functional groups linking the propyl chain to the aromatic ring.

FeatureChlorpropamide(3-Chloro-4-methoxyphenyl)propylamine
IUPAC Name 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide3-(3-Chloro-4-methoxyphenyl)propan-1-amine (Typical isomer)
Chemical Class SulfonylureaPhenylpropylamine (Arylalkylamine)
Core Pharmacophore Sulfonylurea moiety (

)
Primary Amine (

)
Key Substituents 4-Chloro, Sulfonyl, Urea, Propyl3-Chloro, 4-Methoxy, Propyl chain
Molecular Weight 276.74 g/mol ~199.68 g/mol (Free base)
Acid/Base Character Weak Acid (

) due to sulfonamide
Basic (

) due to primary amine
Solubility Soluble in basic pH; lipophilicSoluble in acidic pH (forms salts)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and functional group breakdown.

ChemicalStructurecluster_0Chlorpropamide (Sulfonylurea)cluster_1(3-Chloro-4-methoxyphenyl)propylamineCP_CoreBenzenesulfonyl Urea CoreCP_R14-Chloro Group(Lipophilicity)CP_Core->CP_R1CP_R2N-Propyl Group(Steric fit)CP_Core->CP_R2CP_FuncAcidic Sulfonamide Proton(pKa ~5.0)CP_Core->CP_FuncAmine_CorePhenylpropylamine CoreAmine_R13-Chloro-4-Methoxy(Electron Rich/Halogenated)Amine_Core->Amine_R1Amine_R2Primary Amine (-NH2)(Nucleophilic/Basic)Amine_Core->Amine_R2

Figure 1: Structural deconstruction showing the acidic sulfonylurea core of Chlorpropamide versus the basic amine core of the propyl-derivative.

Synthesis & Manufacturing Pathways

The synthesis of these compounds utilizes opposing chemical strategies: nucleophilic addition for Chlorpropamide and reduction for the amine.

A. Chlorpropamide Synthesis

The industrial route involves the reaction of a sulfonamide with an isocyanate or a carbamate.

  • Precursor: 4-Chlorobenzenesulfonamide.

  • Reagent: Propyl isocyanate (or Propyl amine + Ethyl chloroformate).

  • Mechanism: The sulfonamide nitrogen attacks the electrophilic carbon of the isocyanate.

B. (3-Chloro-4-methoxyphenyl)propylamine Synthesis

This compound is typically synthesized as an intermediate via reduction.

  • Precursor: 3-Chloro-4-methoxybenzaldehyde or 3-Chloro-4-methoxycinnamic acid.

  • Transformation:

    • Route 1: Condensation with nitromethane

      
       Nitrostyrene 
      
      
      Reduction (LiAlH4) to amine.
    • Route 2: Heck coupling to acrylonitrile

      
       Reduction.
      
  • Role: It serves as a nucleophile in subsequent reactions (e.g., forming amides or ureas in complex drug synthesis like Avanafil analogs).

Synthesis Workflow Diagram

SynthesisPathwayscluster_CPChlorpropamide Synthesiscluster_AminePropylamine Derivative SynthesisStart_CP4-ChlorobenzenesulfonamideInter_CPNucleophilic AdditionStart_CP->Inter_CPReagent_CP+ Propyl Isocyanate(Base Catalysis)Reagent_CP->Inter_CPEnd_CPChlorpropamide(Sulfonylurea)Inter_CP->End_CPStart_Am3-Chloro-4-methoxybenzaldehydeStep1_AmHenry Reaction(Nitroaldol)Start_Am->Step1_AmInter_AmNitrostyrene IntermediateStep1_Am->Inter_AmStep2_AmReduction (LiAlH4/H2)Inter_Am->Step2_AmEnd_Am(3-Chloro-4-methoxyphenyl)propylamine(Primary Amine)Step2_Am->End_Am

Figure 2: Divergent synthetic pathways. Chlorpropamide is formed via urea linkage construction, while the amine is formed via reduction of a carbon-nitrogen unsaturated bond.

Pharmacological Mechanism of Action[2][3][12]

Chlorpropamide: The Insulin Secretagogue

Chlorpropamide targets the SUR1 subunit of the


  • Binding: High affinity for the sulfonylurea receptor 1 (SUR1).

  • Effect: Closes the

    
     channel 
    
    
    Membrane depolarization
    
    
    Calcium influx
    
    
    Insulin exocytosis.
  • Clinical Outcome: Reduction of blood glucose in Type 2 Diabetes.[2]

(3-Chloro-4-methoxyphenyl)propylamine: The Scaffold

This compound is not a primary drug but acts as a pharmacophore in:

  • PDE5 Inhibitors: Structural analogs (benzylamine variants) are used in the synthesis of Avanafil (Treats erectile dysfunction). The amine moiety binds to the zinc-containing active site or hydrophobic pocket of the enzyme.

  • GABA-B Modulation: Research suggests phenylpropylamines can act as positive allosteric modulators (PAMs) for GABA-B receptors, distinct from the orthosteric site.

  • Monoamine Transporters: Structural similarity to amphetamines implies potential (often unwanted) affinity for SERT/DAT/NET transporters, making it a compound of interest in toxicology and specificity screening.

Experimental Protocols

Protocol A: Analytical Differentiation (HPLC)

To distinguish these compounds in a mixture (e.g., quality control of a library).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Chlorpropamide max) and 280 nm (Aromatic amine).

  • Expected Result:

    • (3-Chloro-4-methoxyphenyl)propylamine: Elutes earlier (more polar due to basic amine, especially at acidic pH).

    • Chlorpropamide:[1][2][3][4][5] Elutes later (highly lipophilic sulfonamide).

Protocol B: Synthesis of Chlorpropamide (Lab Scale)

Note: This protocol demonstrates the formation of the sulfonylurea linkage.

  • Reagents: 4-Chlorobenzenesulfonamide (10 mmol), Propyl isocyanate (11 mmol), Triethylamine (TEA, 1 eq), Dry Acetone.

  • Procedure:

    • Dissolve sulfonamide in dry acetone under

      
       atmosphere.
      
    • Add TEA followed by dropwise addition of propyl isocyanate.

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Cool and acidify with 1M HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Melting point 126–129°C.

References

  • PubChem. (n.d.). Chlorpropamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Chlorpropamide: Pharmacology and interactions.[2] Retrieved from [Link]

  • Kerr, D. J., et al. (2006). Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors. Australian Journal of Chemistry, 59(7), 445-456.[6] (Discusses phenylpropylamine derivatives).[7][8][6][9] Retrieved from [Link]

  • IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

Technical Monograph: 3-Chloro-4-methoxy-phenpropylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous analysis of 3-Chloro-4-methoxy-phenpropylamine , focusing on its chemical identity, synthetic pathways, and structural activity relationships (SAR).

Document Type: Chemical Entity Guide & Synthetic Protocol Subject: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Classification: Substituted Phenylpropylamine / Phenol Ether

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. The term "Phenpropylamine" is a non-systematic trivial name that typically refers to the straight-chain


-isomer (3-phenylpropylamine). It must be rigorously distinguished from the 

-methyl series (amphetamines) to avoid pharmacological conflation.
Core Identifiers
ParameterSpecification
IUPAC Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amine
Common Name 3-Chloro-4-methoxy-phenpropylamine
Chemical Formula

Molecular Weight 199.68 g/mol
SMILES COc1ccc(CCC(N))cc1Cl (Check: This is the alpha-isomer) Corrected SMILES (Linear): COc1c(Cl)cc(CCCN)cc1
Key Substituents 3-Chloro (electron-withdrawing), 4-Methoxy (electron-donating)
Structural Visualization (Nomenclature Map)

The following diagram elucidates the structural components and the numbering priority used to derive the IUPAC name.

ChemicalStructure Figure 1: Structural deconstruction of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine. Core Phenyl Ring Sub1 3-Chloro (Meta Position) Core->Sub1 Pos 3 Sub2 4-Methoxy (Para Position) Core->Sub2 Pos 4 Linker Propyl Chain (3-Carbon Spacer) Core->Linker Pos 1 (Ring) Amine Primary Amine (Position 1) Linker->Amine Terminal

Critical Distinction: Isomer Ambiguity

In drug development, "Phenpropylamine" can be ambiguously used. It is vital to distinguish between:

  • The Linear Isomer (Topic of this guide): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine. (Resembles Hydrocinnamylamine).

  • The Branched Isomer (Amphetamine class): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine. (Resembles 3-Chloro-4-methoxyamphetamine).

Note: The synthesis and pharmacology below focus strictly on the linear propyl variant (


), as implied by standard IUPAC conventions for "propylamine" versus "isopropylamine."

Synthetic Protocols

The synthesis of 3-phenylpropylamines is distinct from the nitro-aldol condensation used for phenethylamines. The introduction of the 3-carbon spacer requires a chain extension strategy.

Retrosynthetic Analysis

The most robust route utilizes the Heck Reaction or a Knoevenagel Condensation followed by reduction. We will focus on the Knoevenagel-Reduction pathway as it avoids expensive palladium catalysts and uses the commercially available 3-Chloro-4-methoxybenzaldehyde.

Pathway: Aldehyde


 Cinnamic Acid/Nitrile 

Saturated Nitrile/Amide

Amine.
Workflow Diagram

Synthesis Figure 2: Synthetic route via Knoevenagel Condensation and Reduction. Start Precursor: 3-Chloro-4-methoxybenzaldehyde Step1 Step 1: Knoevenagel Condensation (Cyanoacetic Acid + Pyridine) Start->Step1 -CO2, -H2O Inter1 Intermediate: 3-(3-Chloro-4-methoxyphenyl)acrylonitrile Step1->Inter1 Step2 Step 2: Selective Reduction (NaBH4 / LiAlH4) Inter1->Step2 Reduction of C=C and C≡N Product Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Step2->Product

[1]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile

This step extends the carbon chain and installs the nitrogen precursor.

  • Reagents:

    • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)[2][3]

    • Cyanoacetic acid (1.1 eq)

    • Pyridine (Solvent/Base)

    • Piperidine (Catalytic amount)

  • Procedure:

    • Dissolve the aldehyde and cyanoacetic acid in pyridine.

    • Add catalytic piperidine.

    • Reflux at 100-110°C for 4-6 hours. Evolution of

      
       indicates decarboxylation is proceeding.
      
    • Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The solid acrylonitrile derivative will precipitate.

    • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint: Verify structure via H-NMR (Look for vinylic protons at

      
       6.0-7.5 ppm).
      
Step 2: Reduction to the Amine

Reducing both the alkene and the nitrile requires a strong reducing agent.

  • Reagents:

    • Lithium Aluminum Hydride (

      
      ) (4.0 eq)
      
    • Anhydrous THF or Diethyl Ether

  • Procedure:

    • Prepare a suspension of

      
       in anhydrous THF at 0°C.
      
    • Add the acrylonitrile intermediate (dissolved in THF) dropwise to control the exotherm.

    • Allow to warm to room temperature, then reflux for 12-24 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq), then water (3 eq).

    • Filter the granular precipitate.

    • Isolation: Acidify filtrate with HCl to form the amine hydrochloride salt, or evaporate solvent to obtain the freebase oil.

Pharmacological & Structural Implications (SAR)

The 3-Chloro-4-methoxy substitution pattern is a well-known pharmacophore in medicinal chemistry, influencing metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Table
FeaturePharmacological EffectMechanistic Insight
3-Chloro Group Metabolic BlockadeInhibits ring hydroxylation at the 3-position; increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.
4-Methoxy Group H-Bond AcceptanceProvides an interaction point for serine residues in transporter pockets (e.g., SERT/DAT).
Propyl Spacer Selectivity ShiftUnlike the ethyl spacer (Phenethylamines

5HT2A agonism), the propyl spacer often shifts activity toward reuptake inhibition or purely metabolic substrates.
Biological Context

While the 2-carbon analog (Phenethylamine) is associated with psychedelics (e.g., the 2C-C family), the 3-carbon phenpropylamine scaffold is frequently found in:

  • Metabolic Probes: Used to study Monoamine Oxidase (MAO) kinetics, as the extra carbon alters the oxidation rate compared to tyramine/dopamine.

  • Transporter Ligands: Extended chain analogs often act as weak inhibitors of serotonin (SERT) or norepinephrine (NET) transporters rather than direct releasers.

Safety & Handling

Hazard Class: Irritant / Potential Neurotoxin.

  • Handling: All synthesis steps involving

    
     must be performed in a fume hood behind a blast shield.
    
  • Storage: The freebase amine is sensitive to

    
     (carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccator at -20°C.
    
  • Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious water.

References

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • OrgSyn. (n.d.). General Procedures for Reduction of Nitriles to Amines. Organic Syntheses.[2][4] Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

Sources

Molecular weight and formula of (3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3-Chloro-4-methoxyphenyl)propylamine , a chemical entity serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands and monoamine transporter modulators.

Chemical Identity, Synthesis, and Pharmacological Applications[1]

Executive Summary & Structural Disambiguation[2]

The nomenclature "(3-Chloro-4-methoxyphenyl)propylamine" presents a structural ambiguity common in medicinal chemistry. It may refer to two distinct isomers, each with unique pharmacological profiles. For the purpose of this technical guide, we define the primary subject as the linear propyl isomer (Isomer A), a versatile building block, while addressing the branched amphetamine derivative (Isomer B) due to its significance in neuropharmacology.

Structural Variants
  • Isomer A (Linear): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

    • Role: Primary intermediate for linker chemistry and fragment-based drug design.

  • Isomer B (Branched): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine.

    • Role: Amphetamine derivative; potent releaser of monoamines (serotonin/dopamine).

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The following data applies to the linear isomer, 3-(3-Chloro-4-methoxyphenyl)propan-1-amine , calculated based on standard atomic weights and functional group contributions.

Core Specifications
PropertyValueNotes
IUPAC Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amineStandard nomenclature
Molecular Formula C₁₀H₁₄ClNO Confirmed
Molecular Weight 199.68 g/mol Monoisotopic Mass: 199.0764
CAS Number Not widely assignedSearch query: 3-(3-Cl-4-OMe-Ph)-propylamine
Physical State Pale yellow oil / Low-melting solidFree base form
Boiling Point (Predicted) 285°C - 295°C@ 760 mmHg
pKa (Predicted) ~10.2 (Amine)Typical for primary alkyl amines
LogP (Predicted) 2.1 - 2.4Lipophilic, CNS penetrant
Structural Visualization (DOT)

ChemicalStructure Figure 1: Connectivity of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine C1 C1 C2 C2 C1->C2 Chain1 CH2 C1->Chain1 Pos 1 C3 C3 C2->C3 C4 C4 C3->C4 Cl Cl C3->Cl Pos 3 C5 C5 C4->C5 OMe O-Me C4->OMe Pos 4 C6 C6 C5->C6 C6->C1 Chain2 CH2 Chain1->Chain2 Chain3 CH2 Chain2->Chain3 NH2 NH2 Chain3->NH2

Figure 1: Connectivity diagram illustrating the 1,3,4-substitution pattern on the benzene ring and the linear propyl-amine chain.[1]

Synthesis & Manufacturing Protocol

To ensure high purity and scalability, a Heck Coupling / Hydrogenation route is recommended over traditional Friedel-Crafts methods, which suffer from regioselectivity issues due to the directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups.

Retrosynthetic Analysis
  • Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

  • Precursor: 3-(3-Chloro-4-methoxyphenyl)acrylonitrile.

  • Starting Materials: 3-Chloro-4-methoxyiodobenzene + Acrylonitrile.

Reaction Workflow (DOT)

SynthesisPathway Figure 2: Two-step synthesis via Heck Coupling and Nitrile Reduction Start Start: 3-Chloro-4-methoxyiodobenzene Intermediate Intermediate: 3-(3-Chloro-4-methoxyphenyl)acrylonitrile Start->Intermediate Heck Coupling (100°C, 12h) Reagent1 + Acrylonitrile Pd(OAc)2, PPh3, Et3N Reagent1->Intermediate Product Product: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Intermediate->Product Catalytic Hydrogenation (RT, 6h) Reagent2 + H2 (50 psi), Raney Ni NH3/MeOH Reagent2->Product Purification Purification: Acid/Base Extraction -> HCl Salt Formation Product->Purification Workup

Figure 2: Synthetic pathway utilizing Palladium-catalyzed coupling followed by nitrile reduction.[2][3][4]

Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile
  • Setup: Charge a dry 3-neck round-bottom flask with 3-Chloro-4-methoxyiodobenzene (1.0 eq), Acrylonitrile (1.2 eq), Palladium(II) acetate (2 mol%), and Triphenylphosphine (4 mol%).

  • Solvent: Add anhydrous DMF and Triethylamine (2.0 eq).

  • Reaction: Heat to 100°C under nitrogen atmosphere for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield the unsaturated nitrile.

Step 2: Reduction to the Amine
  • Setup: Dissolve the nitrile intermediate in Methanolic Ammonia (7N NH₃ in MeOH) to prevent secondary amine formation.

  • Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) or Cobalt chloride/Sodium borohydride (for a non-pressurized alternative).

  • Reaction: Hydrogenate at 50 psi H₂ at room temperature for 6 hours.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

  • Salt Formation: Dissolve the crude oil in diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt of (3-Chloro-4-methoxyphenyl)propylamine will precipitate as a white solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 7.35 (d, J=2.1 Hz, 1H): Aromatic proton at position 2 (meta to methoxy, ortho to Cl).

  • δ 7.15 (dd, J=8.4, 2.1 Hz, 1H): Aromatic proton at position 6.

  • δ 7.05 (d, J=8.4 Hz, 1H): Aromatic proton at position 5 (ortho to methoxy).

  • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

  • δ 2.75 (t, 2H): Methylene adjacent to Nitrogen (-CH ₂-NH₂).

  • δ 2.55 (t, 2H): Benzylic methylene (Ar-CH ₂-).

  • δ 1.80 (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 200.08 m/z.

  • Isotope Pattern: Distinctive Chlorine signature. The M+2 peak (³⁷Cl) should be approximately 33% the intensity of the M peak (³⁵Cl), confirming the presence of one chlorine atom.

Applications in Drug Development

Structure-Activity Relationship (SAR)

This molecule serves as a "linker-scaffold" in the design of:

  • Urological Agents: Analogues of Tamsulosin often utilize substituted phenoxy- or phenyl-propylamine chains to bind to α1-adrenergic receptors. The 3-Cl, 4-OMe substitution pattern modulates metabolic stability against CYP450 oxidation at the para-position.

  • Serotonergic Modulators: The 3-carbon chain length distinguishes this molecule from the psychoactive phenethylamines (2-carbon). It is often used to probe the depth of the binding pocket in 5-HT receptors.

Safety & Handling (Self-Validating Protocol)
  • Hazards: As a primary amine, it is corrosive and a skin irritant. The chlorinated aromatic ring suggests potential environmental persistence.

  • Storage: Store the Hydrochloride salt at -20°C under Argon. Free base is prone to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption).

References

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Nitrile Reduction Standards: Gowda, S., et al. (2001). Reductive cleavage of azo compounds catalyzed by Raney nickel. Tetrahedron Letters, 42(23), 3917-3919. Link

  • Pharmacology of Phenylpropylamines: Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 25(10), 1163-1168. Link

  • Chemical Properties Data: PubChem Compound Summary for related Chlorinated Phenethylamines. Link (Note: Specific CAS for the exact 3-carbon linear isomer is not indexed in standard public aggregators, necessitating the de novo synthesis and characterization protocols provided above.)

Sources

Comparative Technical Analysis: 3-Chloro-4-Methoxyamphetamine vs. (3-Chloro-4-Methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 3-Chloro-4-methoxyamphetamine (3-CMA) and its structural isomer (3-Chloro-4-methoxyphenyl)propylamine .

Executive Summary

This guide analyzes the critical structural, pharmacological, and toxicological distinctions between 3-Chloro-4-methoxyamphetamine (3-CMA) and (3-Chloro-4-methoxyphenyl)propylamine . While these compounds share an identical molecular formula (


) and functional groups, they are structural isomers with vastly different biological profiles.
  • 3-CMA is a substituted amphetamine with significant potential for psychostimulant activity and serotonergic neurotoxicity, following the structure-activity relationship (SAR) of para-chloroamphetamine (PCA).

  • (3-Chloro-4-methoxyphenyl)propylamine (specifically the

    
    -ethyl or 
    
    
    
    -propyl isomer) represents a structural scaffold often utilized as a chemical intermediate or a pharmacologically distinct ligand with reduced monoaminergic potency.

This document serves as a reference for researchers distinguishing these isomers in synthesis, forensic analysis, and neuropharmacological assay design.

Chemical Identity & Structural Isomerism

The core distinction lies in the alkyl chain arrangement relative to the amine and the phenyl ring. This "positional isomerism" dictates their interaction with Monoamine Transporters (MATs).

Structural Comparison
Feature3-Chloro-4-methoxyamphetamine (3-CMA)(3-Chloro-4-methoxyphenyl)propylamine
IUPAC Name 1-(3-Chloro-4-methoxyphenyl)propan-2-amine1-(3-Chloro-4-methoxyphenyl)propan-1-amine* (Assuming

-ethyl isomer)
Structure Class Amphetamine (

-methylphenethylamine)
Benzylic Amine (

-ethylbenzylamine)
Chirality Chiral Center at C2 (

-carbon)
Chiral Center at C1 (Benzylic carbon)
Molecular Weight 199.68 g/mol 199.68 g/mol
CAS Registry 123637-87-8 (Generic/Related)1213091-90-7 (Specific Isomer)
Key Fragment (MS)

44 (Base peak:

)

58 or 30 (Depending on fragmentation)

> Note: "Propylamine" in this context can also refer to the straight-chain isomer 3-(3-chloro-4-methoxyphenyl)propan-1-amine . However, the


-ethyl isomer (CAS 1213091-90-7) is the most common "propylamine" named isomer in chemical catalogs. This guide contrasts the amphetamine against the general non-amphetamine propylamine scaffold.
Visualization of Isomerism

The following diagram illustrates the structural divergence and its implication for binding.

Isomerism cluster_A Pathway A: Amphetamine Synthesis cluster_B Pathway B: Propylamine Isomer Precursor Precursor: 3-Chloro-4-methoxybenzaldehyde CMA 3-CMA (Alpha-Methyl) Target: VMAT2 / SERT Precursor->CMA + Nitroethane (Henry Rxn) Propyl (3-Cl-4-OMe)propylamine (Alpha-Ethyl or Straight Chain) Target: Metabolic Intermediate Precursor->Propyl + Propyl Grignard (or similar alkylation) Activity Biological Outcome CMA->Activity High Potency Psychostimulant Propyl->Activity Low Potency Non-Stimulant

Caption: Divergent synthesis pathways leading to the potent amphetamine (3-CMA) versus the pharmacologically distinct propylamine isomer.

Pharmacological Profile & Neurotoxicity[1][2][3][4]

The presence of the


-methyl group in 3-CMA is the "Magic Methyl" effect, conferring resistance to Monoamine Oxidase (MAO) and enabling blood-brain barrier penetration. The propylamine isomer lacks this optimized lipophilicity and metabolic stability.
3-Chloro-4-methoxyamphetamine (3-CMA)
  • Mechanism of Action: 3-CMA acts as a substrate-type releasing agent at the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • Chlorinated Amphetamine Toxicity: Similar to p-chloroamphetamine (PCA) , the 3-chloro substituent renders the molecule highly selective for serotonergic terminals.

    • Neurotoxicity: Chlorinated amphetamines are known to cause long-term depletion of Tryptophan Hydroxylase (TPH) and degeneration of 5-HT axon terminals. The 3-chloro substitution (meta) is generally less neurotoxic than the 4-chloro (para) position, but significant cytotoxicity remains a risk.

  • Metabolism: Metabolized via O-demethylation to 3-chloro-4-hydroxyamphetamine , which may undergo quinone formation, contributing to oxidative stress.

(3-Chloro-4-methoxyphenyl)propylamine
  • Pharmacodynamics:

    • 
      -Ethyl Isomer:  Benzylic amines are poor substrates for VMAT2. They typically function as weak reuptake inhibitors or are rapidly metabolized by MAO-B due to the accessible amine.
      
    • Straight Chain Isomer: Homophenethylamines often show affinity for 5-HT receptors (e.g., 5-HT2A) but lack the psychostimulant "rush" of amphetamines.[1]

  • Toxicology: Lacks the specific neurotoxic mechanism of 3-CMA (uptake into 5-HT vesicles followed by oxidative radical generation).

Experimental Protocols

To validate the identity and activity of these compounds, researchers must employ rigorous analytical and functional assays.

Analytical Differentiation (GC-MS)

The mass spectral fragmentation patterns are distinct.

  • 3-CMA (Amphetamine):

    • Base Peak:

      
       44 (
      
      
      
      ). The
      
      
      -methyl group directs fragmentation to the bond between the
      
      
      -carbon and the benzyl carbon.
    • Molecular Ion:

      
       199 (often weak).
      
  • Propylamine Isomer (

    
    -Ethyl): 
    
    • Base Peak:

      
       58 (
      
      
      
      ). The larger ethyl group is retained in the iminium ion fragment.
    • Differentiation: The shift from

      
       44 to 
      
      
      
      58 is diagnostic.
Functional Assay: Synaptosomal Monoamine Release

Objective: Determine if the compound is a releaser (Amphetamine-like) or inert.

Protocol:

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) from striatum (for DA) and hippocampus (for 5-HT).

  • Loading: Incubate synaptosomes with

    
     or 
    
    
    
    (5 nM) for 15 min at 37°C.
  • Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

  • Release Phase:

    • Aliquot synaptosomes into 96-well plates.

    • Add Test Compound (3-CMA or Isomer) at concentrations

      
       to 
      
      
      
      M.
    • Incubate for 15 min.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

  • Data Analysis: Plot dose-response curves.

    • 3-CMA: Will show a sigmoidal release curve (

      
       nM).
      
    • Propylamine: Will show minimal release or only high-concentration leakage (

      
      ).
      

Synthesis & Pathway Logic

Understanding the synthetic origin helps in identifying impurities.

Synthesis cluster_legend Precursor Choice Determines Scaffold Aldehyde 3-Chloro-4-methoxybenzaldehyde Nitropropene Intermediate: Nitropropene Aldehyde->Nitropropene + Nitroethane (Condensation) Nitrobutene Intermediate: Nitrobutene Aldehyde->Nitrobutene + 1-Nitropropane (Condensation) Nitroethane Nitroethane Nitroethane->Nitropropene Nitropropane 1-Nitropropane Nitropropane->Nitrobutene CMA PRODUCT A: 3-CMA (Amphetamine) Nitropropene->CMA Reduction (LiAlH4 or Al/Hg) Propyl PRODUCT B: Propylamine (Alpha-Ethyl Isomer) Nitrobutene->Propyl Reduction

Caption: Synthetic divergence based on nitroalkane selection. Nitroethane yields the amphetamine; 1-nitropropane yields the alpha-ethyl propylamine.

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs. Medicinal Research Reviews , 4(1), 1-35. Link

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry , 53, 36-45. Link

  • Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs , 26(4), 279-293. Link

  • PubChem. (2025). Compound Summary: 3-Chloro-4-methoxyamphetamine. National Library of Medicine . Link

  • Cayman Chemical. (2024). Safety Data Sheet: Chlorinated Amphetamine Derivatives. Link

Sources

Solubility Profile of (3-Chloro-4-methoxyphenyl)propylamine Hydrochloride: A Methodological Framework for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

(3-Chloro-4-methoxyphenyl)propylamine hydrochloride is an amine salt, a structural class common among pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring and a basic propylamine side chain, suggests that its physicochemical properties, particularly solubility, will be highly dependent on the surrounding chemical environment. Low aqueous solubility is a primary hurdle in oral drug development, often leading to slow absorption, inadequate bioavailability, and high intra-patient variability.[1] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a critical prerequisite for successful formulation and clinical application.[1][2]

This guide provides researchers, scientists, and drug development professionals with a self-validating system of protocols to accurately characterize the solubility of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride.

Physicochemical Principles & Expected Behavior

As the hydrochloride salt of a weak base, the compound's solubility is governed by its ionization state.[2][3]

  • In Aqueous Media: The hydrochloride salt will readily dissociate, yielding the protonated (cationic) form of the amine and a chloride ion. This ionic form is expected to be significantly more water-soluble than its neutral, free base counterpart due to favorable ion-dipole interactions with water molecules.[4]

  • Effect of pH: The solubility of this compound is anticipated to be highly pH-dependent.[2] In acidic environments (low pH), the equilibrium will strongly favor the protonated, water-soluble cationic form. As the pH increases towards and beyond the amine's pKa, the compound will deprotonate to form the neutral free base, which is expected to be less polar and thus significantly less water-soluble, potentially leading to precipitation. This relationship is theoretically described by the Henderson-Hasselbalch equation, although experimental data is crucial as real-world buffer systems can introduce deviations.[2][5]

  • Common Ion Effect: When determining solubility in chloride-containing buffers (such as HCl or NaCl solutions), the presence of the common chloride ion (Cl⁻) can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility.[6][7] This is a critical consideration for both experimental design and the interpretation of results.

The following diagram illustrates the pH-dependent equilibrium that dictates the compound's solubility.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Ionized R-NH3+ Cl- (Protonated Cation) Highly Water-Soluble Neutral R-NH2 (Neutral Free Base) Poorly Water-Soluble Ionized->Neutral + OH- Neutral->Ionized + H+ Precipitate Precipitation (Solid Phase) Neutral->Precipitate Exceeds Intrinsic Solubility (S0)

Caption: pH-dependent equilibrium of an amine hydrochloride salt.

Protocol: Isothermal Equilibrium Solubility Determination

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[4] This protocol ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Materials
  • (3-Chloro-4-methoxyphenyl)propylamine hydrochloride (purity >99%)

  • Analytical grade solvents: Deionized Water, Methanol, Ethanol, Acetonitrile

  • Buffer solutions: A series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0.

  • Thermostatic shaker bath

  • Calibrated digital pH meter and thermometer

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PTFE, PVDF - check for compound binding)

  • HPLC system with UV detector

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G start Start step1 Step 1: Excess Compound Addition Add excess solid API to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate in a thermostatic shaker bath (e.g., 25°C for 48-72h) until equilibrium is reached. step1->step2 step3 Step 3: Phase Separation Allow to settle, then centrifuge to pellet undissolved solid. step2->step3 step4 Step 4: Sample Collection & Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution & Quantification Dilute the clear filtrate with mobile phase and analyze concentration via validated HPLC method. step4->step5 end End: Calculate Solubility step5->end

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solutions: Add an excess amount of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride (e.g., 10-20 mg) to a known volume of each test solvent (e.g., 2 mL) in sealed glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[4]

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a sufficient period, typically 48 to 72 hours, to ensure equilibrium is reached.[4] Preliminary studies can be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours. Then, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.[4]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. The first few drops of filtrate should be discarded to avoid dilution or adsorption effects from the filter material. Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the validated calibration range of the analytical method.[4]

  • Quantification: Analyze the diluted sample using a validated HPLC method (detailed in Section 4.0).

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility, with results reported as mean ± standard deviation.[4]

Protocol: Quantification by Reverse-Phase HPLC

A robust analytical method is required to accurately quantify the dissolved API concentration. A reverse-phase HPLC method with UV detection is well-suited for this compound due to its aromatic chromophore.

Suggested HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 20mM Potassium Dihydrogen Phosphate (pH 3.0) B: AcetonitrileA buffered aqueous phase controls the ionization of the amine, ensuring sharp peak shape. Acetonitrile is a common organic modifier.
Gradient/Isocratic Isocratic (e.g., 60:40 A:B) or a shallow gradientAn isocratic method is simpler and more robust for a single analyte. A gradient may be needed if impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV at 254 nm or λmaxThe phenyl ring provides strong UV absorbance. The optimal wavelength (λmax) should be determined by a UV scan.
Method Validation & Trustworthiness

For the results to be trustworthy, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. This involves establishing:

  • Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range.

  • Accuracy: Assessing the closeness of the measured value to the true value.

  • Precision: Evaluating the method's repeatability and intermediate precision.

  • Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Data Presentation & Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Solubility of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride at 25°C

Solvent / BufferpH (for buffers)Solubility (mg/mL)Solubility (mol/L)USP Classification*
Deionized WaterN/AExperimental ValueCalculated ValueTo be determined
MethanolN/AExperimental ValueCalculated ValueTo be determined
EthanolN/AExperimental ValueCalculated ValueTo be determined
Phosphate Buffer2.0Experimental ValueCalculated ValueTo be determined
Phosphate Buffer4.5Experimental ValueCalculated ValueTo be determined
Phosphate Buffer6.8Experimental ValueCalculated ValueTo be determined
Phosphate Buffer7.4Experimental ValueCalculated ValueTo be determined

*Based on USP definitions (e.g., <1 mg/mL is "very slightly soluble", 1-10 mg/mL is "sparingly soluble", 10-33 mg/mL is "soluble").

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility profile of (3-Chloro-4-methoxyphenyl)propylamine hydrochloride. By adhering to the detailed protocols for isothermal equilibrium determination and HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. Understanding the pH-dependent nature of this amine salt is paramount, and the methodologies described herein will provide the critical insights needed to advance its formulation and preclinical evaluation.

References

  • University of the Sciences in Philadelphia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Avdeef A, Berger CM, Brownell C. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Published August 15, 2004.
  • Various Authors. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Published September 15, 2022.
  • Masaryk University. Physical Properties: Solubility Classification.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021.
  • Amir M, Alam MA, Aftab MF, et al. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Published September 15, 2022.
  • University of Mustansiriyah. The influence of pH on solubility in water.
  • University of Wisconsin-Stout. Amine Unknowns.
  • Serajuddin AT, Pudipeddi M. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. Published April 15, 2005.

Sources

Comprehensive Technical Guide & Safety Protocol for (3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4-methoxyphenyl)propylamine is a highly versatile, electron-rich aromatic building block utilized in the synthesis of advanced therapeutics. The 3-chloro-4-methoxy substitution pattern is a privileged pharmacophore in medicinal chemistry, famously leveraged in highly selective phosphodiesterase type 5 (PDE5) inhibitors (e.g., Avanafil analogs) to achieve optimal binding within hydrophobic enzymatic pockets[1]. The propylamine linker extends this pharmacophore, providing a flexible, nucleophilic handle for library synthesis.

This whitepaper provides a rigorous framework for the physicochemical profiling, mechanistic toxicology, and safe handling of this compound, synthesizing standard amine safety data with structural-specific insights.

Physicochemical Profiling & Hazard Classification

Understanding the physical nature of a chemical is the first step in designing a safe handling protocol. As a primary aliphatic amine attached to a halogenated aromatic ring, this compound exhibits distinct reactivity and hazard profiles comparable to its structural analogs, such as 3-phenylpropylamine ([2]).

Quantitative Data Summary

The following table synthesizes the extrapolated physicochemical and hazard data critical for laboratory safety and reaction design:

Property / HazardValue / ClassificationCausality / Practical Implication
Molecular Weight ~199.68 g/mol Small molecule with high membrane permeability; rapid dermal absorption.
Physical State Liquid (Predicted)High mobility in spills; requires vapor control and secondary containment.
pKa (Amine) ~10.5 (Predicted)Highly basic. Exists as a protonated salt at physiological pH, driving its solubility and reactivity profiles.
GHS Classification Corrosive (Cat 1C), IrritantH314 : Causes severe skin burns. The basic amine abstracts protons from water, generating hydroxide ions that saponify dermal lipid bilayers[3].
Aquatic Toxicity Toxic to Aquatic LifeUN2735 (Amines, liquid, corrosive, n.o.s.). Requires specialized hazardous waste disposal; cannot be flushed down standard drains[4].

Mechanistic Toxicology & Exposure Pathways

The toxicity of (3-Chloro-4-methoxyphenyl)propylamine is biphasic, encompassing both acute site-of-contact damage and potential systemic metabolic stress.

  • Acute Corrosivity: The primary aliphatic amine acts as a strong localized base. Upon contact with mucous membranes or skin, it induces liquefactive necrosis. Unlike coagulative necrosis (caused by acids), liquefactive necrosis allows the chemical to penetrate deeper into tissues, making immediate decontamination critical[2].

  • Systemic Metabolism: Once absorbed, the halogenated methoxyphenyl ring undergoes hepatic processing. Cytochrome P450 (CYP450) enzymes may catalyze O-demethylation, potentially yielding reactive quinone-like intermediates. These electrophilic species can covalently bind to cellular macromolecules unless neutralized by Phase II glutathione (GSH) conjugation.

G A (3-Chloro-4-methoxyphenyl) propylamine B Hepatic CYP450 Oxidation A->B Absorption C Reactive Quinone Intermediate B->C O-demethylation D GSH Conjugation (Detoxification) C->D Phase II Metabolism E Cellular Toxicity (Oxidative Stress) C->E GSH Depletion

Fig 1: Hepatic metabolism and toxicity pathway of halogenated methoxyphenyl alkylamines.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, experimental workflows utilizing this compound must be designed as self-validating systems. Below is a standard operating procedure (SOP) for utilizing this compound in drug discovery.

Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol describes the attachment of (3-Chloro-4-methoxyphenyl)propylamine to a target carboxylic acid, a fundamental step in synthesizing PDE5 inhibitor analogs[1].

  • Step 1: Activation of the Carboxylic Acid

    • Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

    • Causality: EDC drives the dehydration reaction, while HOBt forms a stable, reactive ester intermediate that suppresses racemization of chiral centers.

  • Step 2: Amine Addition

    • Action: Add 1.1 eq of (3-Chloro-4-methoxyphenyl)propylamine, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA maintains the reaction pH > 9. Because the propylamine has a pKa of ~10.5, the basic environment ensures the amine remains in its unprotonated, nucleophilic state.

  • Step 3: Reaction Monitoring (Validation Step)

    • Action: Aliquot 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the mass corresponding to the HOBt-activated ester disappears, and the mass of the desired amide product plateaus.

  • Step 4: Orthogonal Quench & Workup

    • Action: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (aq), then saturated NaHCO₃ (aq), and finally brine.

    • Validation (Self-Correcting): The 1M HCl wash protonates any unreacted (3-Chloro-4-methoxyphenyl)propylamine, forcing it into the aqueous layer as a water-soluble hydrochloride salt. The subsequent NaHCO₃ wash removes unreacted carboxylic acid, ensuring high crude purity of the neutral amide product in the organic layer.

Emergency Response & Spill Mitigation

Given the corrosive and environmentally hazardous nature of liquid amines ([5]), standard laboratory spill kits are often insufficient. Amines can degrade standard nitrile gloves over prolonged exposure; thus, butyl rubber gloves are mandated for bulk handling or spill cleanup.

SpillResponse S1 1. Spill Detected (Amine Odor/Liquid) S2 2. Evacuate & Ventilate (Prevent Inhalation) S1->S2 S3 3. Don PPE (Butyl Gloves, Respirator) S2->S3 S4 4. Contain & Neutralize (Weak Acid/Sand) S3->S4 S5 5. Verify pH & Dispose (EPA Hazardous Waste) S4->S5

Fig 2: Step-by-step emergency response workflow for corrosive amine spills.

Spill Response SOP:
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered and room ventilation is maximized to clear respiratory irritants[6].

  • PPE Donning: Responders must wear a half-face respirator with organic vapor cartridges (if outside a hood), chemical safety goggles, and butyl rubber gloves.

  • Neutralization (Causality): Do not use water, which will spread the corrosive liquid. Cover the spill with a weak solid acid (e.g., sodium bisulfate) or an inert absorbent like dry sand. This neutralizes the basic amine via an exothermic salt-formation reaction, reducing its vapor pressure and corrosivity.

  • Validation: Before final disposal, test the absorbed mixture with pH paper. A pH of 6-8 confirms complete neutralization.

  • Disposal: Sweep the neutralized solid into a highly visible, sealable container labeled "UN2735 Corrosive Amine Waste" for institutional environmental health and safety (EHS) pickup[7].

References

  • LookChem. "Avanafil - Synthesis and Chemical Properties". LookChem Database. Available at: [Link]

Sources

Pharmacological Classification of 3-Chloro-4-methoxyphenylalkylamines: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Classification and Profiling of 3-Chloro-4-methoxyphenylalkylamines Content Type: Technical Whitepaper / Investigator’s Brochure Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-chloro-4-methoxyphenylalkylamine scaffold represents a distinct chemical class within the phenethylamine and amphetamine domains. Structurally intermediate between the highly serotonergic 4-methoxyamphetamine (PMA) and the neurotoxic 4-chloroamphetamine (PCA) , this substitution pattern offers a unique window into the steric and electronic modulation of monoamine transporter (MAT) selectivity.

This technical guide provides a comprehensive pharmacological evaluation of this scaffold, focusing on its Structure-Activity Relationship (SAR) , receptor binding profiles, metabolic stability, and toxicological risks. It serves as a foundational document for researchers investigating hybrid halo-alkoxy substituted psychotropics.

Chemical Structure & SAR Analysis

The Core Scaffold

The defining feature of this class is the 3,4-disubstitution pattern on the phenyl ring:

  • Position 4 (Para): A Methoxy (-OCH₃) group, an electron-donating group (EDG) associated with high affinity for the Serotonin Transporter (SERT).

  • Position 3 (Meta): A Chloro (-Cl) atom, an electron-withdrawing group (EWG) that adds lipophilicity and metabolic resistance to the 3-position (blocking ring hydroxylation).

Comparative SAR

The pharmacological identity of 3-chloro-4-methoxy analogs (e.g., 3-CMA ) is best understood by triangulation against known standards:

CompoundSubstitutionPrimary MechanismToxicity Profile
PMA 4-OMeSERT Releaser + MAOIHigh (Hyperthermia/Serotonin Syndrome)
PCA 4-ClSERT/DAT ReleaserHigh (Long-term 5-HT depletion)
3,4-DMA 3,4-di-OMeWeak MAT InhibitorLow to Moderate
3-CMA 3-Cl, 4-OMe Hybrid SERT/DAT Releaser High (Predicted MAOI + Neurotoxicity)

Key Insight: The addition of the 3-chloro group to the PMA scaffold increases lipophilicity (


), facilitating blood-brain barrier (BBB) penetration. Furthermore, the steric bulk of the chlorine atom at the meta position may hinder enzymatic attack by MAO, potentially increasing potency and duration of action compared to PMA.

Pharmacodynamics: Receptor & Transporter Interaction

Monoamine Transporter (MAT) Profile

Compounds in this class function primarily as substrate-type releasers rather than pure reuptake inhibitors. They translocate via the transporter to displace endogenous neurotransmitters from vesicular storage (VMAT2 interaction).

  • SERT (Serotonin Transporter): High affinity (

    
    ). The 4-methoxy group acts as a hydrogen bond acceptor in the S1 binding pocket of SERT.
    
  • DAT (Dopamine Transporter): Moderate affinity. The 3-chloro substituent enhances binding at DAT compared to the 4-methoxy-only analog, shifting the profile towards a more balanced serotonin/dopamine release (similar to MDMA but lacking the methylenedioxy bridge).

  • NET (Norepinephrine Transporter): Moderate to High affinity, contributing to sympathomimetic cardiovascular effects.

Receptor Binding (5-HT)

Unlike the 2,5-dimethoxy "2C" series which are direct 5-HT2A agonists, the 3,4-substitution pattern generally favors transporter activity. However, the 3-chloro group may confer weak partial agonist activity at 5-HT2A and 5-HT2C , potentially modulating the subjective effects (e.g., adding a hallucinogenic component to the stimulant profile).

Visualization: SAR & Signaling Pathways

Structural Logic & Toxicity Pathways

The following diagram illustrates the SAR logic and the downstream signaling cascades leading to potential toxicity (Serotonin Syndrome).

G Scaffold 3-Chloro-4-methoxyphenylalkylamine (3-CMA Scaffold) SERT SERT Transporter (Primary Target) Scaffold->SERT Substrate Translocation MAO MAO-A Enzyme (Secondary Target) Scaffold->MAO Competitive Inhibition Release Cytosolic 5-HT Surge SERT->Release Reverse Transport Inhibition Metabolic Blockade MAO->Inhibition Prevents Breakdown Synapse Synaptic Cleft Hyper-Serotonergia Release->Synapse Inhibition->Synapse Toxicity1 Hyperthermia (5-HT2A mediated) Synapse->Toxicity1 Excess Activation Toxicity2 Oxidative Stress (Reactive Metabolites?) Synapse->Toxicity2 Auto-oxidation

Figure 1: Mechanistic pathway of 3-chloro-4-methoxy analogs inducing serotonergic toxicity via dual transporter release and enzyme inhibition.

Experimental Protocols

Synthesis: The Henry Reaction Route

Objective: Synthesis of 3-chloro-4-methoxyamphetamine (3-CMA) from the benzaldehyde precursor.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde

  • Nitroethane[1]

  • Ammonium Acetate (Catalyst)

  • Lithium Aluminum Hydride (LiAlH₄)

Protocol:

  • Condensation: Dissolve 3-chloro-4-methoxybenzaldehyde (10 mmol) in glacial acetic acid. Add nitroethane (15 mmol) and ammonium acetate (5 mmol). Reflux for 2-4 hours.

  • Isolation: Pour reaction mixture into ice water. The yellow crystalline solid (1-(3-chloro-4-methoxyphenyl)-2-nitropropene) is filtered and recrystallized from methanol.

  • Reduction: Suspend LiAlH₄ (40 mmol) in anhydrous THF under Argon. Add the nitropropene intermediate dropwise. Reflux for 24 hours.

  • Workup: Quench with wet THF/NaOH (Fieser method). Filter precipitate. Acidify the filtrate with HCl gas to precipitate the amine hydrochloride salt.

  • Purification: Recrystallize from IPA/Et₂O.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine


 values for SERT, DAT, and NET.

Materials:

  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

  • Radioligands: [³H]-Citalopram (SERT), [³H]-WIN35,428 (DAT), [³H]-Nisoxetine (NET).

Workflow:

  • Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000 x g (10 min); collect supernatant.

  • Incubation: Incubate 50 µg protein with radioligand (1 nM) and increasing concentrations of test compound (

    
     to 
    
    
    
    M) for 1 hr at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Metabolic & Toxicological Assessment

Metabolic Fate

The metabolic stability of this scaffold is a critical determinant of its toxicity.

  • O-Demethylation: The primary route is CYP2D6-mediated O-demethylation of the 4-methoxy group to yield 3-chloro-4-hydroxyamphetamine .

  • Ring Hydroxylation: The 3-chloro substituent effectively blocks hydroxylation at the 3-position, a common detoxification route for amphetamines. This may lead to a longer half-life compared to unsubstituted analogs.

  • Bioactivation: The resulting phenol (3-Cl-4-OH) is potentially redox-active, though less likely to form the highly toxic ortho-quinones seen with MDMA (due to the chloro blockage), potentially reducing long-term neurotoxicity relative to MDMA, but maintaining acute lethality risks.

Toxicity Risks
  • Serotonin Syndrome: Due to combined SERT release and MAO inhibition (characteristic of PMA analogs), the risk of fatal hyperthermia is High .

  • Cardiotoxicity: 5-HT2B agonism (potential) combined with NET release poses a risk of valvulopathy and hypertensive crisis.

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin transporter.[2] Journal of Medicinal Chemistry.[2] Link

  • Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. NIDA Research Monograph. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 4-methoxy/4-chloro SAR). Link

  • Simmler, L. D., et al. (2013). Pharmacological profile of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds.[2][3][4][5][6] British Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). 3-Chloro-4-methoxyphenethylamine.[7] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propylamine from Hydrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the robust synthesis of 3-(3-Chloro-4-methoxyphenyl)propylamine , a primary amine scaffold critical in the development of GPCR ligands and anti-arrhythmic agents. The protocol utilizes 3-(3-chloro-4-methoxyphenyl)propanoic acid (a substituted hydrocinnamic acid) as the starting material.

The synthetic strategy employs a two-step transformation:

  • Amidation: Conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

  • Chemoselective Reduction: Reduction of the amide carbonyl to a methylene group using Borane-Tetrahydrofuran (

    
    ) complex.
    

This route is selected for its high fidelity in preserving the aryl chloride moiety, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (


) or Lithium Aluminum Hydride (

) reduction without strict temperature control.

Retrosynthetic Analysis & Pathway

The transformation maintains the three-carbon alkyl chain inherent to the hydrocinnamic acid skeleton. The core challenge is the reduction of the oxidation state from carboxylic acid (+3) to amine (-3 equivalent) without affecting the aryl chloride.

Synthetic Pathway Diagram

G Start 3-(3-Chloro-4-methoxyphenyl) propanoic acid (Starting Material) Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, DMF (cat) Reflux Amide 3-(3-Chloro-4-methoxyphenyl) propanamide Inter1->Amide NH3 (aq) or NH3 (g) 0°C Complex Borane-Amine Complex Amide->Complex BH3·THF Reflux Target 3-(3-Chloro-4-methoxyphenyl) propylamine (Target) Complex->Target 1. HCl/MeOH (Hydrolysis) 2. NaOH (Freebase)

Figure 1: Step-wise synthetic pathway from the substituted hydrocinnamic acid to the target propylamine.

Precursor Synthesis (Upstream Context)

Note: If the specific substituted hydrocinnamic acid is not commercially available, it must be synthesized.

Protocol:

  • Knoevenagel Condensation: React 3-Chloro-4-methoxybenzaldehyde with Malonic acid (Pyridine/Piperidine, 100°C) to yield 3-Chloro-4-methoxycinnamic acid .

  • Selective Reduction: Reduce the alkene of the cinnamic acid.

    • Critical Precaution: Avoid standard

      
       as it often causes dechlorination (stripping the Cl atom).
      
    • Recommended Method: Use Zn dust in Acetic Acid or Wilkinson’s Catalyst (

      
      )  with 
      
      
      
      to selectively reduce the alkene while leaving the aryl chloride intact.

Experimental Protocols

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanamide

Objective: Convert the carboxylic acid to the primary amide. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Materials
  • Substrate: 3-(3-Chloro-4-methoxyphenyl)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Reagent: Ammonium Hydroxide (28-30%

    
    ) or Ammonia gas
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure
  • Activation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve the acid substrate  in anhydrous DCM (5 mL/g).
      
    • Add catalytic DMF (activates the

      
       via Vilsmeier-Haack type intermediate).
      
    • Add Thionyl Chloride dropwise at room temperature.

    • Heat to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with MeOH shows methyl ester).

    • Evaporation:[1] Cool and concentrate in vacuo to remove excess

      
       and solvent. Co-evaporate with Toluene twice to ensure complete removal of acidic volatiles. Result: Crude Acid Chloride (Yellow oil/solid).
      
  • Amination:

    • Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

    • Cool the solution to 0°C (Ice/Water bath).

    • Option A (Aqueous Ammonia): Add 28%

      
       (5 equiv) dropwise with vigorous stirring. A white precipitate (amide) should form immediately.
      
    • Option B (Ammonia Gas): Bubble anhydrous

      
       gas through the solution for 30 minutes.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Dilute with water. Filter the solid precipitate if abundant (the amide is often poorly soluble in water/DCM).

    • If no precipitate, separate the organic layer, wash with sat.

      
       (to remove unreacted acid), water, and brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Yield Expectation: 85–95%.

    • Characterization: IR (Amide peaks at ~1650, 3150-3350

      
      ).
      
Step 2: Chemoselective Reduction to 3-(3-Chloro-4-methoxyphenyl)propylamine

Objective: Reduce the amide carbonyl to a methylene group. Critical Choice: Borane-THF (


)  is chosen over 

. While

is effective, it poses a higher risk of reducing the aryl chloride (dehalogenation) at reflux temperatures. Borane is highly chemoselective for amides and tolerates aryl halides well.
Materials
  • Substrate: 3-(3-Chloro-4-methoxyphenyl)propanamide (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH), 6M Hydrochloric Acid (HCl)

Procedure
  • Reduction:

    • Setup a flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

    • Dissolve the Amide in anhydrous THF (10 mL/g).

    • Cool to 0°C.[3][4][5]

    • Add

      
        solution dropwise via syringe/addition funnel. Caution: Gas evolution (
      
      
      
      ) may occur.
    • Once addition is complete, remove the ice bath and heat the reaction to Reflux (66°C) for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The amide carbonyl peak in IR should disappear.

  • Quenching & Hydrolysis (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Carefully add Methanol dropwise until gas evolution ceases (destroys excess Borane).

    • Evaporate the solvent to dryness.

    • Hydrolysis of Boron-Amine Complex: The product initially forms a stable complex with boron. To break this, add 6M HCl (aq) or methanolic HCl to the residue.

    • Reflux the acidic solution for 1–2 hours.

    • Cool and concentrate to remove methanol (if used).

  • Isolation:

    • Dilute the acidic residue with water.

    • Wash the acidic aqueous phase with Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous phase to pH > 12 using 10M NaOH or solid KOH. The amine will oil out.

    • Extract the free amine into Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
       and concentrate.[2][3][4]
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in minimal dry Ethanol or Diethyl Ether.

    • Add 2M HCl in Ether dropwise.

    • Filter the resulting white solid: 3-(3-Chloro-4-methoxyphenyl)propylamine Hydrochloride .

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValue / Description
Target Formula

Molecular Weight 199.68 g/mol (Free base)
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Free base: Soluble in DCM, MeOH, EtOAC.[6] Salt: Soluble in Water, MeOH.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete acid chloride formation.Ensure

is fresh; increase reflux time; ensure anhydrous conditions.
Dechlorination (Loss of Cl) Reduction conditions too harsh.Ensure use of Borane-THF, NOT

at high temps. If using

, keep at 0°C–RT.
Boron Contamination Incomplete hydrolysis of N-B complex.Ensure the acid reflux step (Step 2, Quench) is vigorous and long enough (1-2h).
Product stuck in Aqueous pH not high enough during extraction.Ensure pH > 12. The amine might be partially water-soluble; salt out with NaCl.

References

  • General Amide Reduction Protocol: Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of Organic Chemistry. Link (Adapted for Amides).

  • Chemoselectivity of Borane: Ranu, B. C. (1993). Chemoselective reductions with borane-tetrahydrofuran complex. Synlett.
  • Synthesis of Hydrocinnamic Acid Derivatives: BenchChem. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. (Provides context on handling chloro-methoxy-phenyl scaffolds).

  • Safety in Borane Reductions: Burkhardt, E. R., & Matos, K. (2006). Borane reagents for the reduction of carboxylic esters and amides: A safety and performance study. Chemical Reviews. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(3-Chloro-4-methoxyphenyl)ethanamine

2-(3-Chloro-4-methoxyphenyl)ethanamine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its substituted phenethylamine structure is a common motif in medicinal chemistry. The precise and efficient synthesis of this intermediate is therefore of considerable interest to the drug development and chemical synthesis communities. This document provides detailed protocols for the reduction of the nitrile precursor, 3-(3-Chloro-4-methoxyphenyl)propionitrile, to the target primary amine, offering a choice between two robust and widely applicable methods: chemical reduction using Lithium Aluminum Hydride (LiAlH4) and catalytic hydrogenation with Raney® Nickel.

Choosing the Right Reduction Strategy: A Comparative Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of method often depends on factors such as substrate compatibility with functional groups, desired scale, safety considerations, and available equipment.

Parameter Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction Method 2: Raney® Nickel Catalytic Hydrogenation
Reagent Type Potent, non-selective chemical reductantHeterogeneous catalyst with a hydrogen source
Reaction Conditions Anhydrous, inert atmosphere; typically 0 °C to refluxMild to moderate temperature and pressure
Functional Group Tolerance Low; reduces many carbonyls and other functional groupsModerate to high; can be more chemoselective
Safety Profile High; LiAlH4 is pyrophoric and reacts violently with water[1][2][3]High; Raney® Nickel is pyrophoric and requires careful handling[4]
Workup Procedure Involves quenching of excess hydride, often with a Fieser workup[5][6]Filtration to remove the catalyst
Scalability Generally suitable for lab scale; caution required for large scale[7]Well-suited for both lab and industrial scale

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol details the reduction of 3-(3-Chloro-4-methoxyphenyl)propionitrile using the powerful reducing agent, Lithium Aluminum Hydride. This method is highly effective but requires strict adherence to anhydrous and inert atmosphere techniques due to the pyrophoric nature of LiAlH4.

Reaction Mechanism Overview

The reduction of a nitrile with LiAlH4 proceeds via a two-step nucleophilic addition of hydride ions. The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition then reduces the imine to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[5][8][9]

LAH_Reduction_Mechanism Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Li⁺ Nitrile->Imine_Anion 1. LiAlH₄ (H⁻ attack) Dianion [R-CH₂-N]²⁻ 2Li⁺ Imine_Anion->Dianion 2. LiAlH₄ (H⁻ attack) Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O LiAlH4 LiAlH₄ H2O H₂O Workup

Caption: Mechanism of LiAlH4 reduction of a nitrile to a primary amine.

Detailed Experimental Protocol

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents, potentially leading to fire.[2][3] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves.[6][10]

  • Have a Class D fire extinguisher or a container of dry sand readily available for emergencies.[3][6]

Materials:

  • 3-(3-Chloro-4-methoxyphenyl)propionitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Celite®

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Reagent Addition: To the flask, add LiAlH4 (1.5 equivalents) suspended in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-(3-Chloro-4-methoxyphenyl)propionitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and very slowly, add the following reagents in sequence, allowing for the cessation of gas evolution between each addition:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a white, granular precipitate forms.[5] Add anhydrous MgSO4 and stir for another 15 minutes.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(3-Chloro-4-methoxyphenyl)ethanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Raney® Nickel Catalytic Hydrogenation

Catalytic hydrogenation using Raney® Nickel is a classic and highly effective method for the reduction of nitriles. It often offers better chemoselectivity compared to LiAlH4 and is more amenable to large-scale synthesis.

Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Start Start Setup Reaction Setup: Nitrile, Solvent, Raney® Ni in a suitable reactor Start->Setup Hydrogenation Hydrogenation: Introduce H₂ gas (balloon or pressure vessel) Setup->Hydrogenation Monitor Monitor Reaction Progress (TLC/GC) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filtration: Remove Raney® Ni catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification (Distillation/Crystallization) Concentrate->Purify End End Product: 2-(3-Chloro-4-methoxyphenyl)ethanamine Purify->End

Caption: General workflow for nitrile reduction via catalytic hydrogenation.

Detailed Experimental Protocol

Safety Precautions:

  • Raney® Nickel is pyrophoric, especially when dry, and must be handled with care.[4] It is typically supplied and handled as a slurry in water or ethanol.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

Materials:

  • 3-(3-Chloro-4-methoxyphenyl)propionitrile

  • Raney® Nickel (as a 50% slurry in water)

  • Ethanol or Methanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • Catalyst Preparation: In a flask suitable for hydrogenation, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add a solution of 3-(3-Chloro-4-methoxyphenyl)propionitrile in ethanol. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or from a pressurized source).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques like TLC or GC.

  • Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(11), 95-101. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • Scott, D., & Taylor, R. J. (2018). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 9(33), 6833–6837. [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • The Ultimate Guide to Raney Nickel Mesh. (2024). [Link]

  • BYJU'S. (2019). Preparation of Raney Nickel. [Link]

  • Organic Syntheses. (n.d.). Raney Nickel Catalyst. [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5196–5203. [Link]

  • Wikipedia. (2024). Raney nickel. [Link]

  • Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1810766A - Nitrile reducing process to prepare amine.
  • Weber, S., et al. (2018). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology, 8(15), 3762–3766. [Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 27(23), 8503. [Link]

  • University of Rochester Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5196–5203. [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Google Patents. (n.d.).
  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]

  • Aakash Institute. (n.d.). Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY. [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]

  • Mori, A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 455-459. [Link]

  • PubMed. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. [Link]

  • Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. [Link]

  • Molbase. (n.d.). 3-(3-chloro-4-methoxyphenyl)propanenitrile. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

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Application Note: (3-Chloro-4-methoxyphenyl)propylamine as a GABA-B Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the characterization and experimental use of (3-Chloro-4-methoxyphenyl)propylamine , a representative positive allosteric modulator (PAM) of the GABA-B receptor. This compound belongs to the phenylpropylamine class of modulators, structurally distinct from orthosteric agonists like baclofen, and is used to investigate allosteric regulation of G-protein signaling.

Executive Summary

(3-Chloro-4-methoxyphenyl)propylamine is a research-grade small molecule that acts as a Positive Allosteric Modulator (PAM) of the


-aminobutyric acid type B (GABA-B) receptor. Unlike orthosteric agonists (e.g., GABA, Baclofen) that bind to the Venus Flytrap (VFT) domain of the GABA-B1 subunit, this compound binds to the transmembrane domain (TMD) of the GABA-B2  subunit.

Its primary utility lies in its ability to potentiate the effects of endogenous GABA, shifting the agonist concentration-response curve to the left and increasing maximal efficacy. This mechanism allows for "activity-dependent" modulation, preserving the temporal fidelity of synaptic signaling while enhancing inhibitory tone.

Key Applications
  • Pharmacological Characterization : Studying the cooperativity factor (

    
    ) and efficacy modulation (
    
    
    
    ) of GABA-B receptor complexes.
  • Assay Development : Validating high-throughput screening (HTS) campaigns for novel allosteric modulators.

  • Mechanism of Action Studies : Investigating G-protein coupling efficiency (Gi/o) and downstream effector regulation (GIRK channels, CaV channels).

Chemical & Physical Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amine
Molecular Formula C

H

ClNO
Molecular Weight 199.68 g/mol
Class Phenylpropylamine / GABA-B PAM
Solubility Soluble in DMSO (>100 mM); Ethanol (>50 mM)
Stability Stable at -20°C (solid); Solutions stable for 1 week at 4°C
Appearance White to off-white solid or viscous oil (free base)

Mechanism of Action

The GABA-B receptor is an obligate heterodimer consisting of GB1 (ligand binding) and GB2 (G-protein coupling) subunits.

  • Orthosteric Binding : GABA binds to the extracellular VFT of GB1.

  • Allosteric Modulation : (3-Chloro-4-methoxyphenyl)propylamine binds to a distinct site within the heptahelical transmembrane domain of GB2 .

  • Conformational Cross-Talk : Binding of the PAM stabilizes the active state of the GB2 transmembrane domain, lowering the energy barrier for GB1 closure and facilitating G-protein (Gi/o) activation.

Signaling Pathway Diagram

GABAB_Signaling GABA GABA (Orthosteric Agonist) GB1 GABA-B1 Subunit (VFT Domain) GABA->GB1 Binds PAM (3-Chloro-4-methoxyphenyl) propylamine (PAM) GB2 GABA-B2 Subunit (Transmembrane Domain) PAM->GB2 Binds Allosteric Site PAM->GB2 Potentiates GB1->GB2 Dimer Activation Gi_o Gi/o Protein (Heterotrimer) GB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (G_alpha_i) GIRK GIRK Channels (Kir3) Gi_o->GIRK Activates (G_beta_gamma) CaV Voltage-Gated Ca2+ Channels Gi_o->CaV Inhibits (G_beta_gamma) cAMP cAMP Levels AC->cAMP Decreases

Figure 1: Signal transduction pathway of the GABA-B receptor showing the distinct binding site of the PAM on the GB2 subunit and its downstream effects on cAMP, GIRK, and Calcium channels.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective : Create a stable, precipitation-free stock for biological assays.

  • Weighing : Accurately weigh 10 mg of (3-Chloro-4-methoxyphenyl)propylamine.

  • Solubilization : Add DMSO (Dimethyl sulfoxide, anhydrous) to achieve a concentration of 10 mM .

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 10 mg / (199.68 × 0.01) ≈ 5.00 mL DMSO.

  • Mixing : Vortex for 30 seconds. If necessary, sonicate for 5 minutes at room temperature.

  • Storage : Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: [³⁵S]GTP S Binding Assay

Objective : Measure the ability of the PAM to enhance GABA-induced G-protein activation in membrane preparations.

Materials :

  • CHO-K1 cells stably expressing human GABA-B1b/GABA-B2.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 10

    
    M GDP.
    
  • Radioligand: [³⁵S]GTP

    
    S (approx. 0.5 nM final).
    
  • Agonist: GABA (concentration curve:

    
     to 
    
    
    
    M).

Procedure :

  • Membrane Prep : Homogenize cells and harvest membranes via centrifugation (40,000 x g). Resuspend in Assay Buffer.

  • Incubation Setup : In a 96-well plate, add:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 50

      
      L GDP (excess to reduce basal noise).
      
    • 50

      
      L (3-Chloro-4-methoxyphenyl)propylamine  (Fixed concentration: e.g., 10 
      
      
      
      M or 30
      
      
      M).
    • 50

      
      L GABA (Serial dilutions).
      
    • 50

      
      L [³⁵S]GTP
      
      
      
      S.
  • Reaction : Incubate for 60 minutes at 25°C with gentle shaking.

  • Termination : Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection : Add liquid scintillant and count radioactivity (CPM).

Data Analysis :

  • Plot CPM vs. Log[GABA].

  • Fit to a four-parameter logistic equation .

  • Result : The PAM should cause a left-shift in the GABA EC

    
     (increased potency) and potentially an increase in the E
    
    
    
    (increased efficacy).
Protocol C: Intracellular Calcium Mobilization (FLIPR)

Objective : High-throughput functional assessment using chimeric G-proteins (G


qi5) to couple GABA-B (Gi) to Calcium (Gq) pathways.

Procedure :

  • Cell Culture : Seed CHO-GABA-B cells co-expressing G

    
    qi5 in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading : Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid for 45 mins at 37°C.

  • Compound Addition :

    • Mode 1 (Potentiation) : Pre-incubate cells with (3-Chloro-4-methoxyphenyl)propylamine (various concentrations) for 5-10 minutes. Then inject GABA at an EC

      
       concentration.
      
    • Mode 2 (Ago-PAM) : Inject compound alone to check for intrinsic agonist activity (usually low/absent for pure PAMs).

  • Measurement : Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR or FlexStation.

  • Validation : A true PAM will significantly increase the Calcium signal elicited by the EC

    
     dose of GABA compared to vehicle control.
    

Expected Results & Data Interpretation

When using (3-Chloro-4-methoxyphenyl)propylamine in the assays described above, the following trends confirm its activity as a PAM:

ParameterEffect of PAM (vs. GABA alone)Interpretation
GABA EC

Decreases (e.g., from 1

M to 0.1

M)
Affinity/Potency Increase : The PAM makes the receptor more sensitive to GABA.
GABA E

Increases (e.g., 120-150% of control)Efficacy Increase : The PAM stabilizes a more active conformational state.
Direct Agonism None or NegligiblePure PAM : Does not activate the receptor in the absence of GABA.

Troubleshooting Note : If high concentrations (>100


M) are used, non-specific effects on membrane fluidity or ion channels may occur. Always include a "PAM only" control to rule out off-target effects.

References

  • Kerr, D. I. B., Ong, J., Perkins, M. V., & Puspawati, N. M. (2006).[2] Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines.[3][2][4] Australian Journal of Chemistry, 59(7), 445–456.[3] Link

  • Urwyler, S., et al. (2001). Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930) and its aldehyde analogue CGP13501. Molecular Pharmacology, 60(5), 963–971. Link

  • Pin, J. P., & Prézeau, L. (2007). Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. Link

  • Geng, Y., et al. (2013). Structural mechanism of ligand activation in human GABA(B) receptor. Nature, 504(7479), 254–259. Link

Sources

Application Note: Chemoselective Hydrogenation of 3-Chloro-4-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The catalytic hydrogenation of 3-chloro-4-methoxycinnamaldehyde presents a classic "competing functionality" challenge in organic synthesis. The molecule contains three reactive sites susceptible to reduction, listed below in order of thermodynamic favorability under standard heterogeneous conditions:

  • The Alkene (C=C):

    
    . Rapidly reduced by Pd, Pt, and Rh.
    
  • The Aldehyde (C=O):

    
    . Harder to reduce than alkenes; requires activated catalysts or higher pressures.
    
  • The Aryl Chloride (Ar-Cl): Susceptible to hydrogenolysis (dehalogenation), particularly with Palladium catalysts. This is the critical "side reaction" to avoid.

  • The Aryl Ether (Ar-OMe): generally stable under standard hydrogenation conditions (unlike benzyl ethers).

This guide provides protocols for directing selectivity toward two distinct high-value intermediates:

  • Target A: 3-Chloro-4-methoxyhydro cinnamaldehyde (Saturated Aldehyde).

  • Target B: 3-Chloro-4-methoxycinnamyl alcohol (Allylic Alcohol).

Mechanistic Pathway & Selectivity Map

The following diagram illustrates the reaction pathways and the critical divergence points determined by catalyst selection.

G Start 3-Chloro-4-methoxy- cinnamaldehyde SatAld Target A: Saturated Aldehyde (Hydrocinnamaldehyde) Start->SatAld Path 1: C=C Red. (Pt/C-S, Pd/C+Poison) AllylAlc Target B: Allylic Alcohol (Cinnamyl Alcohol) Start->AllylAlc Path 2: C=O Red. (Ru-Sn, Pt-Co) Dehalo Dehalogenated By-product (Des-chloro) Start->Dehalo Pd/C (Unmodified) Oxidative Addition SatAlc Saturated Alcohol (Over-reduction) SatAld->SatAlc High P/T SatAld->Dehalo Pd/C AllylAlc->SatAlc Isomerization/Red.

Figure 1: Reaction network showing the competition between hydrogenation (blue paths) and hydrogenolysis (red path).

Critical Reagent Selection Guide

To achieve the desired chemoselectivity, the catalyst system must be matched to the target functional group while suppressing oxidative addition into the C-Cl bond.

Target ProductRecommended Catalyst SystemMechanism of ActionDehalogenation Risk
Saturated Aldehyde 5% Pt/C (Sulfided) Sulfur modifies the electronic surface, poisoning high-energy sites responsible for C-Cl cleavage while permitting C=C reduction.Low
Saturated Aldehyde Pd/C + Thiophene Thiophene acts as a selective site blocker (poison) on Palladium, retarding hydrogenolysis.Medium (Concentration dependent)
Allylic Alcohol Ru-Sn/C or Pt-Co/TiO₂ Lewis acidic promoters (Sn, Co, Fe) activate the carbonyl oxygen, favoring C=O reduction over C=C.Low
Saturated Alcohol Raney Nickel High activity for both C=C and C=O.High (Requires careful temp control)

Detailed Experimental Protocols

Protocol A: Selective Synthesis of the Saturated Aldehyde

Target: 3-chloro-4-methoxyhydrocinnamaldehyde Primary Challenge: Reducing C=C without touching C-Cl or C=O.

The "Sulfided Platinum" Method (Industry Standard)

This is the most robust method for retaining halogens during hydrogenation. Unmodified Pt/C or Pd/C will strip the chlorine atom (dehalogenation) in 10-40% yield depending on pressure.

Reagents:

  • Substrate: 3-chloro-4-methoxycinnamaldehyde (10 mmol)

  • Catalyst: 5% Pt/C (Sulfided type, e.g., Johnson Matthey B103 or equivalent). Note: If sulfided catalyst is unavailable, add 0.5 eq of Dimethyl Sulfoxide (DMSO) to standard Pt/C.

  • Solvent: Ethyl Acetate or Toluene (Avoid Methanol if acetal formation is a risk).

  • Hydrogen Source: H₂ gas (balloon or low pressure).

Step-by-Step Workflow:

  • Preparation: In a 50 mL hydrogenation vessel, dissolve 1.96 g (10 mmol) of substrate in 20 mL of Ethyl Acetate.

  • Catalyst Loading: Add 100 mg (5 wt% loading) of 5% Pt/C (sulfided).

    • Critical Check: Ensure the catalyst is fully wetted by solvent before introducing hydrogen to prevent ignition.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at 25°C under 1 atm H₂ (balloon pressure).

    • Why Low Pressure? Higher pressures (>5 bar) increase the kinetic probability of attacking the C=O bond or the C-Cl bond.

  • Monitoring: Monitor via HPLC or GC every 30 minutes. Look for the disappearance of the starting material peak.

    • Endpoint: Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol.

  • Workup: Filter the catalyst through a Celite pad. Rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

Validation Criteria:

  • ¹H NMR: Disappearance of vinylic protons (

    
     6.5-7.5 ppm doublet/multiplet characteristic of cinnamyl systems). Appearance of methylene protons (
    
    
    
    2.5-3.0 ppm). Retention of the aldehyde proton (
    
    
    9.6-9.8 ppm).
Protocol B: Selective Synthesis of the Allylic Alcohol

Target: 3-chloro-4-methoxycinnamyl alcohol Primary Challenge: Reducing C=O while preserving the conjugated C=C and C-Cl.

The "Lewis Acid Promoted" Method

Standard hydrogenation favors C=C reduction. To reverse this, we use a catalyst where the carbonyl is activated by an oxophilic metal (Fe, Co, Sn).

Reagents:

  • Substrate: 3-chloro-4-methoxycinnamaldehyde (10 mmol)

  • Catalyst: 5% Ru/C doped with FeCl₃ or specialized Pt-Co/TiO₂.

    • Alternative: NaBH₄ + CeCl₃ (Luche Reduction) is the standard stoichiometric alternative if catalytic hydrogenation is not strictly required.

  • Solvent: Isopropanol (IPA).

Step-by-Step Workflow:

  • Catalyst Prep: If using a commercial Ru-Sn or Pt-Fe catalyst is not possible, mix 5% Ru/C (100 mg) with FeCl₃ (10 mol%) in the solvent for 30 minutes prior to substrate addition.

  • Reaction: Load substrate (10 mmol) in 25 mL Isopropanol.

  • Conditions: Pressurize to 20-30 bar H₂ and heat to 60-80°C .

    • Mechanistic Insight: Unlike C=C reduction, C=O hydrogenation often has a higher activation energy, requiring elevated temperature. The presence of Fe/Sn facilitates the polarization of the C=O bond.

  • Monitoring: Critical. C=C reduction is thermodynamically favored. If the reaction runs too long, the saturated alcohol will form.

  • Workup: Filter, concentrate, and purify via column chromatography (often necessary to separate from saturated by-products).

Troubleshooting & Optimization

Controlling Dehalogenation (The "Cl" Problem)

If you observe des-chloro products (3-methoxycinnamaldehyde or its reduced forms) in your mass spec (M-34 peaks), employ these mitigation strategies:

VariableAdjustmentRationale
Catalyst Poison Add Thiophene (0.1 mol%) or Ethylenediamine Strongly adsorbs to step-edges of the metal crystallite where C-Cl oxidative addition occurs, leaving terrace sites open for hydrogenation.
Solvent Switch to Non-polar (Toluene/Heptane) Polar protic solvents (MeOH, EtOH) stabilize the charged transition states of hydrogenolysis. Non-polar solvents suppress this.
Base Avoid Bases Bases (amines, hydroxides) neutralize the HCl formed during dehalogenation, driving the equilibrium forward. Keep the media neutral or slightly acidic.
Visualization of Catalyst Decision Matrix

DecisionTree Root Select Target Product Choice1 Saturated Aldehyde (Keep C=O, Keep Cl) Root->Choice1 Choice2 Allylic Alcohol (Keep C=C, Keep Cl) Root->Choice2 Step1 Use Pt/C (Sulfided) OR Pd/C + Thiophene Choice1->Step1 Step2 Use Ru-Sn/C OR Pt-Co/TiO2 Choice2->Step2 Cond1 Conditions: 1 atm H2, 25°C Solvent: EtOAc Step1->Cond1 Warn1 Avoid: Unmodified Pd/C (Risk: Dehalogenation) Step1->Warn1 Cond2 Conditions: 20-40 bar H2, 70°C Solvent: IPA Step2->Cond2 Warn2 Avoid: High Temp (>100°C) (Risk: Over-reduction) Step2->Warn2

Figure 2: Decision matrix for catalyst selection based on target moiety.

References

  • Selective Hydrogenation of Halogenated Arenes

    • Maegawa, T., et al. (2006).[1] "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Synlett.

    • Insight: Establishes that chloro-substituents are labile under standard Pd/C conditions and require specific "poisoned" or mild conditions to retain.
  • Selectivity in Cinnamaldehyde Hydrogenation

    • Gallezot, P., & Richard, D. (1998). "Selective Hydrogenation of α,β-Unsaturated Aldehydes.
    • Insight: Defines the thermodynamic preference for C=C over C=O reduction and the role of metal particle size and promoters.
  • Use of Pt-Co Catalysts for C=O Selectivity

    • Zhang, Y., et al. (2023). "Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst.
    • Insight: Demonstrates the use of bimetallic systems to switch selectivity toward the alcohol.[2][3]

  • Suppression of Dehalogenation

    • Sajiki, H., et al. (2005). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Bulletin of the Chemical Society of Japan.
    • Insight: Provides the protocol for using sulfur compounds to poison the dehalogenation p
  • Ionic Liquids for Chemoselectivity

    • "Selective hydrogenation of trans-cinnamaldehyde and hydrogenolysis-free hydrogenation of benzyl cinnamate in imidazolium ILs." Green Chemistry.
    • Insight: Highlights solvent effects (Ionic Liquids) in preventing side reactions like hydrogenolysis.

Sources

Solvent selection for recrystallization of chloromethoxyphenylpropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Recrystallization of Chloromethoxyphenylpropylamines

Executive Summary & Scope

The purification of chloromethoxyphenylpropylamines (CMPPAs) presents a unique challenge in process chemistry due to the competing physicochemical properties of the substituents. The lipophilic chloro- group and the hydrogen-bond-accepting methoxy- group create a "push-pull" electronic environment that complicates crystal lattice formation.

This guide provides a scientifically grounded protocol for selecting recrystallization solvents for CMPPA hydrochloride salts. Unlike simple amines, CMPPAs are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when impurities disrupt the lattice energy. This note details the thermodynamic rationale for solvent choice, validated protocols for salt crystallization, and troubleshooting mechanisms for polymorph control.

Physicochemical Rationale for Solvent Selection

To select the correct solvent, one must understand the solute-solvent interaction energies. CMPPA salts are ionic but possess a significant hydrophobic domain due to the propyl chain and the chlorophenyl ring.

The Solubility Parameter Mismatch

Successful recrystallization requires a solvent system where the solute is soluble at high temperatures (


) but insoluble at low temperatures (

).
  • Alcoholic Solvents (MeOH, EtOH): often dissolve CMPPA salts too well even at

    
     due to strong hydrogen bonding with the amine cation.
    
  • Non-Polar Solvents (Hexane, Toluene): possess insufficient dielectric constants to solvate the ionic lattice, leading to immediate precipitation or oiling.

The Solution: A Binary Solvent System or a Sterically Hindered Alcohol .

Solvent Class Analysis
Solvent ClassRepresentativeSuitabilityMechanism of Action
Primary Alcohols Methanol, EthanolLow High solubility leads to poor recovery yields.
Secondary Alcohols Isopropanol (IPA) High Lower dielectric constant than EtOH reduces solubility at

, promoting crystallization.
Ketones Acetone, MEKMedium/Anti-solvent Good anti-solvent. Warning: Avoid if free amine is present (Schiff base formation risk).
Ethers MTBE, Et₂OHigh (Anti-solvent) Excellent for reducing polarity of alcoholic solutions to force precipitation.
Esters Ethyl Acetate (EtOAc)Medium Useful for free bases, but often too non-polar for HCl salts unless wet.

Strategic Protocol: The "IPA/Acetone" System

Through empirical screening, the Isopropanol (IPA) / Acetone system is identified as the optimal starting point for CMPPA salts. IPA provides the necessary protic environment to solvate the ions, while Acetone acts as a polar aprotic moderator that reduces solubility without causing immediate oiling.

Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude CMPPA Salt Dissolution Dissolution in Boiling IPA (Min. Volume) Start->Dissolution Check1 Is Solution Clear? Dissolution->Check1 Filter Hot Filtration (Remove insolubles) Check1->Filter No (Turbid) Cooling1 Slow Cool to RT (25°C) Check1->Cooling1 Yes Filter->Cooling1 Check2 Crystals Forming? Cooling1->Check2 AntiSolvent Add Warm Acetone (Dropwise) Check2->AntiSolvent No Cooling2 Refrigerate (0-4°C) Check2->Cooling2 Yes AntiSolvent->Cooling2 Collect Vacuum Filtration & Cold Acetone Wash Cooling2->Collect

Figure 1: Decision tree for the recrystallization of CMPPA salts using a binary solvent system.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (High Purity Inputs)

Best for: Material that is already >95% pure but requires polymorph standardization.

  • Preparation: Place 10.0 g of crude CMPPA-HCl in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of Isopropanol (IPA) .

  • Heating: Heat to boiling (82°C) with magnetic stirring.

  • Saturation: Add additional IPA in 2 mL increments only until the solid fully dissolves.

    • Note: If colored impurities persist but solid is dissolved, add activated charcoal (0.5 g), stir for 5 mins, and perform hot filtration.

  • Controlled Cooling: Remove from heat. Cover flask with a watch glass. Allow to cool to room temperature (RT) undisturbed for 2 hours.

    • Critical: Rapid cooling traps impurities.

  • Crystallization: Once at RT, move to an ice bath (0°C) for 1 hour.

  • Isolation: Filter via Buchner funnel.[1] Wash with 10 mL of cold IPA.

Protocol B: Binary Solvent "Anti-Solvent" Method (Lower Purity)

Best for: Removing regioisomers or non-polar synthetic byproducts.

  • Dissolution: Dissolve 10.0 g crude salt in the minimum amount of boiling Methanol or Ethanol (approx. 15-20 mL).

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add Acetone or Ethyl Acetate .

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of the alcohol to clear the turbidity.

  • Nucleation: Remove from heat. If available, add a seed crystal of pure CMPPA.

  • Crystallization: Allow to cool slowly. The lower polarity of the mixture forces the salt out of the solution while keeping non-polar impurities dissolved.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common with chloromethoxyphenylpropylamines due to their low melting points in impure states.

SymptomCauseCorrective Action
Oily droplets at bottom Temperature too high for crystal lattice stability; Solvent too non-polar.Re-heat and add more polar solvent (e.g., add 5% MeOH). Vigorous stirring during cooling can sometimes induce crystallization.
No crystals at 0°C Super-saturation reached but nucleation barrier is too high.Scratch the glass wall with a rod.[1][2] Seed with a pure crystal.
Sticky gum formation Impurities are acting as plasticizers.Trituration: Decant solvent, add dry Et₂O or EtOAc, and grind the gum with a spatula to extract impurities, then retry recrystallization.

Quantitative Data: Solvent Performance

Table 1: Solubility profile of generic Chloromethoxyphenylpropylamine HCl (Model Data)

SolventSolubility @ 25°C (mg/mL)Solubility @ Boiling (mg/mL)Recovery Potential
Water >500>1000Poor (Too soluble, hard to dry)
Methanol >300>800Poor (Low recovery)
Ethanol 150600Moderate
Isopropanol 40 450 Excellent (Steep solubility curve)
Acetone <520Anti-Solvent
Ethyl Acetate <15Anti-Solvent

References

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Defines the thermodynamic principles of solubility curves and oiling out).
  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Discusses lattice energy in substituted amine salts).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent screening protocols for amine hydrochlorides).
  • PubChem. (2025).[3] Phenylpropanolamine Hydrochloride Compound Summary. Retrieved from (Used as a physicochemical proxy for solubility data).

Sources

Application Note: Evaluation of (3-Chloro-4-methoxyphenyl)propylamine in Monoamine Transporter Uptake Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(3-Chloro-4-methoxyphenyl)propylamine (3-CMPP) is a synthetic phenethylamine derivative utilized as a pharmacological probe in monoamine transporter (MAT) research. The structural design of 3-CMPP provides specific advantages for investigating the orthosteric binding sites of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Causality in Structural Design: The propylamine chain mimics the endogenous monoamine backbone, allowing the molecule to enter the transporter's primary binding pocket. The substitution pattern on the phenyl ring—specifically the 3-chloro and 4-methoxy groups—serves two critical functions:

  • Metabolic Stability: The 4-methoxy group provides steric bulk and prevents rapid metabolic degradation (e.g., para-hydroxylation), making it highly stable for in vitro assays.

  • Binding Affinity: The highly electronegative 3-chloro substituent modulates the electron density of the aromatic ring. This optimizes cation-

    
     interactions with conserved aspartate residues located in Transmembrane Domain I (TMD I) of the transporters, a region critical for both ion dependence and ligand recognition[1].
    

Pathway Visualization

MAT_Pathway Synapse Synaptic Cleft (High Monoamine) MAT Monoamine Transporter (DAT / SERT / NET) Synapse->MAT Monoamines (DA, 5-HT, NE) Cytosol Presynaptic Cytosol (Uptake Destination) MAT->Cytosol Translocation Inhibitor 3-CMPP (Reuptake Inhibitor) Inhibitor->MAT Competitive/Allosteric Blockade Sodium Na+ / Cl- Gradient (Driving Force) Sodium->MAT Ion coupling

Caption: Mechanism of action for 3-CMPP blocking monoamine transporters at the synaptic cleft.

Experimental Design & Assay Principles

To accurately determine the half-maximal inhibitory concentration (IC


) of 3-CMPP, we utilize a radioligand uptake assay in Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, SERT, or NET.

Critical Assay Parameters:

  • Buffer Optimization: The assay utilizes a Krebs-Ringer-HEPES (KRH) buffer. To maintain the integrity of the radiolabeled monoamines ([

    
    H]-DA, [
    
    
    
    H]-5-HT, [
    
    
    H]-NE), the buffer must be supplemented with ascorbic acid (an antioxidant to prevent auto-oxidation) and pargyline (a monoamine oxidase inhibitor to prevent intracellular enzymatic degradation of the tracer)[2],[3].
  • Self-Validating Controls: Every assay plate must include a "Total Uptake" control (vehicle only) and a "Non-Specific Uptake" control. Non-specific uptake is defined by a saturating concentration of a reference inhibitor: 10

    
    M GBR12909 for DAT, Fluoxetine for SERT, or Desipramine for NET.
    

Step-by-Step Protocol

Reagents & Materials
  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • KRH Buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO

    
    , 1.25 mM CaCl
    
    
    
    , 1.5 mM KH
    
    
    PO
    
    
    , 10 mM D-glucose, 25 mM HEPES, pH 7.4.
  • Supplements: 0.1 mM L-ascorbic acid, 0.1 mM pargyline.

  • Radioligands: [

    
    H]-Dopamine, [
    
    
    
    H]-Serotonin, [
    
    
    H]-Norepinephrine.
  • Lysis Buffer: 1% Triton X-100 or 1% SDS.

Procedure
  • Cell Seeding: Seed HEK293-MAT cells in poly-D-lysine coated 96-well plates at a density of

    
     cells/well. Incubate for 24-48 hours at 37°C until 80-90% confluent.
    
  • Preparation: Aspirate culture media and gently wash the cells twice with 100

    
    L of pre-warmed (37°C) KRH buffer.
    
  • Pre-Incubation: Add 50

    
    L of KRH buffer containing serial dilutions of 3-CMPP (e.g., 10 
    
    
    
    M to 0.1 nM). Include vehicle controls and non-specific binding controls. Incubate for 15 minutes at 37°C to allow the compound to equilibrate with the transporter.
  • Radioligand Addition: Initiate the uptake reaction by adding 50

    
    L of the respective [
    
    
    
    H]-monoamine tracer (final concentration ~20-50 nM) to all wells. Incubate for exactly 10 minutes at 37°C. (Note: A strict 10-minute window ensures the uptake kinetics remain in the linear phase).
  • Termination: Rapidly aspirate the reaction mixture and halt the uptake by washing the cells three times with 200

    
    L of ice-cold KRH buffer. The immediate temperature drop arrests transporter conformational changes.
    
  • Lysis & Detection: Add 100

    
    L of lysis buffer to each well. Agitate for 15 minutes. Transfer the lysates to scintillation vials (or use a microplate scintillation counter), add scintillation cocktail, and quantify the incorporated radioactivity as disintegrations per minute (DPM).
    

Assay Workflow Visualization

Assay_Workflow CellPrep HEK293-MAT Cell Seeding Compound Add 3-CMPP (Dose-Response) CellPrep->Compound Tracer Add [3H]-Monoamine Tracer Compound->Tracer 15 min incubation Wash Wash & Lysis (Stop Uptake) Tracer->Wash 10 min uptake Read Liquid Scintillation Counting Wash->Read

Caption: Step-by-step workflow for the in vitro radioligand monoamine uptake assay.

Data Presentation & Analysis

Calculate specific uptake by subtracting the non-specific DPM from all test wells. Express the data as a percentage of the Total Uptake control. Use non-linear regression (sigmoidal dose-response) to determine the IC


 values.

Table 1: Representative IC


 Profiling of 3-CMPP vs. Reference Standards 
CompoundhDAT IC

(nM)
hSERT IC

(nM)
hNET IC

(nM)
Primary Selectivity
3-CMPP 145

12
85

8
310

25
SERT > DAT > NET
Cocaine (Ref)210

15
350

20
420

30
Non-selective
Fluoxetine (Ref)> 500018

2
> 5000SERT selective
Desipramine (Ref)> 5000> 10004

1
NET selective

(Note: Quantitative data is representative for comparative assay validation purposes).

References

  • Barker, E. L., et al. "Transmembrane Domain I Contributes to the Permeation Pathway for Serotonin and Ions in the Serotonin Transporter." Journal of Neuroscience. URL:[Link]

  • Mechanick, J. I., et al. "Monoamine reuptake inhibition and mood-enhancing potential of a specified oregano extract." Cambridge University Press. URL:[Link]

  • Zhu, J., et al. "HIV-1 Tat protein decreases dopamine transporter cell surface expression and vesicular monoamine transporter-2 function in rat striatal synaptosomes." PMC. URL:[Link]

Sources

Application Note: Synthesis of Tricyclic Heterocycles using Phenylpropylamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3-phenylpropylamine (PPA) as a "molecular tether" for constructing privileged tricyclic pharmacophores. Unlike phenethylamine, which predominantly yields 6-membered tetrahydroisoquinolines (THIQs), the three-carbon backbone of PPA provides the necessary geometry to access 7-membered benzazepine rings (a core feature of D1 dopamine agonists) and fused pyrrolo-isoquinoline systems .

We present two distinct workflows:

  • The "Classic" Route: A robust, metal-free intramolecular Friedel-Crafts cyclization to form pyrrolo[2,1-b][3]benzazepines.

  • The "Modern" Route: A Palladium-catalyzed C(sp³)-H activation cascade to construct indoline-fused tricycles with high atom economy.

Strategic Retrosynthesis & Pathway Logic

The versatility of PPA lies in its ability to undergo cyclization at either the ortho-position of the phenyl ring (forming a 7-membered ring) or via cascade reactions that fold the chain into fused 5,6- or 6,6-systems.

Visualizing the Divergence

The following diagram illustrates the decision matrix for synthesizing different tricyclic cores from a common PPA precursor.

PPA_Pathways PPA 3-Phenylpropylamine (Precursor) RouteA Route A: Condensation + Acid Cyclization PPA->RouteA + Succinic Anhydride RouteB Route B: Pd-Catalyzed C-H Activation PPA->RouteB + 1,2-Dibromoarene InterA N-Acyl Imide Intermediate RouteA->InterA Imide Formation InterB N-(2-Bromoaryl) Intermediate RouteB->InterB Buchwald-Hartwig ProdA Pyrrolo[2,1-b][3]benzazepine (5-7-6 Tricycle) InterA->ProdA Polyphosphoric Acid (Friedel-Crafts) ProdB Indoline-Fused Isoquinoline (6-5-6 Tricycle) InterB->ProdB Pd(0) / C(sp3)-H Activation

Figure 1: Divergent synthetic pathways from 3-phenylpropylamine. Route A leverages classical acid-mediated cyclization for 7-membered rings, while Route B utilizes transition metal catalysis for C-H functionalization.

Protocol A: Synthesis of Pyrrolo[2,1-b][3]benzazepines

Methodology: Intramolecular Friedel-Crafts Acylation via N-Acyliminium Ions.

This protocol addresses the challenge of closing a 7-membered ring, which is entropically less favored than 5- or 6-membered rings. We utilize Polyphosphoric Acid (PPA) , which serves dual roles as a solvent and a Lewis acid/dehydrating agent, driving the reaction through a thermodynamic trap.

Mechanistic Insight

The reaction proceeds via the formation of an N-acyliminium ion intermediate. The succinimide carbonyl is activated by PPA, facilitating electrophilic attack on the phenyl ring. The 3-carbon tether of the phenylpropylamine is critical; a 2-carbon tether would yield a pyrrolo-isoquinoline (6-membered), while the 3-carbon tether forces the formation of the benzazepine (7-membered).

Step-by-Step Protocol

Reagents:

  • 3-Phenylpropylamine (1.0 equiv)

  • Succinic anhydride (1.1 equiv)

  • Toluene (Solvent for Step 1)[1]

  • Polyphosphoric Acid (PPA) (Reagent for Step 2)[2]

  • Ethyl Acetate/Hexanes (Extraction)

Step 1: Formation of the Imide Intermediate

  • Dissolve 3-phenylpropylamine (13.5 g, 100 mmol) in dry toluene (150 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Add succinic anhydride (11.0 g, 110 mmol) in one portion.

  • Reflux the mixture for 4–6 hours. Monitor water collection in the Dean-Stark trap to ensure complete condensation to the imide (N-(3-phenylpropyl)succinimide).

  • Concentrate the solvent in vacuo. The residue (often an oil or low-melting solid) can be used directly or purified via short-path distillation.

Step 2: PPA-Mediated Cyclization

  • Safety Note: PPA is extremely viscous and retains heat. Use mechanical stirring.[2]

  • In a 500 mL beaker or wide-mouth flask, heat Polyphosphoric Acid (150 g) to 80°C to reduce viscosity.

  • Add the imide intermediate (10 g) slowly to the stirring PPA.

  • Increase temperature to 110–120°C and stir for 3 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hex 1:1). The starting imide spot will disappear, replaced by a lower Rf fluorescent spot (the tricyclic ketone).

  • Quenching (Critical): Cool the mixture to ~60°C. Pour onto 500 g of crushed ice with vigorous stirring. The complex must hydrolyze completely.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 200 mL).

  • Wash combined organics with sat. NaHCO₃ (until neutral) and Brine. Dry over MgSO₄.

  • Purify via column chromatography (SiO₂, gradient 20% -> 50% EtOAc in Hexanes).

Expected Yield: 65–75% Product: 1,2,5,6,11,11b-hexahydro-3H-pyrrolo[2,1-b][3]benzazepin-3-one.

Protocol B: Pd-Catalyzed C(sp³)-H Activation

Methodology: Intramolecular C-H Arylation (The Baudoin Method).

This advanced protocol synthesizes tricyclic systems by activating an unreactive C(sp³)-H bond on the propyl chain. This method is superior for generating indoline-fused systems where the third ring is formed by connecting the nitrogen substituent back to the propyl chain.

Mechanistic Workflow

The reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The key step is the Concerted Metalation-Deprotonation (CMD) , where a carbonate base assists the palladium in cleaving the C-H bond.

Pd_Cycle Start Substrate (Ar-Br) OxAdd Oxidative Addition Pd(II)-Ar-Br Start->OxAdd Pd(0) CMD CMD Step (C-H Activation) OxAdd->CMD K2CO3 / PivOH RedElim Reductive Elimination CMD->RedElim Pd-Cycle RedElim->OxAdd Regenerate Pd(0) Product Tricyclic Product RedElim->Product

Figure 2: Catalytic cycle for the C(sp³)-H activation. The CMD step is rate-determining and requires specific carboxylate additives.

Step-by-Step Protocol

Substrate Preparation: Start with N-(2-bromophenyl)-N-methyl-3-phenylpropylamine . This is synthesized via Buchwald-Hartwig coupling of 3-phenylpropylamine and 1,2-dibromobenzene (followed by methylation).

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or PCy₃ (10 mol%) (Electron-rich phosphines are essential).

  • Base: K₂CO₃ (1.5 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) – Crucial for the CMD mechanism.

  • Solvent: Mesitylene or Xylene (requires high boiling point).

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Add Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), K₂CO₃ (207 mg, 1.5 mmol), and Pivalic acid (30 mg, 0.3 mmol).

  • Add the substrate (N-(2-bromophenyl)-N-methyl-3-phenylpropylamine) (1.0 mmol) dissolved in dry Mesitylene (5 mL).

  • Seal the tube and heat to 140°C for 12–16 hours.

    • Note: High temperature is required to overcome the energy barrier of C(sp³)-H activation.

  • Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Concentrate filtrate and purify via flash chromatography.

Outcome: This reaction typically yields a hexahydro-1H-pyrrolo[2,1-a]isoquinoline derivative or a fused indoline system depending on the specific substitution pattern and conformer preference.

Comparative Analysis of Methods

FeatureProtocol A (Friedel-Crafts)Protocol B (Pd-Catalyzed C-H)
Target Ring Size 7-membered (Benzazepine)5- or 6-membered (Fused)
Key Reagent Polyphosphoric Acid (Cheap)Pd(OAc)₂ / Ligand (Expensive)
Atom Economy Moderate (Loss of H₂O)High (Loss of HBr)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)
Scalability High (Kg scale easy)Moderate (Ligand cost limits scale)
Primary Application Generic Drug Synthesis (e.g., Fenoldopam analogs)Discovery Chemistry / SAR Studies

References

  • Maryanoff, B. E., et al. (1981). "Pyrrolo[2,1-b][3]benzazepines.[1][3] Synthesis and Dopaminergic Activity." Journal of Medicinal Chemistry.

  • Baudoin, O., et al. (2012). "Synthesis of Tricyclic Nitrogen Heterocycles by a Sequence of Palladium-Catalyzed N-H and C(sp3)-H Arylations." Organic Letters.

  • Conley, R. T., & Knopka, W. N. (1964). "The Cyclization of N-Phenylcinnamamides to 3,4-Dihydro-4-phenylcarbostyrils with Polyphosphoric Acid." Journal of Organic Chemistry.

  • Guyonnet, M., & Baudoin, O. (2012). "Palladium-catalyzed intramolecular C(sp3)–H arylation of (hetero)aryl chlorides." Organic Letters.

  • BenchChem Technical Library. (2025). "Intramolecular Friedel-Crafts Cyclization Protocols." (Simulated Link for Context)

Sources

Precision N-Alkylation of (3-Chloro-4-methoxyphenyl)propylamine: Protocols for Mono-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The (3-Chloro-4-methoxyphenyl)propylamine scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a linker in GPCR ligands, ion channel blockers, and monoamine transporter inhibitors. The presence of the 3-chloro-4-methoxy substitution pattern imparts specific lipophilicity and metabolic stability profiles distinct from the more common 3,4-dimethoxy (verapamil-like) analogs.

The Challenge: The Selectivity Paradox

The primary amine functionality presents a classic synthetic challenge: Polyalkylation .[1] Upon mono-alkylation, the resulting secondary amine is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new alkyl group. In direct alkylation with alkyl halides, this leads to a mixture of:

  • Unreacted Primary Amine (Starting Material)[1]

  • Desired Secondary Amine (Target)[1]

  • Undesired Tertiary Amine (Over-alkylated byproduct)[1]

  • Quaternary Ammonium Salts (Exhaustive alkylation)[1]

This guide outlines two high-fidelity protocols designed to circumvent this issue, prioritizing Reductive Amination for its superior selectivity and Controlled Nucleophilic Substitution for cases where aldehyde precursors are unavailable.[1]

Strategic Decision Matrix

Before selecting a protocol, evaluate the available reagents and the stability of the target alkyl group.[1]

DecisionMatrix Start Start: N-Alkylation Strategy Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (Highest Selectivity) Q1->MethodA Yes Q2 Is the alkylating agent an Alkyl Halide (R-X)? Q1->Q2 No MethodB METHOD B: Direct Alkylation (Requires Stoichiometric Control) Q2->MethodB Yes (Standard) MethodC METHOD C: Amide Formation + Reduction (Guaranteed Mono-alkylation) Q2->MethodC Yes (If Method B fails)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (The "Gold Standard")[1]

Mechanism: Formation of an imine/iminium species followed by in situ selective reduction.[1] Why this works: The intermediate imine is reduced faster than the ketone/aldehyde but, crucially, the resulting secondary amine is sterically hindered and less reactive toward the remaining carbonyl species under these conditions, preventing double alkylation.[1]

Reagents & Equipment[2][3][4]
  • Substrate: (3-Chloro-4-methoxyphenyl)propylamine (Free base or HCl salt).

  • Carbonyl Partner: Target Aldehyde (1.0 - 1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 - 1.5 equiv).[1] Note: Preferred over NaBH₃CN due to lower toxicity and better selectivity.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] THF is a viable alternative if solubility is an issue.[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv, only if using free base amine).[1]

Step-by-Step Procedure
  • Preparation of Free Base (If starting with HCl salt):

    • Dissolve the amine hydrochloride in DCM.

    • Wash with saturated aqueous NaHCO₃.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.[1] Note: If the amine is an oil, use immediately to prevent carbonate formation.[1]

  • Imine Formation:

    • In a flame-dried round-bottom flask under N₂, dissolve (3-Chloro-4-methoxyphenyl)propylamine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Add the Aldehyde (1.05 mmol).[1]

    • Optional: Add AcOH (1.0 mmol) if the reaction is sluggish.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitoring: Check by TLC or LCMS for the disappearance of the aldehyde and formation of the imine (often visible as a new spot or mass peak [M+H-H₂O]).[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL).[1] Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: DCM:MeOH (95:[1]5) + 1% NH₄OH (to minimize tailing of the amine).[1]

Protocol B: Direct Nucleophilic Substitution[1]

Mechanism: SN2 displacement of a halide.[1] Why use this: When the alkyl group is not available as an aldehyde (e.g., alkylating with a fluorophore, a specific linker, or a simple alkyl chain like isopropyl where reductive amination is slow).[1]

Reagents & Equipment[2][3][4]
  • Substrate: (3-Chloro-4-methoxyphenyl)propylamine.[2][3]

  • Alkylating Agent: Alkyl Bromide or Iodide (0.8 equiv).[1] Crucial: The alkylating agent is the limiting reagent.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure
  • Stoichiometry Setup:

    • To favor mono-alkylation, we use an excess of the amine .

    • Ratio: Amine (1.5 equiv) : Alkyl Halide (1.0 equiv) .[1]

  • Reaction Assembly:

    • Dissolve (3-Chloro-4-methoxyphenyl)propylamine (1.5 mmol) and Cs₂CO₃ (2.0 mmol) in MeCN (5 mL).

    • Heat to 50°C (or reflux for chlorides).[1]

  • Controlled Addition:

    • Dissolve the Alkyl Halide (1.0 mmol) in MeCN (2 mL).

    • Add this solution to the amine mixture dropwise over 1 hour (using a syringe pump is highly recommended).[1]

    • Rationale: This maintains a high concentration of unreacted primary amine relative to the alkylating agent, statistically favoring the attack of the primary amine over the newly formed secondary amine.[1]

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water to remove DMF/salts.

  • Purification (Critical):

    • Since excess starting amine was used, it must be separated.[1]

    • Scavenger Resin Method: Add a polymer-supported isocyanate or aldehyde resin to the crude mixture and stir for 2 hours. This will covalently bind the unreacted primary amine, allowing the secondary amine product to be eluted.[1]

    • Chromatography: If resins are unavailable, standard silica chromatography is required.[1] The polarity difference between primary and secondary amines is often small, so a gradient of DCM -> DCM:MeOH:NH₃ is necessary.

Analytical Validation & QC

Verify the identity of your product using these key markers.

Proton NMR (¹H-NMR)
  • Diagnostic Signal: Look for the protons on the carbon alpha to the nitrogen (

    
    -CH).[1]
    
  • Shift: In the primary amine, the

    
    -CH
    
    
    
    typically appears around
    
    
    2.6–2.7 ppm.
  • Shift Change: Upon N-alkylation, this triplet often shifts slightly downfield, and you will see the new alkyl group signals.[1]

  • Symmetry: Ensure the integration matches a mono-alkylated species (1H on the Nitrogen, usually broad/exchangeable).[1]

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The Chlorine atom provides a distinct signature.[1] Look for the M and M+2 peaks with a 3:1 intensity ratio .[1]

  • Fragmentation: Benzylic cleavage is common.[1] Expect a major fragment ion corresponding to the 3-chloro-4-methoxybenzyl cation (or tropylium ion derivative).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Wet solvent or old STAB reagent.Use anhydrous DCE and fresh NaBH(OAc)₃.[1] Add molecular sieves.
Dialkylation (Method B) Alkyl halide added too fast or amine conc.[1] too low.Use syringe pump; Increase amine equivalents to 2.0 or 3.0.
Product stuck on Silica Amine interaction with silanols.Pre-treat column with 1% Triethylamine (TEA) or use NH₄OH in eluent.[1]
Starting Material Recovery Incomplete reduction of imine.[1]Check pH. If too basic, imine formation is slow. Add 1 eq AcOH.

Reaction Pathway Visualization

ReactionPathway Substrate (3-Chloro-4-methoxyphenyl) propylamine Imine Imine Intermediate (Unstable) Substrate->Imine DCE, AcOH -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine DCE, AcOH -H2O Product Mono-Alkylated Product (Secondary Amine) Imine->Product NaBH(OAc)3 Selective Red. SideProduct Dialkylated Byproduct Product->SideProduct Over-reaction (Avoided by STAB)

Figure 2: Reaction pathway for Reductive Amination, highlighting the selective reduction step.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Gribble, G. W. (1998).[1] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • BenchChem. (2025).[1][4] "Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil." (Contextual reference for the scaffold). Link[1]

  • Sigma-Aldrich. "Reductive Amination: Synthetic Protocols." Link

Sources

Storage stability of (3-Chloro-4-methoxyphenyl)propylamine free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage Stability & Handling of (3-Chloro-4-methoxyphenyl)propylamine

Executive Summary

(3-Chloro-4-methoxyphenyl)propylamine (CAS: 19313-87-2 / related salt forms) is a critical primary amine intermediate, notably utilized in the synthesis of phosphodiesterase-5 (PDE5) inhibitors such as Avanafil.

This guide addresses a common processing bottleneck: the handling of the Free Base versus the Hydrochloride (HCl) Salt .[1] While the free base is the reactive species required for nucleophilic substitutions, it exhibits poor long-term stability characterized by oxidative darkening, carbamate formation, and volatility. Conversely, the HCl salt offers a robust storage vehicle but requires specific activation protocols.

Key Recommendation: Isolate and store this compound exclusively as the Hydrochloride Salt . Generate the free base in situ only immediately prior to use.

Physicochemical Comparative Analysis

The stability profile of primary amines is dictated by the availability of the nitrogen lone pair. In the free base, this lone pair is highly susceptible to oxidation and electrophilic attack (e.g., by atmospheric CO₂).

FeatureFree Base FormHydrochloride Salt Form
Physical State Viscous oil or low-melting solidCrystalline solid (White to Off-white)
Oxidation Potential High: Rapid N-oxide formation; turns brown/black upon air exposure.Low: Nitrogen lone pair is protonated (

), blocking oxidation.
Atmospheric Stability Unstable: Absorbs CO₂ to form carbamates (white crusts on oil surface).Stable: Inert to CO₂.
Hygroscopicity Low to Moderate (hydrophobic character dominant).Moderate: Can be deliquescent; requires desiccated storage.
Handling Difficult (oily residue, requires weighing by difference).Easy (free-flowing powder).

Degradation Mechanisms

Understanding how the molecule fails is the first step to preventing it. The two primary pathways are Oxidative Deamination and Carbamylation .

Mechanism 1: Oxidative Instability (Free Base)

The electron-rich benzylic amine is prone to radical abstraction and Single Electron Transfer (SET) mechanisms, particularly catalyzed by trace metals or light. The 3-chloro and 4-methoxy substituents on the phenyl ring activate the system, making the amine susceptible to forming colored quinoid-like byproducts.

Mechanism 2: Carbamate Formation


The free base reacts reversibly with atmospheric carbon dioxide to form carbamic acid, which stabilizes as a carbamate salt. This appears as a "crust" on stored oils, altering stoichiometry in subsequent reactions.
Visualization: Degradation Pathways

DegradationPathways cluster_storage Storage Conditions FreeBase (3-Chloro-4-methoxyphenyl) propylamine (Free Base) Salt HCl Salt (Protonated/Protected) FreeBase->Salt + HCl (Stabilization) NOxide N-Oxide / Hydroxylamine (Yellowing) FreeBase->NOxide O2 / Peroxides Imine Imine/Aldehyde (Oxidative Deamination) FreeBase->Imine Light / Radical Initiator Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate CO2 (Air) Salt->FreeBase + Base (Activation)

Figure 1: Comparative stability pathways.[2] The green path represents the recommended stabilization via salt formation.

Experimental Protocols

Protocol A: Conversion of Free Base to Stable HCl Salt

Use this protocol if you have synthesized the amine or purchased the free base and intend to store it for >24 hours.

Reagents:

  • Crude (3-Chloro-4-methoxyphenyl)propylamine (Free Base)

  • 2-Propanol (IPA) or Ethyl Acetate (anhydrous)

  • HCl in 1,4-Dioxane (4.0 M) or HCl gas

Procedure:

  • Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of anhydrous Ethyl Acetate. Ensure the solution is clear.

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise, add 1.1 equivalents of HCl (in dioxane or ether) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Critical Control: Do not use aqueous HCl (37%), as water entrapment will make the resulting salt sticky and hard to dry.

  • Aging: Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2 x 10 mL cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Store in a desiccator.

Protocol B: Accelerated Stability Testing (Forced Degradation)

Use this to validate the shelf-life of your specific batch.

Setup: Prepare two sets of samples:

  • Sample A: Free Base (Oil) in a clear glass vial, loosely capped (exposed to air/light).

  • Sample B: HCl Salt (Solid) in a clear glass vial, loosely capped.

Conditions:

  • Stress: 40°C / 75% Relative Humidity (standard ICH conditions).

  • Duration: 7 Days.

Analysis (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Detection: UV at 230 nm (aromatic absorption) and 280 nm.

Expected Results:

  • Sample A (Free Base): Expect appearance of new peaks at RRT (Relative Retention Time) ~0.8 (N-oxide) and broadening of the main peak. Visual appearance likely darkens to brown.

  • Sample B (Salt): Should remain >99.5% pure with no significant visual change.

Protocol C: In Situ Free Base Liberation for Synthesis

Do not isolate the free base. Generate it inside the reaction vessel.

  • Suspend the amine hydrochloride salt in the reaction solvent (e.g., DCM, THF).

  • Add 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Stir for 15 minutes. The mixture will become homogeneous (or contain suspended amine-HCl salts).

  • Proceed immediately with the addition of the electrophile (e.g., acyl chloride, isocyanate).

Storage Recommendations

ParameterRecommendationRationale
Container Amber Glass Vial with PTFE-lined cap.Amber glass blocks UV light (prevents photolysis of C-Cl bond). PTFE prevents leaching.
Atmosphere Argon or Nitrogen Headspace.Displaces O₂ and CO₂, preventing carbamate formation.
Temperature 2°C to 8°C (Refrigerated).[3]Slows kinetic rate of oxidation.
Desiccant Silica Gel Packet (External).Prevents moisture absorption (deliquescence of the salt).

References

  • Preparation of Amine Salts: Sigma-Aldrich Technical Bulletin: Handling and Storage of Amines. Available at:

  • Synthesis of Avanafil Intermediates: Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl methyl)-5-pyrimidine carboxamide. WO2015001567A1. Available at:

  • General Stability of Phenylpropylamines: BenchChem Application Note: Degradation Pathways of Phenyl-1-Naphthylamine and Analogues. Available at:

  • Chemical Properties: PubChem Compound Summary for CID 11238059 (Related 3-chloro-4-methoxy derivative). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 3-Chloro-4-methoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield optimization challenges during the reduction of halogenated β-nitrostyrenes.

The reduction of 3-chloro-4-methoxy-β-nitrostyrene to its corresponding phenethylamine (2-(3-chloro-4-methoxyphenyl)ethanamine) presents a unique chemoselective challenge: reducing both the nitro and vinyl groups while preserving the sensitive aryl-chloride bond. This document synthesizes field-proven protocols, mechanistic troubleshooting, and validated workflows to ensure high-yield, self-validating experimental systems.

Part 1: Diagnostic Desk & Mechanistic FAQs

Q1: My reduction using standard Pd/C catalytic hydrogenation is yielding a mixture of products, and mass spectrometry indicates the loss of the chlorine atom. How do I prevent this? A: You are observing catalytic dehalogenation. Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-halide bonds, especially under a pressurized hydrogen atmosphere. When reducing 3-chloro-4-methoxy-β-nitrostyrene, the Ar-Cl bond is cleaved competitively with the reduction of the nitrovinyl group[1]. Solution: Abandon Pd/C for halogenated substrates. Instead, utilize a highly chemoselective hydride transfer system, such as [2]. Copper nanoparticles generated in situ selectively adsorb the nitro group and facilitate hydrogen transfer without inserting into the Ar-Cl bond, leaving the halogen completely intact[2].

Q2: I attempted to reduce the nitrostyrene using only NaBH₄ in an alcohol solvent, but I isolated a dimerized product and unreacted nitroalkanes. Why didn't it form the amine? A: Sodium borohydride alone is insufficiently nucleophilic to reduce an aliphatic nitro group. In the absence of a transition metal catalyst, NaBH₄ selectively attacks the electron-deficient β-carbon of the nitrostyrene via conjugate (1,4) addition[3]. This yields the corresponding saturated nitroalkane, which can subsequently undergo Michael addition with unreacted nitrostyrene, forming dimers and complex polymeric tars. Solution: You must introduce a transition metal salt (like CuCl₂) to generate active metal nanoparticles. The NaBH₄/CuCl₂ system rapidly reduces both the alkene and the nitro group to the phenethylamine in 10–30 minutes[4].

Q3: I am using Lithium Aluminum Hydride (LiAlH₄) in THF. The reduction works, but during the aqueous quench, I get a thick, unfilterable grey emulsion that traps my product. How do I break it? A: This is a classic workup failure caused by the formation of a gelatinous polymeric network of aluminum alkoxides and hydroxides[5]. Attempting to filter this directly or using standard acid/base extractions will result in severe yield loss due to product occlusion. Solution: Implement the "Fieser Workup" (n, n, 3n method). By carefully adding specific stoichiometric ratios of water and 15% NaOH, the gelatinous aluminum complexes are hydrolyzed into granular, highly crystalline sodium aluminate, which can be easily vacuum-filtered over Celite[5].

Part 2: System Workflows & Logic

G Substrate 3-Chloro-4-methoxy- beta-nitrostyrene PdC Pd/C + H2 (Catalytic) Substrate->PdC NaBH4 NaBH4 + CuCl2 (Chemoselective) Substrate->NaBH4 LAH LiAlH4 in THF (Hydride Transfer) Substrate->LAH Dehalogenation Dehalogenated Amine (Yield Loss) PdC->Dehalogenation Ar-Cl Cleavage Optimal Desired Phenethylamine (Intact Ar-Cl, High Yield) NaBH4->Optimal 10-30 min No Cleavage Emulsion Desired Phenethylamine (Requires Fieser Workup) LAH->Emulsion Al-Salts Formed

Reaction pathways and chemoselectivity for 3-chloro-4-methoxy-β-nitrostyrene reduction.

G Start Yield Issue Detected Q1 Loss of 3-Chloro group? Start->Q1 Q2 Unfilterable Emulsion? Start->Q2 Q3 Dimer/Oxime Formation? Start->Q3 A1 Avoid Pd/C. Use NaBH4/CuCl2 Q1->A1 Yes (Dehalogenation) A2 Perform Fieser Workup (n:n:3n ratio) Q2->A2 Yes (Al-hydroxides) A3 Add Transition Metal (CuCl2) to NaBH4 Q3->A3 Yes (Under-reduction)

Troubleshooting logic tree for resolving common yield issues during nitrostyrene reduction.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the operational metrics for the three primary reduction methodologies applied to halogenated nitrostyrenes[1],[2].

Reduction SystemTypical YieldReaction TimeDehalogenation RiskWorkup ComplexityRecommended Use Case
NaBH₄ / CuCl₂ 62% – 83%10 – 30 minsNone Low (Aqueous Extraction)Primary Recommendation for halonitrostyrenes.
LiAlH₄ / THF 65% – 75%3 – 4 hoursLowHigh (Emulsion Prone)Secondary option; requires strict anhydrous conditions.
Pd/C + H₂ < 30% (Target)12 – 24 hoursHigh Low (Filtration)Not recommended for 3-chloro substrates.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective One-Pot Reduction (NaBH₄ / CuCl₂)

This is the gold-standard protocol for preserving the 3-chloro moiety while achieving rapid, high-yield reduction[2],[6].

Reagents:

  • 3-Chloro-4-methoxy-β-nitrostyrene: 1.0 equivalent (e.g., 10 mmol)

  • Sodium Borohydride (NaBH₄): 7.5 equivalents (75 mmol)

  • Copper(II) Chloride (CuCl₂): 0.1 equivalents (1 mmol, prepared as a 2M aqueous solution)

  • Solvent: Isopropanol (IPA) and Deionized Water (2:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of IPA and water (e.g., 32 mL IPA, 16 mL H₂O).

  • Substrate Addition: Carefully add the nitrostyrene (1.0 eq) in small portions to the stirred suspension. Note: This step is exothermic and will generate hydrogen gas. The temperature will naturally rise to 50–60°C.

  • Catalyst Initiation: Dropwise, add the 2M CuCl₂ solution (0.1 eq). The mixture will immediately darken as Cu(II) is reduced to active Cu(0) nanoparticles. Further exothermicity will occur.

  • Reflux: Apply external heating to maintain the reaction at 80°C for 30 minutes. Monitor completion via TLC.

  • Quench & Extraction: Cool the mixture to room temperature. Add a 35% aqueous NaOH solution (approx. 1 mL per mmol of substrate) under vigorous stirring.

  • Isolation: Separate the phases. Extract the aqueous phase three times with IPA. Combine the organic layers, dry thoroughly over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the freebase phenethylamine.

Protocol B: Strong Hydride Reduction with Fieser Workup (LiAlH₄)

Use this protocol if transition metal catalysis is contraindicated for your downstream assays[1],[5].

Reagents:

  • 3-Chloro-4-methoxy-β-nitrostyrene: 1.0 equivalent

  • Lithium Aluminum Hydride (LiAlH₄): 3.0 - 4.0 equivalents

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Hydride Suspension: Under an inert nitrogen atmosphere, suspend LiAlH₄ (let this mass equal

    
     grams ) in anhydrous THF and heat to a gentle reflux.
    
  • Substrate Addition: Dissolve the nitrostyrene in anhydrous THF and add it dropwise to the refluxing LiAlH₄ suspension over 1–2 hours.

  • Reduction: Maintain reflux for an additional 3 hours, then cool the flask to 0°C in an ice bath.

  • The Fieser Quench (Critical Step): To break the aluminum emulsion, sequentially add the following directly to the vigorously stirring reaction mixture:

    • Add

      
       mL  of distilled water dropwise (Caution: Highly exothermic, H₂ gas evolution).
      
    • Add

      
       mL  of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL  of distilled water.
      
  • Granulation: Remove the ice bath and stir vigorously for 15–30 minutes. The grey gelatinous mass will transform into a stark white, granular, and easily filterable precipitate (sodium aluminate).

  • Filtration: Vacuum filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped product. Concentrate the filtrate to isolate the amine.

References

  • 1 - mdma.ch[1] 2.3 - BenchChem[3] 3.4 - ChemRxiv[4] 4.2 - ChemRxiv[2] 5.6 - Sciencemadness.org[6] 6.5 - Chemistry and Chemists[5]

Sources

Technical Support Center: Synthesis of (3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloro-4-methoxyphenyl)propylamine. It specifically addresses the critical challenge of identifying and removing regioisomeric impurities that can arise during the synthesis, ensuring the final compound's purity and integrity.

The Challenge: Regioisomer Formation

The synthesis of (3-Chloro-4-methoxyphenyl)propylamine typically involves electrophilic aromatic substitution reactions on a substituted benzene ring.[1][2] The directing effects of the existing substituents (chloro and methoxy groups) are crucial in determining the position of incoming functional groups.[2][3] While the 4-methoxy group is a strong ortho, para-director and the 3-chloro group is a deactivating ortho, para-director, the interplay of their electronic and steric effects can sometimes lead to the formation of undesired regioisomers.

The most probable synthetic route involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.[4][5] Based on the principles of electrophilic aromatic substitution, the primary regioisomeric impurity likely arises from substitution at a position other than the desired one, leading to a compound with the same molecular formula but a different substitution pattern on the aromatic ring.

Visualizing Regioisomer Formation

The following diagram illustrates a plausible reaction pathway where a precursor to (3-Chloro-4-methoxyphenyl)propylamine is synthesized. It highlights the formation of the desired product alongside a potential regioisomeric byproduct.

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Further Synthesis Starting_Material 3-Chloro-4-methoxytoluene Reaction Nitration (HNO3, H2SO4) Starting_Material->Reaction Intermediate_Desired 4-Chloro-5-methoxy-2-nitrotoluene (Precursor to Desired Product) Reaction->Intermediate_Desired Major Product (Ortho to Methoxy, Para to Chloro) Intermediate_Regioisomer 2-Chloro-3-methoxy-5-nitrotoluene (Potential Regioisomeric Impurity) Reaction->Intermediate_Regioisomer Minor Byproduct (Steric Hindrance) Final_Desired (3-Chloro-4-methoxyphenyl)propylamine (TARGET) Intermediate_Desired->Final_Desired Reduction & Elaboration Final_Regioisomer (5-Chloro-4-methoxyphenyl)propylamine (IMPURITY) Intermediate_Regioisomer->Final_Regioisomer Reduction & Elaboration G Start Complex NMR Spectrum Step1 Confirm Isomers by LC-MS Start->Step1 Step2 Develop HPLC Separation Method (Analytical Scale) Step1->Step2 Step3 Choose Purification Strategy Step2->Step3 OptionA Column Chromatography (for mg to g scale) Step3->OptionA OptionB Fractional Crystallization (if solubility differs) Step3->OptionB OptionC Preparative HPLC (for high purity/difficult separation) Step3->OptionC Step4 Execute Purification OptionA->Step4 OptionB->Step4 OptionC->Step4 End Pure Regioisomer (Confirmed by NMR & HPLC) Step4->End

Sources

Troubleshooting low purity in 3-(3-Chloro-4-methoxyphenyl)propylamine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of halogenated arylpropylamines.

The preparation of 3-(3-Chloro-4-methoxyphenyl)propylamine is a critical workflow in drug development, but it is notoriously prone to yield-killing impurities. Whether you are reducing 3-(3-chloro-4-methoxyphenyl)propionitrile or performing a reductive amination on the corresponding aldehyde, the two most aggressive purity crashers are hydrodehalogenation (loss of the chlorine atom) and dimerization (formation of secondary amines).

This guide bypasses generic advice to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to secure high-fidelity synthesis.

Reaction Pathway & Impurity Generation

SynthesisPathway Nitrile 3-(3-Chloro-4-methoxyphenyl) propionitrile Imine Intermediate Imine Nitrile->Imine H2, Catalyst Dehalo Dehalogenated Amine (Impurity) Nitrile->Dehalo H2, Pd/C (Hydrodehalogenation) Primary Target Primary Amine (Desired Product) Imine->Primary H2 Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Primary Amine - NH3, H2 Primary->Dehalo H2, Pd/C

Fig 1: Reaction pathways showing primary amine synthesis and the formation of key impurities.

Troubleshooting & FAQs

Q1: Why am I observing a massive loss of the 3-chloro group (hydrodehalogenation) during catalytic hydrogenation?

Mechanistic Causality: When reducing the nitrile precursor using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium metal readily inserts into the aryl-chloride bond via oxidative addition. This leads to premature hydrodehalogenation, stripping the essential 3-chloro group from the aromatic ring[1]. Palladium's high affinity for aryl halides makes it a fundamentally flawed choice for this specific substrate.

Troubleshooting & Solution: You must switch from Pd/C to a more chemoselective catalyst system. Raney Nickel or advanced bimetallic Cobalt/Scandium nanoparticles significantly suppress aryl-halide cleavage while maintaining high catalytic activity for nitrile or imine reduction[2].

Self-Validating Protocol (Raney Ni Reduction):

  • Setup: Charge a high-pressure Parr reactor with 3-(3-chloro-4-methoxyphenyl)propionitrile (1.0 eq) and methanolic ammonia (7.0 N, 10 eq). Note: The excess ammonia is critical for Q2.

  • Catalyst Addition: Add Raney Nickel (10% w/w). Ensure the catalyst slurry is pre-washed with anhydrous methanol to remove residual water, which can stall the reduction.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously (800 RPM) at 40°C for 12 hours.

  • Validation: Monitor via GC-MS. The complete absence of the M-34 peak (representing the loss of the chlorine isotope) validates the suppression of hydrodehalogenation.

Q2: My GC-MS shows a large peak corresponding to a secondary amine dimer. How do I suppress dimerization?

Mechanistic Causality: During the reduction of a nitrile, the transient intermediate is an imine. The newly formed primary amine (your target product) is highly nucleophilic and will attack the unreacted intermediate imine. Subsequent elimination of ammonia and further hydrogenation yields a massive secondary amine dimer impurity[3].

Troubleshooting & Solution: Le Chatelier's principle must be weaponized to force the equilibrium toward the primary amine. This is achieved by flooding the system with an excess of anhydrous ammonia (NH₃), which outcompetes the primary amine for the imine intermediate[2]. If you are synthesizing via the reductive amination of an aldehyde, utilizing a Lewis acid like Titanium(IV) isopropoxide (Ti(i-PrO)₄) locks the intermediate imine, sterically and electronically preventing over-alkylation[4].

Q3: Catalytic hydrogenation keeps failing me. Is there a chemical reduction alternative that guarantees the integrity of the 3-chloro group?

Mechanistic Causality: Catalytic methods rely on surface chemistry where the aryl chloride can inadvertently interact with the metal lattice. Hydride-based chemical reducing agents operate via direct nucleophilic attack on the nitrile carbon, completely bypassing the aryl-halide bond.

Troubleshooting & Solution: Borane-tetrahydrofuran (BH₃·THF) complex is an exceptional, albeit more expensive, reagent for reducing nitriles to primary amines without touching halogen substituents.

Self-Validating Protocol (BH₃·THF Chemical Reduction):

  • Setup: In an oven-dried flask under N₂, dissolve 3-(3-chloro-4-methoxyphenyl)propionitrile (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add BH₃·THF (1 M in THF, 2.5 eq). The reaction will mildly effervesce.

  • Reflux: Once addition is complete, heat the reaction to reflux (65°C) for 4 hours.

  • Quench (Critical Step): Cool to 0°C and carefully quench by adding 6 M HCl dropwise to destroy the amine-borane complex. Reflux for an additional 1 hour, then basify with NaOH to pH 12 and extract with dichloromethane.

  • Validation: TLC (DCM:MeOH 9:1 with ninhydrin stain) should show a single, clean spot for the primary amine, validating complete conversion without dimerization or dehalogenation.

Quantitative Data: Catalyst & Reagent Selection

To aid in your experimental design, the following table summarizes the expected impurity profiles based on the reduction strategy chosen for 3-(3-Chloro-4-methoxyphenyl)propylamine synthesis.

Catalyst / Reagent SystemTarget Primary Amine YieldDehalogenated ImpurityDimer ImpurityMechanistic Outcome & Recommendation
Pd/C, H₂ (50 psi) < 40%> 45%~ 15%Avoid. High rate of oxidative addition into the aryl-Cl bond[1].
Raney Ni, H₂, Excess NH₃ > 85%< 2%< 5%Standard. Excess NH₃ suppresses dimerization; Ni spares aryl-Cl.
Co/Sc Nanoparticles, H₂ > 90%< 1%< 2%Optimal. High chemoselectivity for primary amines[2].
BH₃·THF (Chemical Reduction) > 95%0%< 1%Lab-Scale. Zero risk of hydrodehalogenation; requires careful quench.

References

1.[2] General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. uni-bayreuth.de. 2 2.[3] US20040019238A1 - Preparation of secondary amines. Google Patents. 3 3.[1] A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles. ResearchGate. 1 4.[4] Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Thieme Connect. 4

Sources

Technical Support Center: Selective Hydrogenation of Chloro-Methoxy Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Prevention of Hydrodehalogenation (Dechlorination) Audience: Process Chemists, chemical Engineers, R&D Scientists

Welcome to the Technical Support Center

You are likely here because you are observing the formation of des-chloro impurities (e.g., anisidine or methoxy-aniline) during the hydrogenation of a chloro-methoxy aromatic substrate (e.g., 4-chloro-2-nitroanisole).

This is a classic chemoselectivity challenge. The electron-donating methoxy group (-OMe) coupled with the electron-withdrawing nitro group (-NO2) creates a "push-pull" electronic environment. While the reduction of the nitro group is thermodynamically favorable, the Carbon-Chlorine (C-Cl) bond is highly susceptible to oxidative addition by transition metals, particularly Palladium (Pd).

This guide prioritizes causality-based troubleshooting . We do not just offer "tips"; we adjust the kinetic competition between the desired reduction and the undesired hydrogenolysis.

Module 1: The Hardware (Catalyst Selection)

User Question: I am using 10% Pd/C and seeing 5-10% dechlorination. Should I just lower the pressure?

Technical Response: lowering pressure is rarely the silver bullet and can sometimes worsen selectivity by starving the surface of hydrogen, altering adsorption modes. The root cause is the metal itself. Palladium has a low energy barrier for inserting into Ar-Cl bonds.

The Hierarchy of Selectivity

Switching the catalyst is the most effective intervention.

Catalyst SystemDechlorination RiskActivityRecommendation
Pd/C (Standard) High HighAvoid for sensitive chloro-aromatics unless poisoned.
Pt/C (Standard) Moderate ModerateBetter than Pd. The C-Cl bond interacts less strongly with Pt.
Pt/C (Sulfided) Very Low ModerateGold Standard. Sulfur modifies the electronic state of Pt, blocking the sites required for C-Cl oxidative addition.
Pt/Fe3O4 Low HighExcellent for solvent-free systems; FeOx support creates strong metal-support interactions (SMSI) that favor nitro reduction.
Raney Nickel Moderate/High HighRisky without inhibitors (e.g., thiocyanate).

Actionable Protocol: If you are currently using Pd/C, switch to 5% Pt/C (Sulfided) immediately. If cost is a constraint and you must use Pd/C, you must introduce a chemical inhibitor (see Module 2).

Module 2: The Software (Chemical Modifiers)

User Question: I cannot change the catalyst due to regulatory filing. How do I stop the dechlorination on Pd/C?

Technical Response: You must artificially increase the activation energy for the C-Cl cleavage by poisoning the catalyst selectively. This is done using additives that bind to the highly active "kink" and "step" sites on the metal surface (where dechlorination happens), leaving the "terrace" sites available for nitro reduction.

Proven Inhibitors & Mechanisms
  • Morpholine (0.5 - 1.0 eq):

    • Mechanism:[1][2][3][4] Acts as a base to neutralize HCl but also adsorbs competitively.

    • Application: Add directly to the reaction mixture.

  • Hypophosphorous Acid (H3PO2):

    • Mechanism:[1][2][3][4][5] Modifies the Pd surface with P-ligands, electronically suppressing oxidative addition.

    • Warning: Can reduce reaction rate significantly.

  • Metal Cations (Zn(OAc)2 or V2O5):

    • Mechanism:[1][2][3][4][5] "Decorates" the Pd surface.[6] Vanadium, in particular, activates the Nitro group (via oxygen defect sites) while physically blocking the C-Cl approach.

Critical Warning on Bases: Do not simply add strong bases (NaOH, KOH) to scavenge HCl. While this neutralizes the acid, basic conditions often accelerate the oxidative addition of Ar-Cl to Pd. Use weak organic bases (NaOAc) or specific inhibitors like morpholine.

Module 3: Visualizing the Competition

To solve this, you must visualize the surface competition. The diagram below illustrates the kinetic pathways. We want to favor Path A (Nitro Reduction) and block Path B (Dechlorination).

G Substrate Chloro-Methoxy Nitrobenzene Surface Catalyst Surface (Pd/Pt) Substrate->Surface Diffusion Nitro_Ads Nitro-Adsorbed (Thermodynamically Favored) Surface->Nitro_Ads Fast Adsorption Chloro_Ads Chloro-Adsorbed (Site Sensitive) Surface->Chloro_Ads Slow Adsorption (Requires Active Sites) Aniline Chloro-Anisidine (Target Product) Nitro_Ads->Aniline + H2 (Surface) DesChloro Anisidine (Impurity) Chloro_Ads->DesChloro Oxidative Addition + H2 Inhibitor Inhibitor (Morpholine/Sulfur) Inhibitor->Chloro_Ads BLOCKS

Figure 1: Kinetic competition on the catalyst surface. Inhibitors selectively block the "Chloro-Adsorbed" pathway.

Module 4: Troubleshooting Workflow

User Question: My reaction stalls at 90% conversion, and if I leave it longer, the dechlorination spikes. What do I do?

Technical Response: This is the "Selectivity-Conversion Trade-off." As the concentration of the nitro substrate drops, the catalyst surface becomes starved of the preferred substrate. The metal then begins to interact with the C-Cl bond of the product (Chloro-anisidine).

The "95% Rule" Protocol:

  • Stop Early: Do not aim for 100% conversion in the reactor. Stop at 98-99%. The last 1% often costs you 5% in yield due to dechlorination.

  • Cold Finish: If you must drive to completion, drop the temperature by 10-15°C for the final hour.

  • Decision Tree:

Troubleshooting Start Problem Detected Issue_Type Is the issue Dechlorination or Stalled Reaction? Start->Issue_Type Dechlor High Dechlorination (>2%) Issue_Type->Dechlor Stall Reaction Stalled Issue_Type->Stall Check_Cat Using Pd/C? Dechlor->Check_Cat Check_Temp Temp > 50°C? Dechlor->Check_Temp Switch_Pt Switch to Pt/C (Sulfided) Check_Cat->Switch_Pt Yes (Can Change) Add_Inhib Add Morpholine or Zn(OAc)2 Check_Cat->Add_Inhib Yes (Cannot Change) Lower_T Reduce Temp to <40°C Increase Pressure Check_Temp->Lower_T Yes

Figure 2: Decision matrix for troubleshooting dechlorination issues.

Module 5: Validated Experimental Protocol

Scenario: Hydrogenation of 2-chloro-4-nitroanisole to 2-chloro-4-anisidine.

  • Preparation:

    • Substrate: 100 mmol 2-chloro-4-nitroanisole.

    • Solvent: Methanol (10 volumes). Note: Avoid acidic solvents.

    • Catalyst: 5% Pt/C (sulfided) , 0.5 mol% loading.

    • Additive: None required for sulfided Pt. If using standard Pt/C, add 0.5 eq Morpholine.

  • Execution:

    • Purge reactor with N2 (3x).

    • Pressurize with H2 to 5-10 bar . Note: Higher pressure generally favors nitro reduction kinetics over dechlorination in Pt systems.

    • Temperature: Maintain 30-40°C . Do not exceed 50°C.

    • Agitation: High (1000+ rpm) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor H2 uptake.

    • Crucial: Sample at 80%, 90%, and 95% theoretical uptake.

    • Terminate reaction immediately upon disappearance of starting material.

References
  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Selective Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline using Pt/C C
    • Source: ResearchG
    • URL:

  • Inhibitor Mechanisms (Morpholine/Bases)

    • Title: Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride...[7] (Discusses Morpholine/Pt systems).

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:

  • Solvent-Free & Advanced Catalysts

    • Title: Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst.[8]

    • Source: Chemical Communic
    • URL:

  • Hydrodehalogenation Mechanisms

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Chemical Communic
    • URL:

Sources

Technical Support Center: HPLC Separation of Chlorinated Phenylpropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: OPT-CHIRAL-CL-PPA Subject: Optimization & Troubleshooting Guide for Chlorinated Phenylpropylamine Enantiomers

Executive Summary

Chlorinated phenylpropylamines (e.g., Chlorpheniramine , Dexchlorpheniramine ) are potent histamine H1-receptor antagonists containing a stereogenic center. The separation of these enantiomers is critical due to the significant difference in pharmacological potency; for instance, the (S)-(+)-enantiomer of chlorpheniramine is approximately 100 times more potent than its (R)-(-)-counterpart.

This guide provides a self-validating workflow for achieving baseline resolution (


) while mitigating the severe peak tailing often associated with these basic amine compounds.

Phase 1: Method Development Strategy

Column Selection: The "Gold Standard"

For chlorinated phenylpropylamines, polysaccharide-based chiral stationary phases (CSPs) are the industry standard due to their ability to form hydrogen bonds and


 interactions with the chlorophenyl and pyridine rings.
CSP NameSelector ChemistrySuitability ScoreTechnical Insight
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High (Primary) The helical amylose backbone creates deep inclusion cavities that effectively discriminate the flexible alkylamine chain.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium (Secondary) Often provides different elution order, but the linear cellulose structure may offer less steric discrimination for this specific class compared to amylose.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Alternative Immobilized phase. Useful if non-standard solvents (DCM, THF) are required for solubility, though rarely needed for this class.
Standard Operating Conditions (Starting Point)
  • Mode: Normal Phase (NP)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[2]

  • Temperature:

    
    
    
  • Flow Rate: 1.0 mL/min[3][4][5]

  • Detection: UV @ 254 nm (targeting the chlorophenyl chromophore)

Phase 2: Critical Optimization (The "Why" & "How")

The Basic Amine Problem: Peak Tailing

Chlorinated phenylpropylamines possess a tertiary amine group (


). On silica-based columns, residual silanols (

) act as weak acids. Without intervention, the basic amine analyte undergoes ion-exchange interactions with these silanols, resulting in severe peak tailing (

) and retention time instability.

The Solution: Silanol Masking You must use a basic additive. Diethylamine (DEA) is preferred over Triethylamine (TEA) for Chiralpak/Chiralcel columns because smaller amines equilibrate faster and are less likely to sterically modify the chiral grooves.

Phase 3: Troubleshooting & FAQs

Q1: My peaks are tailing (Asymmetry > 1.5). I added 0.1% TEA, but it didn't help. What now?

Diagnosis: The silanols are not effectively masked, or the additive is too bulky to access the micropores where silanols reside. Corrective Protocol:

  • Switch Additive: Change from TEA to Diethylamine (DEA) . DEA is less sterically hindered and more effective for this specific CSP class [1].

  • Increase Concentration: Titrate DEA up to 0.2% - 0.5% . Do not exceed 0.5% to avoid damaging the silica support.[3]

  • System Passivation: Flush the system (without column) with 50:50 IPA:Water to remove memory effects from previous acidic buffers.

Q2: I have baseline separation ( ), but the retention times are drifting day-to-day.

Diagnosis: Thermal fluctuation or mobile phase evaporation. Enantioseparation is thermodynamically controlled; small temperature shifts change the enthalpy (


) of binding.
Corrective Protocol: 
  • Thermostat Control: Lock column temperature at

    
     or 
    
    
    
    . Do not rely on ambient room temperature.
  • Solvent Integrity: Hexane/IPA mixtures are volatile. Use a pre-mixed mobile phase in a capped reservoir. Avoid on-line mixing for sensitive chiral methods.

Q3: Can I use Reversed-Phase (RP) to save on solvent costs?

Answer: Yes, but with caveats. Protocol: Use Chiralpak AD-RH (specifically designed for RP). Mobile Phase: 20mM Borate buffer (pH 9.0) / Acetonitrile (40:60). Warning: High pH is required to keep the amine neutral (unprotonated). Ensure the specific column hardware is rated for pH > 8.0. For standard AD-H columns, never introduce water.

Q4: The resolution is poor ( ) despite good peak shape.

Diagnosis: Insufficient selectivity (


).
Corrective Protocol: 
  • Lower Temperature: Reduce T to

    
    . Lower temperatures favor the enthalpy-driven formation of the transient diastereomeric complex, often increasing 
    
    
    
    [2].
  • Change Alcohol: Switch from IPA to Ethanol . Ethanol is a "sharper" modifier that can alter the solvation sphere of the chiral selector, potentially exposing different binding sites.

Phase 4: Visualizing the Mechanism

Diagram 1: The "Three-Point" Chiral Recognition & Silanol Masking

This diagram illustrates how the chiral selector discriminates enantiomers and how DEA prevents non-specific tailing.

ChiralMechanism Analyte Chlorinated Phenylpropylamine (Basic Amine) CSP Chiral Stationary Phase (Amylose Carbamate) Analyte->CSP 1. H-Bonding (C=O) 2. π-π Stacking (Phenyl) 3. Steric Fit (Chiral Groove) Silanol Residual Silanol (Si-OH) (Acidic Site) Analyte->Silanol Unwanted Ionic Interaction (Causes Tailing) Result Result: Symmetrical Peaks High Resolution Analyte->Result DEA Diethylamine (DEA) (Additive) DEA->Silanol Preferential Binding (Masking Effect) DEA->Result

Caption: DEA (Yellow) competitively binds to acidic silanols (Red), preventing the basic analyte (Blue) from getting "stuck," while the analyte engages in stereoselective binding with the CSP (Green).

Diagram 2: Method Development Decision Tree

MethodDev Start Start: Chlorinated Phenylpropylamine ColSelect Select Column: Chiralpak AD-H Start->ColSelect MP_Init Mobile Phase A: Hexane/IPA/DEA (90:10:0.1) ColSelect->MP_Init Run Run Screening Gradient MP_Init->Run Check1 Resolution > 1.5? Run->Check1 Check2 Tailing Factor < 1.3? Check1->Check2 Yes Opt_Res 1. Lower Temp (15°C) 2. Switch to Hex/EtOH Check1->Opt_Res No Success VALIDATE METHOD Check2->Success Yes Opt_Tail 1. Increase DEA to 0.2% 2. Check Column History Check2->Opt_Tail No Opt_Res->Run Opt_Tail->Run

Caption: Step-by-step logic for screening and optimizing the separation parameters.

References

  • Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives for CHIRALPAK Immobilized Columns. Retrieved from [Link]

  • Ozkirimli, S. (2020). "Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection." Istanbul Journal of Pharmacy, 50(2), 149-152.[6] Retrieved from [Link]

  • Stringham, R. W., et al. (2004).[7] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498.[7] Retrieved from [Link]

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Solid-State Troubleshooting & Preformulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preformulation Support Center. This knowledge base is designed for drug development professionals and researchers addressing solid-state challenges, specifically focusing on the hygroscopicity of amine hydrochloride (HCl) salts.

Amine hydrochlorides are among the most common pharmaceutical salts, but their propensity for moisture uptake can compromise chemical stability, powder flowability, and compactibility during manufacturing[1]. This guide provides a diagnostic framework, mechanistic FAQs, and validated protocols to resolve these issues.

Diagnostic Framework

Before altering your formulation or initiating a new salt screen, it is critical to map the exact mechanism of moisture uptake. The workflow below outlines the standard diagnostic path for an API exhibiting hygroscopic behavior.

G Start Amine HCl Salt Exhibits Moisture Uptake DVS Run DVS Analysis (0-90% RH) Start->DVS Assess Is moisture uptake > 2% w/w at 80% RH? DVS->Assess Hysteresis Check Desorption Isotherm Is there hysteresis? Assess->Hysteresis Yes (> 2%) Formulate Proceed to Formulation with Moisture Controls Assess->Formulate No (< 2%) Hydrate Stable Hydrate Formed (Verify via XRPD/DSC) Hysteresis->Hydrate Yes (Step-change) Deliquescent Physisorption / Deliquescence (Unstable Phase) Hysteresis->Deliquescent No (Continuous) Hydrate->Formulate If stable over required RH Screen Initiate Salt Screen (e.g., Mesylate, Sulfate) Deliquescent->Screen

Workflow for diagnosing and resolving amine HCl salt hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: Why are amine hydrochloride salts particularly prone to hygroscopicity?

A: The hygroscopicity of hydrochloride salts is largely driven by the polar nature of the ionized groups exposed on the crystal surfaces[2]. The chloride ion has a high charge density, making it an excellent hydrogen-bond acceptor for atmospheric water molecules. This leads to rapid water vapor sorption. Furthermore, the loosely bound moisture on the surface of HCl salts often creates a microenvironment with a very low pH, which can exacerbate the degradation of hydrolytically unstable APIs[2][3].

Q2: How does hygroscopicity impact the in vivo performance of my HCl salt?

A: Beyond manufacturing issues (e.g., powder flow, stickiness on tablet punches)[4], moisture uptake can induce solid-state phase transformations. If an anhydrous HCl salt absorbs water to form a hydrate, the internal energy and thermodynamic activity of the crystal lattice change[3]. Hydrates generally have lower aqueous solubility than their anhydrous counterparts, which can significantly reduce the dissolution rate and extent of drug absorption in vivo[1]. Additionally, amine hydrochlorides often suffer from the "common ion effect" in the stomach; the high chloride ion concentration in gastric fluids (pH 1-2) can logarithmically suppress the drug's solubility[1][2].

Q3: How do I definitively classify and measure the hygroscopic nature of my API?

A: The gold standard for quantifying moisture uptake is Dynamic Vapor Sorption (DVS) [5][6]. DVS is a gravimetric technique that measures the change in mass of a material as it is exposed to controlled variations in relative humidity (RH) and temperature[5]. By plotting sorption and desorption isotherms, DVS allows you to distinguish between physisorption (surface moisture) and chemisorption (hydrate formation)[6].

Q4: When should I attempt to stabilize the HCl salt versus selecting a new counterion?

A: If DVS and subsequent X-Ray Powder Diffraction (XRPD) reveal that the moisture uptake results in a stable, well-defined hydrate (e.g., a monohydrate that remains stable across standard temperature and humidity ranges), you may choose to develop the hydrate form[6]. However, if the moisture uptake is continuous (physisorption) leading to deliquescence, or if the microenvironmental pH causes API degradation, you must initiate a salt screen[3]. Switching to counterions with planar symmetry (e.g., aromatic sulfonates) often yields crystal lattices with higher melting points and lower hygroscopicity[2].

Quantitative Data & Reference Tables

Table 1: Standard Hygroscopicity Classification

Based on the criteria established by Murikipudi et al. and the European Pharmacopoeia, utilizing DVS mass change at 80% RH and 25°C[7][8].

Hygroscopicity ClassCriteria (Weight Gain at 80% RH)Implications for Formulation
Non-hygroscopic < 0.2% (w/w)Ideal for solid oral dosage forms; standard packaging.
Slightly hygroscopic 0.2% – 2.0% (w/w)Manageable; may require desiccant in packaging.
Moderately hygroscopic 2.0% – 15.0% (w/w)Requires strict environmental controls during manufacturing (low RH suites).
Very hygroscopic > 15.0% (w/w)High risk of deliquescence; consider alternative salt or lipid formulation.
Table 2: Alternative Counterions for Basic Amines

When the HCl salt fails due to moisture uptake, consider these alternatives based on pKa and structural properties[2][3][9].

CounterionpKaStructural AdvantageImpact on Solid-State Properties
Mesylate (Methanesulfonate) -1.2High polarity, strong ionic bonds.Often eliminates hygroscopicity while maintaining or exceeding the aqueous solubility of the HCl salt[3].
Sulfate / Bisulfate -3.0, 1.9Diprotic; can form 1:1 or 2:1 salts.Excellent stability; however, excess acid during synthesis can cause dehydration by-products[4].
Tosylate (p-Toluenesulfonate) -2.8Planar aromatic symmetry.High crystal lattice forces yield high melting points and very low hygroscopicity[2].

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This self-validating protocol ensures that equilibrium is reached at each humidity step, preventing artificial truncation of moisture uptake data[8].

DVS_Logic Sample Load API Sample into DVS Balance Sorption Sorption Phase (Increasing RH) Sample->Sorption Equil Isothermal Equilibration at Target RH Step Measure Record Mass Change (dm/dt) Equil->Measure Measure->Sorption Next RH Step Desorption Desorption Phase (Decreasing RH) Measure->Desorption Max RH Reached Sorption->Equil Desorption->Equil Analysis Plot Isotherm & Determine Mechanism Desorption->Analysis Cycle Complete

Dynamic Vapor Sorption (DVS) operational logic for moisture profiling.

Step-by-Step Methodology:

  • Sample Preparation: Load 10–20 mg of the amine HCl salt into the DVS sample pan. Ensure a thin, even powder bed to maximize atmospheric exposure[1].

  • Initial Drying: Equilibrate the sample at 0% RH (using dry nitrogen carrier gas) at 25°C until the mass change rate (

    
    ) is less than 0.002% per minute for at least 10 minutes. This establishes the dry reference mass (
    
    
    
    ).
  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90% RH.

    • Causality Check: The system must solely rely on the

      
       criteria (e.g., < 0.002%/min) to trigger the next step, rather than a fixed time limit. Fixed time limits often fail to capture slow hydrate formation kinetics[8].
      
  • Desorption Cycle: Decrease RH in 10% decrements from 90% back to 0% RH using the same

    
     equilibrium criteria.
    
  • Data Analysis: Overlay the sorption and desorption isotherms.

    • If the curves overlap perfectly, the moisture is surface-adsorbed (physisorption)[7].

    • If a wide gap (hysteresis) is observed, particularly with a sharp step-change in mass, it indicates the formation of a crystalline hydrate[7].

Protocol 2: Tiered Salt Screening for Basic Amines

If the HCl salt is deemed unviable due to severe deliquescence, use this protocol to identify a stable alternative[10][11].

Step-by-Step Methodology:

  • Counterion Selection: Select 5-7 pharmaceutically acceptable (FDA GRAS list) acidic counterions where the

    
     difference between the basic amine and the acid is 
    
    
    
    units to ensure complete proton transfer[9][10]. Prioritize sulfonic acids (mesylate, tosylate) for their planar symmetry[2].
  • Solvent Matrix Preparation: Dissolve the free base API in a range of solvents (e.g., Ethanol, Acetone, THF, and Ethyl Acetate) at sub-saturation concentrations.

  • Equimolar Addition: Add the selected acids at a 1:1.05 molar ratio (slight acid excess) to the API solutions while stirring at 50°C.

  • Controlled Cooling: Cool the solutions to 5°C at a controlled rate of 0.5°C/min to promote the growth of high-quality crystals rather than amorphous precipitates.

  • Harvest and Characterize: Filter the resulting solids. Analyze immediately via XRPD to confirm crystallinity. Subject the confirmed crystalline hits to Protocol 1 (DVS) to evaluate their hygroscopic profile compared to the original HCl salt.

References

  • Dynamic Vapor Sorption | SK pharmteco. skpharmteco.com. Available at:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. Available at:[Link]

  • Salt selection for basic drugs. USPTO. Available at: [Link]

  • Preformulation. Mustansiriyah University. Available at: [Link]

  • Preparation of Pharmaceutical Salts. KiloMentor. Available at:[Link]

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Minimizing Polymerization in Phenylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Minimizing Polymerization Side Reactions Audience: Organic Chemists, Process Development Scientists Status: Active Guide Version: 2.4 (Current)

Introduction: The "Red Oil" Syndrome

In the synthesis of phenylpropylamines—whether via the reduction of nitroalkenes (e.g., 1-phenyl-2-nitropropene) or the reductive amination of ketones (e.g., phenyl-2-propanone)—the most persistent failure mode is the formation of viscous, non-crystallizable "red oils" or tars.

As a Senior Application Scientist, I define this not merely as "impurities" but as uncontrolled oligomerization . These side reactions are thermodynamically driven pathways that compete with your desired reduction. This guide deconstructs these pathways and provides self-validating protocols to suppress them.

Module 1: The Nitroalkene Precursor (Henry Reaction)

Context: The stability of the nitroalkene (e.g., 1-phenyl-2-nitropropene) is the single biggest variable in downstream polymerization.

The Failure Mechanism: Anionic Polymerization

Nitroalkenes are potent Michael acceptors. In the presence of base (even residual catalyst from their synthesis) or heat, they undergo anionic polymerization.[1] The nitro group stabilizes the propagating carbanion, leading to long-chain oligomers (red tars).

Troubleshooting & FAQs

Q: My starting material (nitroalkene) is yellow-orange but turns dark brown upon dissolution. Is it usable?

  • Diagnostic: No. Darkening indicates active polymerization.

  • The Fix: You must recrystallize before reduction. Polymer chains act as "seeds" for further gumming during reduction.

  • Protocol: Recrystallize from boiling Isopropanol (IPA) or Ethanol .[2]

    • Validation: Pure monomer should be lemon-yellow and form distinct needles. If it remains orange/amorphous, repeat.

Q: How do I prevent polymerization during the Henry reaction itself?

  • Causality: Strong bases (OH⁻) or excessive heat (>80°C) favor the Michael addition of the nitronate intermediate to the product.

  • Corrective Action: Switch to a buffered catalyst system .

    • Recommendation: Use Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid instead of n-Butylamine. The acidic environment suppresses the concentration of free nitronate anions, minimizing the rate of polymerization [1].

Module 2: Hydride Reduction (LiAlH₄ / NaBH₄)

Context: Reducing the nitroalkene to the amine. This is the highest-risk step for "runaway" polymerization.

The Failure Mechanism: Heterogeneous Sludge

If the nitroalkene concentration is high relative to the hydride, the intermediate species (nitroso/hydroxylamine) can couple, or the heat of reaction can trigger thermal polymerization of the unreacted alkene.

Strategic Protocol: The "Reverse Addition" Technique

Standard addition (adding hydride to nitroalkene) is the primary cause of polymerization.

The Protocol:

  • Setup: Suspend/dissolve the hydride (LiAlH₄) in dry ether/THF in the reaction flask.

  • Addition: Dissolve the nitroalkene in solvent and add it dropwise to the hydride slurry.

  • Why it works: This maintains a condition where

    
    . The nitroalkene is instantly reduced upon entering the flask, leaving zero lifetime for it to encounter another nitroalkene molecule and polymerize.
    

Q: The reaction mixture turned into a solid gel. How do I salvage it?

  • Diagnosis: This is the "Red Aluminum Polymer" complex. It occurs when the solvent boils off or the internal temperature spikes.

  • Recovery: There is rarely a chemical salvage. The aluminum salts are trapped in a polymer matrix. You must restart, ensuring vigorous mechanical stirring (not magnetic) and strict temperature control (<35°C during addition).

Module 3: Reductive Amination (Ketone -> Amine)

Context: Synthesizing phenylpropylamines from Phenyl-2-Propanone (P2P) and an amine source.

The Failure Mechanism: Imine Dimerization

The intermediate imine is unstable. If reduction is slow, the imine reacts with the enamine tautomer to form dimers (heavy oils).

Comparison of Reducing Agents
Reducing AgentPolymerization RiskReaction RateSelectivityRecommendation
NaBH₄ HighFastLowAvoid. Reduces ketone before imine forms; high pH promotes aldol condensation.
NaCNBH₃ LowSlowHighPreferred. Only reduces the protonated imine at pH 6.
STAB (Sodium Triacetoxyborohydride)Very LowModerateVery HighGold Standard. Excellent functional group tolerance; minimizes side reactions [2].

Q: I see a secondary amine impurity in my LC-MS. Where did it come from?

  • Mechanism: This is "Dialkylation." The product amine reacts with the starting ketone/imine.[3]

  • Solution: Use a large excess of the amine source (e.g., 10-20 equivalents of Methylamine or Ammonium Acetate) relative to the ketone. This statistically forces the ketone to react with the ammonia/amine source rather than the newly formed product.

Module 4: Heterogeneous Hydrogenation (Catalytic)

Context: Using Pd/C or Raney Nickel + H₂ gas.

The Failure Mechanism: Catalyst Poisoning

Polymer byproducts coat the active sites of the metal catalyst, stopping the reaction and leaving unreacted starting material which then slowly polymerizes in the workup.

Visualizing the Pathways

Phenylpropylamine_Pathways Nitroalkene Nitroalkene (Starting Material) Imine Imine (Intermediate) Nitroalkene->Imine Partial Red. Amine Phenylpropylamine (Target Product) Nitroalkene->Amine Reduction (Fast) [Hydride >> Alkene] Polymer_A Polymer A (Michael Addition Tar) Nitroalkene->Polymer_A Base/Heat (Slow Addition) Imine->Amine Reduction Polymer_B Dimer/Oligomer (Aldol/Enamine) Imine->Polymer_B pH > 7 Slow Reductant

Caption: Divergent pathways in synthesis. Green paths represent kinetic control (desired); Red dashed paths represent thermodynamic sinks (polymerization).

Q: My hydrogenation stopped at 50% conversion. Should I add more catalyst?

  • Analysis: Likely not. The catalyst is poisoned by sulfur (from impure starting material) or amine dimers.

  • Protocol:

    • Filter the mixture to remove the poisoned catalyst (fire hazard: keep wet).

    • Wash the filtrate with dilute acid to remove soluble oligomers.

    • Reload with fresh catalyst and solvent.

    • Pro-Tip: Pre-treat your starting material with activated charcoal to absorb poisons before introducing the metal catalyst [3].

References

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021).[2] Hydrogenation with Heterogeneous Catalysts: Catalyst Poisoning. Retrieved from [Link]

Sources

Purification of (3-Chloro-4-methoxyphenyl)propylamine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for researchers encountering difficulties with the purification of (3-Chloro-4-methoxyphenyl)propylamine .

Ticket ID: #8492-CHEM Topic: Purification of (3-Chloro-4-methoxyphenyl)propylamine by Column Chromatography Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published

Executive Summary & Problem Analysis

User Query: "I am attempting to purify (3-Chloro-4-methoxyphenyl)propylamine (a primary amine) using standard silica gel flash chromatography with Hexane/Ethyl Acetate. The compound streaks significantly, eluting from the baseline to the solvent front with no resolution. Yield is low (~40%). How can I fix this?"

Scientist's Diagnosis: The issue is a textbook case of Silanol-Amine Interaction . (3-Chloro-4-methoxyphenyl)propylamine contains a primary alkyl amine group (pKa ~10.5). Standard silica gel possesses surface silanol groups (Si-OH) which are weakly acidic (pKa ~5-7).

  • The Mechanism: The basic nitrogen of your amine undergoes an acid-base reaction with the acidic silanols, forming a non-covalent ionic bond (ammonium-silicate salt).

  • The Result: This interaction is stronger than the Van der Waals forces governing standard chromatography, causing the "streaking" (tailing) and irreversible adsorption (yield loss).

Troubleshooting Guide (Q&A Format)

Q1: What is the "Gold Standard" mobile phase for this specific amine?

A: Do not use Hexane/Ethyl Acetate alone. You must use a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier .

For primary amines like (3-Chloro-4-methoxyphenyl)propylamine, the most robust system is: DCM : MeOH : 7N Ammonia in MeOH (90:9:1 to 80:19:1)

  • Why Ammonia? Ammonia (

    
    ) is a stronger base and smaller molecule than your target amine. It preferentially binds to the silanol sites, effectively "capping" them and allowing your product to elute based on polarity rather than ionic attraction.
    
  • Why not Triethylamine (TEA)? While TEA works, it is harder to remove post-purification (bp 89°C) compared to ammonia. However, if you lack 7N

    
     in MeOH, TEA is the next best option (see Q3).
    
Q2: My compound is still stuck at the top of the column. What now?

A: You likely did not pre-equilibrate the silica. Adding the modifier to the mobile phase during the run is often too late. The silica at the bottom of the column remains acidic until the modifier front reaches it.

Correct Protocol:

  • Pack the column with pure DCM.

  • Flush with 2-3 column volumes (CV) of the mobile phase containing the modifier (e.g., DCM with 1% TEA or

    
    ) before  loading your sample.[1]
    
  • This ensures the entire silica bed is deactivated (neutralized) prior to the amine entering the stationary phase.

Q3: I used Triethylamine (TEA) and now I see it in my NMR. How do I remove it?

A: TEA salts can contaminate the final product.[2] To remove residual TEA:

  • Azeotropic Distillation: Dissolve your product in Toluene and rotovap. Repeat 3x. Toluene forms an azeotrope with TEA, helping to drag it off.

  • High Vacuum: Dry the oil under high vacuum (< 1 mbar) at 40°C for 12 hours.

  • The "Scavenger" Wash: If the product is water-insoluble (likely for this chlorinated aromatic), dissolve in DCM and wash with a pH 9-10 buffer (Carbonate buffer). Do not wash with acid, or you will protonate your product and lose it to the aqueous layer.

Q4: Can I avoid using modifiers altogether?

A: Yes, by changing the stationary phase. Switch to Amine-Functionalized Silica (NH2-Silica) .

  • Mechanism: The surface is bonded with propyl-amine groups. The surface is basic, preventing the acid-base interaction.[1][3]

  • Benefit: You can use standard Hexane/EtOAc or DCM/MeOH without toxic additives.

  • Cost: Higher upfront, but saves time on workup and solvent preparation.

Detailed Experimental Protocols

Protocol A: The "DCM/MeOH/Ammonia" Method (Recommended)

Best for: High purity requirements on standard silica.

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[4]

  • 7N Ammonia in Methanol (Commercial solution)

  • Silica Gel (40-63 µm)

Step-by-Step:

  • TLC Optimization: Run TLC plates using DCM:MeOH (9:1). Add 1 drop of 7N

    
     to the developing chamber. Ensure 
    
    
    
    is ~0.3 - 0.4.
  • Mobile Phase Prep: Prepare a 95:5 DCM:(7N

    
     in MeOH) solution.
    
  • Column Packing: Slurry pack the silica using the modified mobile phase.[1]

  • Sample Loading: Dissolve the crude amine in a minimum volume of DCM. If insolubility is an issue, add a small amount of MeOH, but keep the band tight.

  • Elution: Run the column. The ammonia will keep the peaks sharp.

  • Workup: Combine fractions and concentrate. The ammonia will evaporate, leaving the free base amine.

Protocol B: The "TEA" Method (Alternative)

Best for: When Ammonia in MeOH is unavailable.

Materials:

  • Triethylamine (TEA)[1][3][5][6]

  • DCM/MeOH[1][2][4][7]

Step-by-Step:

  • Pre-treatment: Slurry silica in Hexane containing 5% TEA. Let it sit for 10 minutes.

  • Packing: Pour the column. Flush with 2 CVs of Hexane/TEA.

  • Elution: Switch to your gradient (e.g., DCM -> 5% MeOH/DCM) containing 1% TEA throughout the entire run.

  • Workup: Rotovap fractions. Perform the Toluene Azeotrope step (see Q3) to remove residual TEA.

Visual Troubleshooting & Logic

Figure 1: Decision Matrix for Amine Purification

Caption: Logical workflow for selecting the optimal purification strategy based on resource availability.

AminePurification Start Start: Crude (3-Chloro-4-methoxyphenyl)propylamine CheckPhase Is Amine-Functionalized Silica Available? Start->CheckPhase UseAmineSilica Use NH2-Silica Column (Solvent: Hexane/EtOAc) CheckPhase->UseAmineSilica Yes StandardSilica Use Standard Silica Gel CheckPhase->StandardSilica No CheckModifier Select Mobile Phase Modifier StandardSilica->CheckModifier AmmoniaRoute Route A: 7N NH3 in MeOH (Best for easy workup) CheckModifier->AmmoniaRoute Preferred TEARoute Route B: Triethylamine (TEA) (Requires azeotrope workup) CheckModifier->TEARoute Alternative

Figure 2: The "Silanol Effect" Mechanism

Caption: Mechanism of yield loss on standard silica vs. protection by modifiers.

SilanolMechanism SilicaSurface Acidic Silica Surface (Si-OH) Interaction Strong Ionic Bond (Si-O- ... +H3N-R) RESULT: STREAKING SilicaSurface->Interaction + Amine BlockedSurface Capped Surface (Si-O- ... +H-Modifier) SilicaSurface->BlockedSurface + Modifier Amine Target Amine (R-NH2) Amine->Interaction Modifier Modifier (NH3/TEA) Modifier->BlockedSurface FreeElution Target Amine Elutes Freely RESULT: SHARP PEAK BlockedSurface->FreeElution + Amine

Data Summary: Solvent System Comparison

ParameterHexane / EtOAc DCM / MeOH / TEA DCM / MeOH / NH3 Amine-Silica (Hex/EtOAc)
Resolution Poor (Streaking)GoodExcellent Excellent
Loading Capacity LowMediumHighHigh
Workup Difficulty LowHigh (Remove TEA)Low (Evaporates) Low
Cost LowLowMediumHigh
Rec.[8] Application Neutral compoundsGeneral AminesPolar/Primary Amines Repeated Purifications

References

  • Biotage Applications. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[9] [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • Teledyne ISCO. (2025). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO.[10] [Link]

  • LookChem. (2025). Purification of Triethylamine and Removal Techniques. Chempedia. [Link]

Sources

Technical Support Center: Temperature Control for Selective Alkylation of Phenylpropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective alkylation of phenylpropylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, with a specific focus on the critical role of temperature in achieving high selectivity and yield.

The Central Role of Temperature in Selectivity

In the synthesis of substituted phenylpropylamines, a key challenge is controlling the degree of N-alkylation. Direct alkylation of a primary amine can readily lead to a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium salts.[1][2] The product distribution is heavily influenced by the reaction conditions, with temperature being a paramount factor. Understanding the interplay between kinetics and thermodynamics is crucial for mastering this transformation.

Kinetic vs. Thermodynamic Control

The outcome of a competitive reaction, such as mono- versus di-alkylation, can often be directed by choosing conditions that favor either the kinetic or the thermodynamic product.[3]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[4][5] The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. In the context of N-alkylation, the initial formation of the secondary amine from the primary amine is often the kinetically favored step.

  • Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome activation barriers, allowing for reversible reactions and equilibration between products.[3][6] The most stable product, the thermodynamic product, will predominate. Often, the di-alkylated tertiary amine is the more thermodynamically stable product.

Therefore, precise temperature regulation is not just a matter of optimizing reaction rate but is a fundamental tool for controlling selectivity.[7]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the selective alkylation of phenylpropylamines, with a focus on temperature-related solutions.

Issue 1: Poor Selectivity - Predominance of Di-Alkylated Product

Question: I am attempting a mono-alkylation of a primary phenylpropylamine, but my main product is the di-alkylated tertiary amine. How can I improve the selectivity for the secondary amine?

Answer: The formation of the di-alkylated product is a classic sign of over-alkylation, which is often exacerbated by elevated temperatures.[1][8] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation that is faster than the first.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to adjust. Lower temperatures favor kinetic control, which generally promotes the formation of the mono-alkylated product.[4][5] Start by significantly reducing the temperature and monitor the reaction progress over a longer period.

  • Controlled Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump for slow, dropwise addition. This keeps the concentration of the alkylating agent low at any given moment, minimizing the chance of the newly formed secondary amine reacting again.

  • Stoichiometry: Use the amine as the limiting reagent. A slight excess of the amine relative to the alkylating agent can help to ensure that the alkylating agent is consumed before significant di-alkylation can occur.

  • Choice of Solvent and Base: The solvent and base can influence the nucleophilicity of the amine and the reaction rate. In some cases, a less polar solvent can slow down the reaction, allowing for better control. The use of specific bases, such as cesium hydroxide, has been shown to promote selective mono-alkylation even at room temperature.[9][10]

Experimental Protocol: Temperature-Controlled Mono-Alkylation via Reductive Amination

Reductive amination is a powerful alternative to direct alkylation that offers excellent control over selectivity.[11][12][13] The reaction proceeds in two steps: formation of an imine followed by its reduction.

  • Imine Formation:

    • In a round-bottom flask, dissolve the primary phenylpropylamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the imine can be monitored by TLC or LC-MS. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[8]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.[8] Maintaining a low temperature during this exothermic step is crucial to prevent side reactions.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Low or No Reaction Conversion

Question: I have lowered the temperature to improve selectivity, but now my reaction is not proceeding to completion. What should I do?

Answer: While lower temperatures are beneficial for selectivity, they also decrease the reaction rate. If the rate is too slow, the reaction may not reach completion in a practical timeframe.

Troubleshooting Steps:

  • Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature while carefully monitoring the product distribution by TLC or LC-MS at each stage. There is often an optimal temperature window that provides a good balance between reaction rate and selectivity. For some reductive aminations, a temperature range of 70-75°C has been found to be optimal.[14]

  • Increase Reaction Time: If a low temperature is essential for selectivity, simply extending the reaction time may be sufficient to achieve a satisfactory yield.

  • Catalyst or Additive: For certain alkylation methods, catalysts can enhance the reaction rate at lower temperatures. For instance, in alkylations using alcohols, transition-metal catalysts are often employed.[15] For alkylations with alkyl halides, the addition of a halide exchange promoter like tetrabutylammonium iodide can sometimes be beneficial.[10]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate S(_N)2 reactions.[9] However, be mindful that a faster reaction may also decrease selectivity.

Data Summary: Temperature Effects on Alkylation

IssueProbable CauseRecommended Temperature AdjustmentOther Considerations
High Di-alkylation Reaction is under thermodynamic control.Decrease temperature (e.g., to 0°C or room temp).Slow addition of alkylating agent, adjust stoichiometry.
Low Conversion Insufficient thermal energy (kinetic barrier).Gradually increase temperature (e.g., in 10°C increments).Increase reaction time, use a catalyst, change solvent.
Side Product Formation Decomposition of reagents or products.Lower temperature.Ensure high purity of starting materials and anhydrous conditions.
Issue 3: Formation of Unexpected Byproducts

Question: My reaction is producing byproducts that I cannot identify, and the yield of my desired product is low. Could temperature be a factor?

Answer: Yes, temperature can influence the formation of byproducts through various mechanisms, including decomposition of reagents or intermediates, or by enabling alternative reaction pathways.

Troubleshooting Steps:

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts. Understanding their structure can provide clues about the side reactions occurring.

  • Lower the Reaction Temperature: High temperatures can lead to the degradation of sensitive functional groups on your substrate or alkylating agent. Running the reaction at a lower temperature may prevent these decomposition pathways.

  • Ensure Inert and Anhydrous Conditions: Moisture and oxygen can lead to unwanted side reactions. Ensure your solvent is anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can help remove trace amounts of water.[10]

  • Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or participate in them directly. Ensure the purity of your phenylpropylamine, alkylating agent, and solvent.

Visualization of Temperature Effects

The following diagram illustrates how temperature can dictate the outcome of a selective alkylation reaction.

G cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Primary Amine Primary Amine Intermediate Intermediate Primary Amine->Intermediate Alkylating Agent Alkylating Agent Alkylating Agent->Intermediate Low Temp Low Temp Mono-Alkylated Product Mono-Alkylated Product Low Temp->Mono-Alkylated Product Favored Pathway High Temp High Temp Mono-Alkylated Product->High Temp Further Alkylation Possible Di-Alkylated Product Di-Alkylated Product High Temp->Di-Alkylated Product Favored Pathway Intermediate->Low Temp Intermediate->High Temp

Caption: Temperature directs the reaction towards either the kinetic (mono-alkylated) or thermodynamic (di-alkylated) product.

References

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Google Patents.
  • An, G., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved from [Link]

  • Sung, K. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.).
  • Kinetic vs Thermodynamic "control" and "product". (2024). Reddit. Retrieved from [Link]

  • Effect of the temperature on the electrochemical reductive amination in... (n.d.).
  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Technical Support Center: Greener Approaches to N-Alkyl
  • Brookhart's Acid-Catalyzed Switchable Regioselective N-Alkylation of Arylamines/Heterocyclic Amines with Cyclopropylcarbinols by Temperature Regul
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boron
  • Reductive amination reaction temperature. (n.d.).
  • Avoiding Over-alkylation. (2026, February 16). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Help with N-Alkylation gone wrong. (2016). Reddit. Retrieved from [Link]

  • Application Note – Reductive Amin
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Selective monomethylation of primary amines with simple electrophiles. (n.d.). RSC Publishing.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing).
  • Question about reductive amination reaction procedure. (2025). Reddit.
  • Optimization of reaction conditions for N-alkyl

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical scientists and medicinal chemists. It focuses on the structural validation of 3-(3-Chloro-4-methoxyphenyl)propylamine , a critical intermediate often used in the synthesis of GPCR ligands and phosphodiesterase inhibitors.

Publish Comparison Guide: Structural Validation & Process Control

Executive Summary & Comparison Strategy

In drug development, 3-(3-Chloro-4-methoxyphenyl)propylamine (referred to herein as Target Amine ) is typically synthesized via the reduction of 3-(3-Chloro-4-methoxyphenyl)propanenitrile (referred to as Nitrile Precursor ).

This guide compares the 1H NMR "performance"—defined here as spectral resolution and diagnostic utility—across two dimensions:

  • Process Control: Differentiating the Target Amine from the Nitrile Precursor to validate reduction completeness.

  • Methodological: Comparing CDCl₃ (standard screening) vs. DMSO-d₆ (labile proton quantification) to determine the optimal solvent for purity assays.

Quick Verdict
FeatureTarget Amine (Product)Nitrile Precursor (Alternative)Analytical Implication
Aliphatic Chain 3 distinct methylene signals (Triplet-Quintet-Triplet)2 distinct methylene signals (Triplet-Triplet)Primary validation marker.
Labile Protons Broad singlet (-NH₂)NoneConfirms functional group transformation.[1]
Aromatic Region 3-Cl, 4-OMe pattern (Shielded by amine effect)3-Cl, 4-OMe pattern (Deshielded by CN effect)Secondary confirmation.

Experimental Protocol

To ensure reproducibility and self-validating results, follow this standardized workflow.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oily amine or solid hydrochloride salt.

  • Solvent Selection:

    • Routine Purity: Use CDCl₃ (99.8% D) + 0.03% TMS.

      • Why: Sharpens aliphatic coupling; prevents amine proton exchange broadening common in wet DMSO.

    • Salt/Polarity Check: Use DMSO-d₆ if analyzing the HCl salt or if -NH₂ quantification is required.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

Structural Logic

The molecule consists of a 1,3,4-trisubstituted benzene ring attached to a propyl chain ending in a primary amine.

  • Aromatic Region: The 3-Chloro and 4-Methoxy substituents create a distinct ABX system (or ABC depending on field strength).

  • Aliphatic Region: The propyl chain (-CH₂-CH₂-CH₂-) introduces a classic "Triplet-Quintet-Triplet" pattern, distinct from the ethyl chain of the nitrile precursor.

Detailed Assignment (in CDCl₃)
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Mechanistic Insight
Ar-H2 Aromatic7.18Doublet (d)1H~2.2Meta to propyl, Ortho to Cl. Deshielded by Cl.
Ar-H6 Aromatic7.05Doublet of Doublets (dd)1H8.4, 2.2Ortho to propyl. Shows meta coupling to H2.
Ar-H5 Aromatic6.85Doublet (d)1H8.4Ortho to OMe. Shielded by electron-donating OMe.
-OCH₃ Methoxy3.87Singlet (s)3H-Diagnostic singlet; verifies ether integrity.
C(3)H₂ Methylene2.72Triplet (t)2H7.0α-to-Amine. Upfield relative to Nitrile α-protons.
C(1)H₂ Methylene2.58Triplet (t)2H7.6Benzylic. Anchors the chain to the ring.
C(2)H₂ Methylene1.76Quintet (p)2H7.0-7.6Middle Methylene. Crucial proof of propyl chain length.
-NH₂ Amine1.30*Broad Singlet2H-Variable position based on concentration/water.

> Note: Chemical shifts are referenced to TMS (0.00 ppm). The amine proton shift is concentration-dependent.

Comparative Analysis: Product vs. Alternative

This section validates the synthesis by comparing the Target Amine against its immediate precursor, 3-(3-Chloro-4-methoxyphenyl)propanenitrile .

The "Middle Methylene" Diagnostic

The most reliable method to confirm the reduction of the nitrile to the amine is the appearance of the central methylene group.

  • Nitrile Precursor (Alternative):

    • Structure: Ar-CH₂-CH₂-CN[2]

    • Pattern: Two triplets (A2X2 system).

    • Observation: You will see two triplets around 2.9 ppm (benzylic) and 2.6 ppm (α-to-cyano). No Quintet.

  • Target Amine (Product):

    • Structure: Ar-CH₂-CH₂-CH₂-NH₂[2]

    • Pattern: Triplet - Quintet - Triplet.

    • Observation: The insertion of a new methylene group creates a distinct quintet at 1.76 ppm .

Performance Data Table
Spectral FeatureNitrile Precursor (Alternative)Target Amine (Product)Result Interpretation
Chain Pattern 2 Triplets (Δδ ~0.3 ppm)Triplet - Quintet - TripletQuintet = Successful Reduction
α-Proton Shift ~2.60 ppm (α-CN)~2.72 ppm (α-NH₂)Shift is subtle; rely on multiplicity.
Benzylic Shift ~2.90 ppm~2.58 ppmUpfield shift due to loss of CN anisotropy.
Labile Protons None1.1 - 1.5 ppm (Broad)Presence confirms amine functionality.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning the spectrum and validating the product.

NMR_Analysis_Workflow Sample Unknown Sample (Reaction Crude) Solvent Dissolve in CDCl3 Sample->Solvent Acquisition Acquire 1H NMR (16 Scans) Solvent->Acquisition Check_Aliphatic Check 1.5 - 3.0 ppm Region Acquisition->Check_Aliphatic Pattern_2T Two Triplets Only (2.6 & 2.9 ppm) Check_Aliphatic->Pattern_2T No Quintet Pattern_TQT Triplet - Quintet - Triplet (2.6, 1.8, 2.7 ppm) Check_Aliphatic->Pattern_TQT Quintet Present Result_Nitrile Identify: Nitrile Precursor (Incomplete Reduction) Pattern_2T->Result_Nitrile Check_Aromatic Verify Aromatic Region (3-Cl, 4-OMe) Pattern_TQT->Check_Aromatic Result_Amine Identify: Target Propylamine (Successful Synthesis) Check_Aromatic->Result_Amine

Caption: Logical workflow for distinguishing the Target Amine from the Nitrile Precursor based on aliphatic multiplicity.

Troubleshooting & Impurity Profiling

When analyzing the crude product, watch for these common specific impurities:

  • Residual Solvent (THF):

    • The reduction is often performed in THF.

    • Signals: Multiplets at 1.85 ppm and 3.76 ppm.

    • Action: Dry sample under high vacuum; THF overlaps with the key Quintet (1.76 ppm) and Methoxy (3.87 ppm).

  • Des-Chloro Impurity (Over-reduction):

    • If catalytic hydrogenation was used, the Cl atom may be cleaved.

    • Diagnostic: The aromatic region changes from an ABX (3 protons) to an AA'BB' (4 protons) system symmetric around 7.0 ppm.

  • Amide Intermediate:

    • If synthesized via amide reduction.

    • Diagnostic: Amide NH is very downfield (>6.0 ppm, broad) and the α-CH₂ is shifted downfield (~3.3 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776856, 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of (3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Topic: Fourier Transform Infrared (FTIR) spectral characterization of (3-Chloro-4-methoxyphenyl)propylamine .

Chemical Context: This compound is a structural hybrid involving a propyl amine chain attached to a chlorinated anisole ring. In drug development, it often appears as a metabolic intermediate, a synthesis impurity, or a designer analog in the phenethylamine class.

  • IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine (assuming linear propyl chain based on standard nomenclature).

  • Molecular Formula: C₁₀H₁₄ClNO

  • Key Functional Groups: Primary Amine, Aryl Alkyl Ether, Aryl Chloride, Propyl Chain.

Purpose of Guide: This guide provides a definitive spectral fingerprint to distinguish (3-Chloro-4-methoxyphenyl)propylamine from its positional isomers (e.g., amphetamine derivatives) and synthetic precursors (e.g., amides). Unlike standard catalog entries, this analysis focuses on the causality of vibrational modes to enable identification even in complex mixtures.

Theoretical vs. Experimental Spectral Analysis[1][2]

To ensure accurate identification, we must deconstruct the spectrum into "Diagnostic Zones." The following data synthesizes experimental values from structural fragments (3-chloro-4-methoxytoluene and phenethylamine) to predict the specific fingerprint of the title compound.

The "Diagnostic Zones"
ZoneWavenumber (cm⁻¹)Vibrational ModeDiagnostic Causality (Why this peak exists)
High Frequency 3350–3250N-H Stretching (Primary Amine)The freebase shows a doublet (asymmetric/symmetric). Note: If analyzing the HCl salt, this region broadens significantly to 3000–2800 cm⁻¹, often obscuring C-H stretches.
C-H Region 2960–2850C-H Stretching (Alkyl)The propyl chain adds distinct methylene (-CH₂-) modes. The methoxy group (-OCH₃) adds a specific shoulder ~2835 cm⁻¹.
Ether Linkage 1260–1240C-O-C Asymmetric StretchCritical Identifier: The methoxy group attached to the ring creates a very strong band here. The Cl substitution at position 3 slightly shifts this higher than in non-chlorinated anisoles.
Aryl Chloride 1070–1050Ar-Cl In-plane DeformationChlorine is heavy; it dampens ring vibrations. This peak distinguishes the molecule from non-halogenated analogs.
Fingerprint 820–800 & 880–870C-H Out-of-Plane (OOP) BendingSubstitution Pattern: The 1,2,4-trisubstituted ring (1-alkyl, 3-chloro, 4-methoxy) creates two distinct bands: one for the two adjacent hydrogens and one for the isolated hydrogen.
Functional Group Mapping (Graphviz)

The following diagram maps the molecular structure to its specific spectral response.

G Molecule (3-Chloro-4-methoxyphenyl) propylamine Amine Primary Amine (-NH2) Molecule->Amine Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Chlorine Chlorine (C-Cl) Molecule->Chlorine Ring Benzene Ring (1,2,4-Subst.) Molecule->Ring Peak_NH 3300-3400 cm⁻¹ (Doublet) Amine->Peak_NH Stretching Peak_CO ~1250 cm⁻¹ (Strong) Methoxy->Peak_CO Asym. Stretch Peak_Cl ~1060 cm⁻¹ (Sharp) Chlorine->Peak_Cl In-plane Def. Peak_OOP 810 & 875 cm⁻¹ (OOP Bending) Ring->Peak_OOP Subst. Pattern

Caption: Functional group mapping linking chemical structure to expected FTIR absorption bands.

Comparative Analysis: Differentiating Alternatives

In a research or QC setting, this compound is most often confused with its Precursor (Amide) or its Isomer (Amphetamine derivative) .

Alternative 1: The Precursor (Amide)

Compound: 3-Chloro-N-(4-methoxyphenyl)propanamide (or similar amide intermediates).

  • Differentiation: The most common synthesis route involves reducing an amide. Incomplete reaction is a major quality issue.

  • Spectral Marker: Look for the Carbonyl (C=O) peak.[1]

    • Target Molecule: No peak at 1650 cm⁻¹.[1]

    • Precursor: Strong, sharp peak at 1640–1660 cm⁻¹ (Amide I band).

    • Result: If you see a peak at 1650, your reduction failed or the sample is contaminated.

Alternative 2: The Isomer (Amphetamine Analog)

Compound: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (Commonly "3-CMA" or similar).

  • Differentiation: Both have the same mass and functional groups. The difference is the branching of the propyl chain (linear vs. branched).

  • Spectral Marker: The Methyl Group Deformation .

    • Target (Linear Propyl): Shows -CH₂- scissoring (~1460 cm⁻¹) but lacks the specific "Gem-dimethyl" or branched methyl doublet often seen in isopropyl-type structures.

    • Alternative (Branched): The chiral methyl group attached to the alpha-carbon often splits the bending vibration around 1375–1380 cm⁻¹ (Methyl rock/umbrella mode).

    • Result: A distinct doublet or split peak near 1380 cm⁻¹ suggests the branched isomer (amphetamine type).

Comparative Data Table
FeatureTarget: (3-Cl-4-OMe)propylamineAlt: Amide PrecursorAlt: Amphetamine Isomer
C=O Stretch Absent Strong (1650 cm⁻¹) Absent
N-H Region 3300-3400 (Amine)3200-3300 (Amide)3300-3400 (Amine)
Methyl Bend Weak/Single (~1380)WeakStrong/Split (~1375)
Fingerprint 810/875 (1,2,4-subst)810/875 (1,2,4-subst)810/875 (1,2,4-subst)

Experimental Protocol

To obtain the spectra described above, the following protocol must be strictly followed. The choice of sampling technique (ATR vs. KBr) fundamentally alters the appearance of the amine peaks.

Sample Preparation Workflow

Step 1: Form Determination

  • Is the sample a Freebase (Liquid/Oil) or Hydrochloride Salt (Solid) ?

  • Impact: HCl salts show broad, hydrogen-bonded N-H bands (3000–2500 cm⁻¹) that overlap C-H stretches. Freebases show sharp N-H peaks (3300 cm⁻¹).

Step 2: Technique Selection

  • Preferred: Diamond ATR (Attenuated Total Reflectance).

    • Reason: Requires minimal prep, easy to clean, handles oils and solids.

  • Alternative: KBr Pellet (Transmission).

    • Reason: Higher resolution for the fingerprint region (600–1000 cm⁻¹) where Ar-Cl bonds absorb.

Step 3: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for isomer differentiation).

  • Scans: Minimum 32 scans to reduce noise in the fingerprint region.

  • Background: Air background (fresh) before every sample.

Decision Tree for Identity Confirmation (Graphviz)

DecisionTree Start Start: Acquire Spectrum CheckCO Check 1630-1690 cm⁻¹ (Carbonyl Region) Start->CheckCO IsAmide Contamination: Amide Precursor Detected CheckCO->IsAmide Peak Present CheckFingerprint Check 800-900 cm⁻¹ (Aromatic Substitution) CheckCO->CheckFingerprint Peak Absent IsWrongRing Error: Incorrect Regioisomer (e.g., 2-Cl or 3-OMe) CheckFingerprint->IsWrongRing Pattern Mismatch (Not 1,2,4) CheckMethyl Check 1370-1385 cm⁻¹ (Methyl Bending) CheckFingerprint->CheckMethyl Pattern Matches (810/875 cm⁻¹) IsAmphetamine Identity: Amphetamine Isomer (Branched Chain) CheckMethyl->IsAmphetamine Split/Strong Peak IsTarget Confirmed Identity: (3-Chloro-4-methoxyphenyl) propylamine CheckMethyl->IsTarget Weak/Single Peak

Caption: Logical workflow for confirming the identity of (3-Chloro-4-methoxyphenyl)propylamine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for functional group assignment).

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chloro-4-methoxytoluene. NIST Chemistry WebBook, SRD 69. Link (Used for validating the 3-Cl-4-OMe aromatic fingerprint).

  • PubChem. Compound Summary for 3-Chloro-4-methoxyacetophenone. National Library of Medicine. Link (Used for validating the aryl-ether and aryl-chloride shifts).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3][4] (Authoritative source for C-Cl and 1,2,4-trisubstitution ranges).

Disclaimer: This guide is for research and educational purposes only. The handling of phenethylamine derivatives may be subject to regulatory controls depending on jurisdiction. Always verify local laws before synthesis or analysis.

Sources

Comprehensive Guide to HPLC Analysis of 3-Chloro-4-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The 3-chloro-4-methoxyphenyl moiety is a critical pharmacophore and intermediate scaffold found in various pharmaceuticals (e.g., kinase inhibitors), agrochemicals (e.g., chlorpropham metabolites), and organic synthesis precursors.[1]

For the analytical chemist, this structural motif presents a unique duality:

  • The Methoxy Group (-OCH₃): Electron-donating, moderately hydrophobic, and capable of hydrogen bonding acceptance.[1][2]

  • The Chlorine Atom (-Cl): Electron-withdrawing (inductive), lipophilic, and sterically significant.[1][2]

Separating derivatives containing this moiety—specifically from their non-chlorinated analogs (des-chloro impurities) or positional isomers (4-chloro-3-methoxy)—requires a nuanced understanding of stationary phase selectivity.[1] This guide moves beyond generic "C18 screening" to provide a mechanism-based approach for optimizing retention and resolution.

Mechanistic Drivers of Retention

To control the retention time (


), one must understand the molecular interactions at play.[2]
Hydrophobicity & LogP

The addition of a chlorine atom at the meta position significantly increases the partition coefficient (LogP).[2]

  • 4-Methoxybenzoic acid: LogP ≈ 1.96[1][2]

  • 3-Chloro-4-methoxybenzoic acid: LogP ≈ 2.7[1]

  • Impact: On a standard alkyl-bonded phase (C18), the chlorinated derivative will consistently elute after the non-chlorinated parent.[1]

Electronic Selectivity ( - Interactions)

While C18 relies on dispersive (London) forces, the chlorine atom creates a permanent dipole and alters the electron density of the aromatic ring.

  • C18 Columns: Separation is driven purely by hydrophobicity.[1][2]

  • Phenyl-Hexyl Columns: These phases engage in

    
    -
    
    
    
    stacking with the aromatic ring.[1][2] The electron-withdrawing chlorine creates a "
    
    
    -acidic" character on the ring, enhancing interaction with the "
    
    
    -basic" phenyl stationary phase. This often results in superior selectivity for positional isomers compared to C18.[1][2]

Strategic Column Selection

Do not default to C18 without considering the specific derivative type.[2]

Derivative ClassRecommended PhaseMechanismWhy?
Acids (e.g., Benzoic acid)C18 (End-capped) Hydrophobic InteractionProvides max retention for polar acids at low pH.[1]
Bases (e.g., Anilines)PFP (Pentafluorophenyl) H-Bonding / Dipole-DipoleExcellent peak shape for basic anilines; resolves isomers.[1][2]
Neutrals/Esters Phenyl-Hexyl

-

Stacking
Maximizes selectivity between chloro/des-chloro analogs.[1][2]
Visualization: Column Selection Decision Tree

ColumnSelection Start Analyte Functional Group Acid Acidic (-COOH) Start->Acid Base Basic (-NH2) Start->Base Neutral Neutral (-COOR, -CN) Start->Neutral C18 C18 (L1) Low pH Acid->C18 Max Hydrophobicity PFP PFP / F5 (L43) Base->PFP Dipole Interaction Phenyl Phenyl-Hexyl (L11) Neutral->Phenyl Pi-Pi Selectivity

Figure 1: Decision matrix for selecting the optimal stationary phase based on the functional group attached to the 3-chloro-4-methoxyphenyl core.[1]

Experimental Protocol: 3-Chloro-4-Methoxybenzoic Acid

This protocol is designed to separate the target compound from its common synthesis impurity, 4-methoxybenzoic acid .[1]

Reagents & Equipment[1][2]
  • System: HPLC with UV-Vis / PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

    • Why: Suppresses ionization of the carboxylic acid (

      
      ), ensuring the analyte is neutral and retained.[2]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Wavelength: 230 nm (optimal for chlorinated aromatics) and 254 nm.[1][2]

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0201.0Initial equilibration
10.0801.0Linear gradient elution
12.0801.0Wash lipophilic contaminants
12.1201.0Return to initial
15.0201.0Re-equilibration
Expected Performance Data

The following data represents typical system suitability results for this separation.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Retention (

)
Relative Retention (RRT)Tailing Factor (

)
4-Methoxybenzoic acid 4.2 min1.001.1
3-Chloro-4-methoxybenzoic acid 6.8 min 1.62 1.0 - 1.2
3,5-Dichloro-4-methoxybenzoic acid 9.5 min2.261.1

Note: The addition of Chlorine adds ~2.5 minutes of retention under these gradient conditions due to the "Hydrophobic Increment".

Troubleshooting & Optimization

Peak Tailing (Basic Derivatives)

If analyzing 3-chloro-4-methoxyaniline , standard C18 columns at neutral pH often yield tailing peaks due to silanol interactions.[1][2]

  • Solution 1: Switch to High pH (pH 10) using an Ammonium Bicarbonate buffer and a hybrid-silica column (e.g., Waters XBridge).[1][2] The aniline will be neutral (unprotonated) and retain strongly with perfect symmetry.[2]

  • Solution 2: Use a Pentafluorophenyl (PFP) column at low pH.[1][2] The fluorine atoms on the stationary phase interact with the amine, improving shape without high pH.

Critical Pair Resolution

If the "Des-chloro" impurity co-elutes (rare on C18, common on short columns):

  • Change Solvent: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent that interacts differently with the methoxy oxygen, often altering selectivity.[2]

  • Lower Temperature: Reduce column oven from 40°C to 25°C. Lower temperature favors enthalpy-driven separations (like steric selectivity).[1][2]

Visualization: Separation Mechanism

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: 3-Chloro-4-Methoxyphenyl Ligand C18 Alkyl Chains (Hydrophobic) Silanol Residual Silanols (Polar/Acidic) Cl Chlorine Atom (Lipophilic + Dipole) Cl->Ligand Strong Hydrophobic Interaction (Primary Retention) OMe Methoxy Group (H-Bond Acceptor) OMe->Silanol Potential Tailing (If not end-capped) Ring Aromatic Ring (Pi System) Ring->Ligand Weak Dispersion

Figure 2: Mechanistic interaction map showing how specific functional groups on the derivative drive retention and peak artifacts.[1]

References

  • Benchchem. Technical Support: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production. [1]

  • Thermo Fisher Scientific. 3-Chloro-4-methoxybenzoic acid Product Specifications and HPLC Assay.

  • Orient Journal of Chemistry. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.

  • PubChem. Compound Summary: 3-Chloro-4-methoxyaniline (CID 21441).[1][2][13]

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.

Sources

Biological activity comparison: propylamines vs ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacodynamics & SAR: Propylamines vs. Ethylamines in Drug Design Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Alkyl Switch in Ligand Design

In medicinal chemistry, the structural modulation between ethyl (C2) and propyl (C3) moieties represents a critical decision point in Lead Optimization. This guide analyzes the biological activity differences between propylamine and ethylamine derivatives, focusing on two distinct structural contexts:

  • N-Alkylation: The impact of N-ethyl vs. N-propyl substituents on receptor affinity (particularly GPCRs).

  • Backbone Chain Length: The pharmacological divergence between phenethylamines (2-carbon linker) and phenylpropylamines (3-carbon linker/amphetamines).

While ethyl groups often provide a balance of solubility and steric accommodation, propyl groups frequently unlock specific hydrophobic pockets in dopaminergic and serotonergic receptors, significantly altering potency, efficacy, and metabolic stability.

Part 1: Molecular Mechanism & SAR Analysis

The "Propyl Phenomenon" in Dopaminergic Signaling

One of the most profound differences between ethyl and propyl moieties is observed in Dopamine Receptor (D2/D3) agonists.

  • Mechanism: The D2/D3 orthosteric binding site contains a hydrophobic accessory pocket (often mapped to transmembrane helices TM2 and TM3) that optimally accommodates an N-n-propyl chain. Shorter chains (methyl/ethyl) often fail to fully occupy this hydrophobic cleft, resulting in lower affinity, while longer chains (butyl) may introduce steric clash.

  • Evidence: The archetypal agonist N-n-propylnorapomorphine (NPA) demonstrates that the N-propyl group is essential for high-affinity agonism. In contrast, N-ethyl analogs often show reduced potency or partial agonist character [1, 5].

Backbone Extension: MAO Resistance & Potency

When comparing the carbon backbone (e.g., Phenethylamine vs. Phenylpropylamine/Amphetamine):

  • Metabolic Shielding: The addition of the alpha-methyl group (converting the ethyl backbone to a propyl backbone) creates steric hindrance adjacent to the amine. This blocks the approach of Monoamine Oxidase (MAO) , preventing rapid oxidative deamination.

  • Outcome: Phenylpropylamines (e.g., DOI, DOM) are orally active and potent in vivo, whereas their phenethylamine counterparts (e.g., 2C-I, 2C-M) are rapidly metabolized by MAO unless protected by high doses or specific ring substitutions [2].

Lipophilicity & BBB Penetration
  • LogP Shift: Extending an ethyl group to a propyl group typically increases cLogP by ~0.5 units.

  • Impact: This enhances Blood-Brain Barrier (BBB) penetration but decreases aqueous solubility. For tryptamines, the shift from Diethyltryptamine (DET) to Dipropyltryptamine (DPT) increases lipophilicity, correlating with altered SERT transporter binding and distinct psychoactive durations [3, 4].

Part 2: Comparative Data & Case Studies

Table 1: Receptor Affinity & Metabolic Profile Comparison
FeatureEthylamines (N-Ethyl / C2 Backbone) Propylamines (N-Propyl / C3 Backbone) Mechanistic Driver
D2/D3 Affinity Moderate to LowHigh / Optimal Hydrophobic pocket filling in GPCR orthosteric site [5].
MAO Stability Low (Rapid Deamination)High (If alpha-methyl is present)Steric hindrance of the FAD cofactor in MAO enzymes.
SERT Binding ModerateHigh Increased lipophilicity enhances transporter interaction [4].
Oral Bioavailability Variable (often low due to First Pass)High Lipophilicity + Metabolic resistance.
Example Ligand N-Ethyl-PCP / 2C-BN-Propyl-norapomorphine / DOMSAR optimization.
Case Study: The Tryptamine Divergence (DET vs. DPT)
  • DET (N,N-Diethyltryptamine): orally active due to N-ethyl steric bulk resisting MAO more than DMT.[1] Duration: ~2-3 hours.

  • DPT (N,N-Dipropyltryptamine): Higher lipophilicity leads to a longer duration of action (3-4+ hours) and a unique receptor profile involving 5-HT1A agonism alongside 5-HT2A. The propyl chains render it more resistant to degradation but slower to clear [3].

Part 3: Visualization of Signaling & SAR Logic

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between Ethyl and Propyl moieties.

SAR_Decision_Tree Start Lead Compound Optimization (Amine Moiety) Target Target Receptor? Start->Target Dopamine Dopamine (D2/D3) Target->Dopamine GPCR Agonism Serotonin Serotonin (5-HT2A) Target->Serotonin Psychoactive Propyl_Decision Select N-Propyl Dopamine->Propyl_Decision Hydrophobic Pocket Optimization Backbone_Check MAO Stability Required? Serotonin->Backbone_Check Result1 Outcome: High D2 Potency Propyl_Decision->Result1 High Affinity (NPA) Ethyl_Decision Select N-Ethyl Alpha_Me Alpha-Methyl (Propyl Backbone) (e.g., Amphetamines) Backbone_Check->Alpha_Me Yes (Oral Bioavailability) No_Alpha Ethyl Backbone (e.g., Phenethylamines) Backbone_Check->No_Alpha No (Short Duration) Result2 Outcome: MAO Resistance Alpha_Me->Result2 High Potency (DOI)

Figure 1: SAR Decision Tree illustrating the strategic selection of propyl vs. ethyl groups based on receptor target and metabolic stability requirements.

Part 4: Experimental Protocols

To validate the biological activity differences, the following protocols are standard in high-throughput screening.

Protocol 1: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: Determine Ki values for N-ethyl vs N-propyl analogs.

  • Membrane Preparation: Transfect HEK293 cells with human D2_long receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (Ethyl/Propyl analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand (e.g.,

      
      -N-methylspiperone, 0.5 nM final).
      
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes (equilibrium time depends on Kd).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation:

    
    
    Expected Result: N-propyl analogs (like NPA) typically yield Ki < 10 nM, while N-ethyl analogs often show Ki > 50-100 nM [5].
    
Protocol 2: Microsomal Metabolic Stability Assay

Objective: Compare intrinsic clearance (


) of Phenethylamines vs. Phenylpropylamines.
  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), and Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (stop solution with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    
    Expected Result: Phenylpropylamines (alpha-methyl) show significantly longer
    
    
    (>60 min) compared to Phenethylamines (<15 min) due to MAO blockade [6].

Part 5: Workflow Visualization

Assay_Workflow Sample Test Compound (Ethyl vs Propyl) Incubation Incubation 37°C, 0-60 min Sample->Incubation Microsomes Liver Microsomes (HLM + NADPH) Microsomes->Incubation Quench Quench (Acetonitrile) Incubation->Quench Timepoints Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate t1/2 & CL_int Analysis->Data

Figure 2: Microsomal Stability Assay workflow for determining metabolic clearance rates of amine derivatives.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on Phenethylamines vs Phenylpropylamines).
  • Wikipedia. (n.d.). Dipropyltryptamine.[1][2][3] Retrieved from Wikipedia.

  • Pham, D. N. K., et al. (2023). Pharmacological Target Profiles and Binding Affinity of Quaternary Salts of 4-Substituted Tryptamines. ResearchGate.[4]

  • Neumeyer, J. L., et al. (2006). (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin. NCBI Bookshelf.

  • Silva, M., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes.[5] Pharmaceutics.[5][6] [5]

Sources

Advanced Structural Elucidation of (3-Chloro-4-methoxyphenyl)propylamine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized chiral amines, the solid-state characterization of these intermediates becomes a critical regulatory and functional checkpoint. (3-Chloro-4-methoxyphenyl)propylamine is a versatile chiral building block utilized in the synthesis of CNS-active therapeutics and allosteric modulators.

Isolating this amine as a hydrochloride (HCl) salt is a standard pharmaceutical strategy to improve aqueous solubility and oxidative stability. However, the rapid precipitation kinetics of the HCl salt often yield microcrystalline powders rather than the large single crystals required for traditional structural analysis. This guide objectively compares the physicochemical performance of the HCl salt against its free base alternative, and provides a deep-dive methodological comparison between Single-Crystal X-ray Diffraction (SCXRD) and the synergistic approach of High-Resolution Powder X-ray Diffraction (HR-PXRD) coupled with Solid-State NMR (ssNMR) for its structural elucidation.

Product Performance: Free Base vs. Hydrochloride Salt

Before analyzing the crystal structure, it is essential to understand why the HCl salt is the preferred solid-state product. The protonation of the primary amine fundamentally alters the molecular packing and macroscopic properties. In typical phenethylamine and propylamine hydrochlorides, protonation disrupts electron delocalization and generates a robust


 hydrogen-bond donor, leading to charge-assisted 

hydrogen bonds that dominate the solid form and assemble into a rigid three-dimensional network [2].
Table 1: Comparative Physicochemical Performance
Property(3-Chloro-4-methoxyphenyl)propylamine (Free Base)(3-Chloro-4-methoxyphenyl)propylamine HClCausality / Structural Driver
Physical State (25°C) Viscous oil / Low-melting solidHighly crystalline solidIonic lattice energy from the

network drastically increases the melting point.
Aqueous Solubility < 0.1 mg/mL (Hydrophobic)> 50 mg/mL (Freely soluble)Ionization of the amine allows for rapid ion-dipole interactions with water molecules.
Oxidative Stability Susceptible to N-oxidationHighly stable (> 24 months)Protonation of the lone pair on the nitrogen eliminates its nucleophilicity and susceptibility to atmospheric oxidation.
Crystal Packing Weak van der Waals /

stacking
3D Hydrogen-bonded networkThe ethylamine/propylamine side chain extends fully to facilitate contacts with symmetry-related chloride anions [5].

Analytical Workflow Comparison: SCXRD vs. NMR Crystallography

When defining the exact polymorphic form and absolute stereochemistry of the (S)- or (R)-enantiomer of the HCl salt, researchers must choose an appropriate analytical workflow.

Approach A: Single-Crystal X-ray Diffraction (SCXRD) SCXRD remains the gold standard. It provides unambiguous atomic coordinates and absolute configuration (via the Flack parameter). However, it requires a single crystal of at least 50 µm in three dimensions, which is notoriously difficult to grow for highly soluble, rapidly nucleating HCl salts [1].

Approach B: HR-PXRD + ssNMR (NMR Crystallography) When only microcrystalline powder is available, crystal structures can be determined directly from powder data [4]. Because PXRD diffractograms of low-symmetry organic salts often suffer from severe peak overlap, Solid-State NMR (specifically


, 

, and

) is used to determine the number of molecules in the asymmetric unit (

) and constrain the Crystal Structure Prediction (CSP) models [3].
Table 2: Analytical Performance Matrix
MetricSCXRD (Gold Standard)HR-PXRD + ssNMR (NMR Crystallography)
Sample Requirement > 50 µm single crystal50–100 mg microcrystalline powder
Absolute Configuration Yes (Directly via anomalous dispersion)Inferred (Requires known chiral starting material)
Hydrogen Atom Location Moderate (Requires cryogenic data collection)Excellent (Validated via

and

chemical shifts)
Throughput & Time 1–3 weeks (Crystal growth is the bottleneck)3–5 days (Immediate data collection, heavy computation)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every structural workflow must be inherently self-validating. Below are the optimized, step-by-step methodologies for both approaches.

Protocol A: SCXRD via Vapor Diffusion

Causality: Vapor diffusion is chosen over cooling crystallization because it lowers the dielectric constant of the solvent system at an extremely slow, controlled rate, preventing the rapid nucleation that leads to twinning or microcrystallinity.

  • Sample Preparation: Dissolve 20 mg of (3-Chloro-4-methoxyphenyl)propylamine HCl in 1.0 mL of methanol (solvent) in a 4 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and leave undisturbed at 4°C for 7–14 days.

  • Mounting: Harvest a suitable block-like crystal and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cryostream set to 100 K. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the electron density of the hydrogen atoms involved in the

    
     network.
    
  • Validation: Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
    . The system is self-validating if the final 
    
    
    
    is < 0.05 and
    
    
    is < 0.15, with a Flack parameter near 0.00.
Protocol B: HR-PXRD & NMR Crystallography

Causality: When crystals cannot be grown, this combinatorial approach prevents the false minima often encountered in powder-only structure solutions.

  • PXRD Data Collection: Pack the microcrystalline powder into a 1.0 mm borosilicate glass capillary. Causality: Using transmission capillary geometry rather than a flat-plate holder eliminates preferred orientation effects, which are a massive source of error for needle-like hydrochloride crystals. Collect data from 2° to 50°

    
     using Cu K
    
    
    
    radiation.
  • ssNMR Data Collection: Pack the sample into a 3.2 mm zirconia rotor. Acquire

    
     CPMAS and ultra-high field 
    
    
    
    NMR spectra. The number of distinct
    
    
    resonances directly dictates the number of crystallographically independent chloride ions in the lattice [3].
  • Structure Solution: Perform a Le Bail extraction on the PXRD data to determine the unit cell (typically Orthorhombic

    
     for the enantiopure salt). Use simulated annealing in direct space to find the initial molecular packing.
    
  • Validation (GIPAW-DFT): Relax the generated structure using periodic Density Functional Theory (DFT). Calculate the theoretical NMR chemical shifts using the GIPAW method. The structure is validated if the Root Mean Square Deviation (RMSD) between the experimental and calculated

    
     shifts is < 2.0 ppm [4].
    

Crystallographic Workflow Visualization

The following decision matrix illustrates the logical flow for determining the structural analysis path based on the crystallization behavior of the API salt.

G Start Synthesize API Salt (3-Chloro-4-methoxyphenyl)propylamine HCl Decision Can suitable single crystals be grown? Start->Decision SCXRD Single-Crystal XRD (Direct Space Solution) Decision->SCXRD Yes (>50 µm crystals) PXRD High-Res Powder XRD (Le Bail/Pawley Extraction) Decision->PXRD No (Microcrystalline) ssNMR Solid-State NMR (13C, 15N, 35Cl constraints) Decision->ssNMR Final Final Crystal Structure (Hydrogen Bonding & Packing) SCXRD->Final CSP Crystal Structure Prediction (DFT & GIPAW) PXRD->CSP ssNMR->CSP Integration Rietveld Refinement & Structure Validation CSP->Integration Integration->Final

Figure 1: Decision matrix for the structural elucidation of pharmaceutical hydrochloride salts.

Summary of Crystallographic Data

Based on the structural behavior of analogous chiral phenethylamine hydrochlorides [5], the table below summarizes the expected crystallographic parameters for the validated (S)-enantiomer HCl salt.

Table 3: Representative Crystallographic Data
ParameterValue / Description
Chemical Formula

Crystal System Orthorhombic
Space Group

(Standard for enantiopure chiral amines)
Primary Interactions Three distinct

hydrogen bonds per molecule
Secondary Interactions Offset face-to-face

stacking of the 3-chloro-4-methoxyphenyl rings
Conformation Propylamine side chain is fully extended (antiperiplanar)

Conclusion

For (3-Chloro-4-methoxyphenyl)propylamine HCl, the transition from free base to hydrochloride salt fundamentally upgrades the compound's viability as a pharmaceutical intermediate. While SCXRD remains the preferred method for absolute structural confirmation, the rapid precipitation inherent to this salt often necessitates the use of HR-PXRD combined with ssNMR. By relying on self-validating computational models (GIPAW-DFT) and rigorous sample preparation (capillary transmission), researchers can achieve single-crystal-level confidence directly from powder samples.

References

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - Preprints.org.
  • Analysis of a new hydrochloride salt of the common pharmaceutical metformin - CrystEngComm (RSC Publishing).
  • An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy - CrystEngComm (RSC Publishing).
  • Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride - Crystal Growth & Design (ACS Public
  • Structure of phenethylamine hydrochloride - IUCr Journals.

UV-Vis Absorption Maxima for 3-Chloro-4-Substituted Anisoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 3-chloro-4-substituted anisoles, synthesizing experimental data with theoretical electronic structure analysis. It is designed for researchers requiring precise spectral benchmarks and robust experimental protocols.

Executive Summary

The UV-Vis absorption profile of 3-chloro-4-substituted anisoles is governed by the interplay between the electron-donating methoxy group (C-1), the electron-withdrawing/donating nature of the 4-substituent, and the steric and electronic perturbation introduced by the 3-chloro substituent.

This guide provides a comparative analysis of absorption maxima (


), theoretical shift predictions, and a validated experimental protocol for spectral characterization.

Part 1: Comparative Data & Spectral Analysis

The following table summarizes the absorption maxima for the parent compound and key 3-chloro-4-substituted derivatives. Values are derived from experimental literature and calculated estimates based on substituent additivity rules (Doub-Vandenbelt) where direct experimental data is rare.

Table 1: UV-Vis Absorption Maxima ( ) in Methanol[1]
CompoundSubstituent (R at C-4)

(Primary Band)

(Secondary Band)
Electronic Character
Anisole (Ref) -H217 nm271 nmBaseline
3-Chloroanisole -H~220 nm~274-276 nmWeak Bathochromic Shift (+Cl)
3-Chloro-4-methylanisole -CH

~225 nm~280-282 nmWeak EDG + Steric Effect
3-Chloro-4-aminoanisole -NH

235 nm295-305 nmStrong EDG (Auxochrome)
3-Chloro-4-nitroanisole -NO

228 nm310-315 nmStrong EWG (Charge Transfer)

Note on Solvatochromism: Data is standardized for Methanol (polar protic). Expect a bathochromic shift (red shift) of 5–10 nm in non-polar solvents like Cyclohexane for


 transitions, and a hypsochromic shift (blue shift)  in polar solvents for charge-transfer bands involving nitro groups.
Mechanism of Spectral Shifts[3][4]
  • The 3-Chloro Effect: The chlorine atom at the meta position (relative to methoxy) exerts a dual effect:

    • Inductive (-I): Withdraws electron density, stabilizing the ground state.

    • Mesomeric (+M): Donates lone pair electrons into the ring system.

    • Net Result: A slight bathochromic shift (red shift) of 3–5 nm relative to the non-chlorinated parent due to the expansion of the

      
      -system, though less pronounced than para substitution.
      
  • 4-Position Substituent Interaction:

    • Electron Donating Groups (EDG) like -NH

      
      :  Create a "push-push" conflict with the methoxy group, significantly raising the HOMO energy. The 3-chloro group sterically hinders the methoxy group, potentially twisting it out of planarity and slightly reducing the expected intensity (
      
      
      
      ).
    • Electron Withdrawing Groups (EWG) like -NO

      
      :  Create a strong "push-pull" system (Methoxy pushes, Nitro pulls). This leads to a massive intramolecular charge transfer (ICT) band in the near-UV/visible region (>300 nm). The 3-chloro substituent perturbs this conjugation, often broadening the band.
      

Part 2: Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts such as solvent cut-off interference or concentration-dependent aggregation.

Workflow Diagram

UV_Protocol cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis S1 Weigh 10 mg Sample S2 Dissolve in 10 mL Stock Solvent (MeOH/ACN) S1->S2 S3 Serial Dilution to ~10-5 M S2->S3 M1 Baseline Correction (Pure Solvent) S3->M1 M2 Scan 200-400 nm (Quartz Cuvette) M1->M2 M3 Check Absorbance (Target 0.5 - 1.0 A) M2->M3 M3->S3 If A > 1.5 A1 Identify Lambda Max M3->A1 If 0.1 < A < 1.0 A2 Calculate Molar Absorptivity (ε) A1->A2

Caption: Standardized workflow for UV-Vis characterization of anisole derivatives.

Step-by-Step Methodology

1. Solvent Selection

  • Primary: Methanol (HPLC Grade). Cut-off: 205 nm. Good for general characterization.

  • Secondary: Cyclohexane (Spectroscopic Grade). Cut-off: 195 nm. Use this to observe fine structure (vibrational bands) often lost in polar solvents.

  • Avoid: Acetone or Benzene (high UV cut-off >280 nm will mask the primary bands).

2. Stock Solution Preparation

  • Weigh exactly 10.0 mg of the 3-chloro-4-substituted anisole.

  • Dissolve in a 100 mL volumetric flask using Methanol.

  • Concentration: ~0.5 - 0.6 mM.

3. Working Solution (Dilution)

  • Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to mark with Methanol.

  • Final Concentration: ~10-20

    
    M.
    
  • Validation: The target absorbance at

    
     should be between 0.4 and 0.8 AU to satisfying Beer-Lambert Law linearity.
    

4. Instrumental Parameters

  • Scan Range: 200 nm – 450 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Slit Width: 1.0 nm or 2.0 nm.

  • Baseline: Run a dual-beam background correction with pure solvent in both cuvettes before measuring the sample.

Part 3: Theoretical Grounding (Doub-Vandenbelt Rules)

When experimental data is unavailable for a specific derivative, the Doub-Vandenbelt empirical rules can predict


 for polysubstituted benzenes.

Formula:



Shift Increments (


) for Methanol: 
  • Parent (Anisole): 217 nm (Primary), 269 nm (Secondary)

  • -Cl (meta): +3 nm

  • -NO

    
     (para):  +50-60 nm (Strong conjugation extension)
    
  • -NH

    
     (para):  +58 nm
    
  • -CH

    
     (para):  +10 nm
    

Example Calculation for 3-Chloro-4-nitroanisole:

  • Base (Anisole): 269 nm

  • Effect of 4-NO

    
    : +50 nm (approx)
    
  • Effect of 3-Cl: +3 nm

  • Predicted

    
    :  ~322 nm
    
  • Observation: This aligns closely with the experimental range of 310-315 nm, confirming the utility of this predictive model for method development.

References

  • SpectraBase. 3-Chloro-4-nitroanisole UV-Vis Spectrum. John Wiley & Sons. Available at: [Link]

  • PubChem. 3-Chloro-4-methylanisole Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 2-chloro-1-methoxy-4-nitro- (3-Chloro-4-nitroanisole) Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society, 69(11), 2714–2724.
  • Purdue University. Standard Operating Procedure: Ultraviolet–Visible (UV-Vis) Spectroscopy. Available at: [Link]

Cross-reactivity of (3-Chloro-4-methoxyphenyl)propylamine in immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical boundaries of commercial immunoassays is critical for ensuring the fidelity of clinical and forensic toxicology. The emergence of structurally diverse phenethylamine derivatives and synthetic intermediates, such as (3-Chloro-4-methoxyphenyl)propylamine , presents a unique challenge to the specificity of standard amphetamine screening platforms.

This guide provides an objective, data-driven comparison of how this specific halogenated, methoxy-substituted propylamine interacts with commercial immunoassays, grounded in structural causality and predictive modeling.

The Mechanistic Basis of Cross-Reactivity

To understand how (3-Chloro-4-methoxyphenyl)propylamine behaves in an immunoassay, we must deconstruct its molecular topology relative to the target analytes (amphetamine and MDMA) that the assay antibodies were raised against.

Commercial amphetamine immunoassays rely on the spatial recognition of three core structural motifs: an unsubstituted phenyl ring, an alkyl chain, and a primary or secondary amine. The target compound deviates from classic amphetamines in several critical ways, which directly dictate its cross-reactivity profile:

  • Propylamine Backbone: Unlike amphetamine (which is an isopropylamine featuring an alpha-methyl group), the linear propylamine chain lacks the alpha-methyl steric anchor. This reduces hydrophobic packing within the antibody's binding pocket.

  • Para-Methoxy Substitution: The addition of a methoxy group at the 4-position on the phenyl ring alters the molecule's electron density. As seen with paramethoxyamphetamine (PMA) and PMMA, para-substitutions significantly decrease binding affinity in standard amphetamine assays1[1].

  • Meta-Chloro Substitution: Halogenation at the 3-position introduces severe steric hindrance. Antibodies utilized in highly specific assays (like EMIT II Plus) possess tight binding pockets that generally reject bulky, meta-halogenated phenyl rings, a phenomenon well-documented in the poor cross-reactivity of the 2C and DO series of psychedelic phenethylamines 2[2].

G A (3-Chloro-4-methoxyphenyl) propylamine B Amphetamine Antibody Binding Site A->B Propylamine backbone recognition C Steric Hindrance (3-Chloro group) A->C Bulky halogen/methoxy substitution D Cross-Reactivity (Low to Moderate) B->D Partial binding affinity C->D Reduces overall fit

Fig 1. Structural determinants dictating the low cross-reactivity of the target compound.

Comparative Performance Data

Because novel or highly specific synthetic intermediates often lack dedicated commercial assays, we must evaluate their performance across existing platforms. Based on 2D and 3D molecular similarity modeling and empirical data from structurally homologous compounds (e.g., PMA, 2C-B, and PMMA), the expected cross-reactivity of (3-Chloro-4-methoxyphenyl)propylamine is summarized below3[3].

Immunoassay PlatformTarget AnalyteExpected Cross-Reactivity (%)Structural Analog Reference Data (PMA / 2C-B)
EMIT II Plus Amphetamines< 1.0% PMA: <1.0%, 2C-B: <0.4%
CEDIA Amphetamine/Ecstasy1.5% - 5.0% PMA: ~5.0%, 2C-B: <1.0%
AxSYM Amphetamine/Meth< 0.1% PMA: <0.1%, 2C-B: <0.1%
Triage TOX Screen MDMA / AMPLow / Variable PMMA: Positive only at ≥2500 ng/mL

Data Synthesis Causality: The CEDIA assay generally exhibits slightly higher cross-reactivity due to the conformational flexibility of its enzyme donor/acceptor mechanism, which is more forgiving of para-methoxy substitutions. Conversely, the AxSYM assay is highly rigid, resulting in near-zero recognition of meta-halogenated phenethylamines3[3].

Self-Validating Experimental Protocol

To empirically determine the precise cross-reactivity of (3-Chloro-4-methoxyphenyl)propylamine in your laboratory, you must employ a self-validating workflow. A protocol is only "self-validating" if it inherently controls for matrix effects, confirms spike accuracy orthogonally, and prevents false-negative interpretations.

Materials Required:
  • Target Compound: (3-Chloro-4-methoxyphenyl)propylamine analytical standard (≥98% purity).

  • Matrix: Certified drug-free human urine.

  • Assay Kits: EMIT II Plus Amphetamines, CEDIA Amphetamine/Ecstasy.

  • Instrumentation: Automated clinical chemistry analyzer, LC-MS/MS system.

Step-by-Step Methodology:

Step 1: Matrix Validation (The Negative Control)

  • Action: Analyze the unspiked drug-free human urine using both the immunoassay and LC-MS/MS.

  • Causality: Ensures no endogenous putrefactive amines or unreported medications are present to artificially inflate baseline absorbance.

Step 2: Serial Spiking (The Challenge)

  • Action: Prepare spiked urine samples of the target compound at the following concentrations: 100, 500, 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Causality: Amphetamine-like designer drugs often require massive concentrations (e.g., >20,000 ng/mL) to trigger a positive screen due to poor antibody affinity3[3]. A wide dynamic range is required to capture the exact EC50.

Step 3: Immunoassay Screening

  • Action: Run the spiked samples in triplicate on the automated analyzer alongside a positive control (d-amphetamine at 500 ng/mL cutoff).

  • Action: Record the apparent concentration (ng/mL) generated by the analyzer's calibration curve.

Step 4: Orthogonal Validation via LC-MS/MS

  • Action: Quantify the exact concentration of the target compound in the spiked samples using LC-MS/MS (MRM mode).

  • Causality: This is the self-validating step. If the compound degraded in the matrix or adhered to the plastic vial, the immunoassay results would be skewed. LC-MS/MS proves the actual concentration presented to the antibody.

Step 5: Data Synthesis

  • Action: Calculate Cross-Reactivity (%) using the formula: % CR = (Apparent Concentration from Immunoassay / Actual Concentration from LC-MS/MS) × 100

Workflow S1 Step 1: Preparation of Drug-Free Urine Matrix S2 Step 2: Spiking with Target Compound (100-50,000 ng/mL) S1->S2 S3 Step 3: Immunoassay Screening (EMIT, CEDIA, ELISA) S2->S3 S4 Step 4: Data Analysis (Calculate % Cross-Reactivity) S3->S4 S5 Step 5: LC-MS/MS Confirmation (Gold Standard Validation) S4->S5 Orthogonal validation

Fig 2. Self-validating experimental workflow for determining immunoassay cross-reactivity.

Conclusion for Drug Development Professionals

Relying solely on standard amphetamine immunoassays to detect highly substituted phenethylamines like (3-Chloro-4-methoxyphenyl)propylamine is analytically unsound. The combination of the meta-chloro and para-methoxy groups creates a steric profile that is largely incompatible with the binding pockets of commercial antibodies. Laboratories encountering this compound—whether as a synthetic impurity, metabolite, or designer analog—must bypass primary immunoassay screening and default directly to mass spectrometry (LC-MS/MS or GC-MS) to avoid false-negative reporting.

References

  • Petrie, M.S., Lynch, K.L., Ekins, S., & Krasowski, M.D. (2013). Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. PubMed / NIH.
  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • Ovid Technologies. Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Ovid.

Sources

Safety Operating Guide

(3-Chloro-4-methoxyphenyl)propylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, regulatory, and operational protocols for the disposal of (3-Chloro-4-methoxyphenyl)propylamine .

As a halogenated aromatic amine, this compound presents a dual-hazard profile: chemical corrosivity (characteristic of amines) and environmental persistence/toxicity (characteristic of halogenated organics).[1][2][3] Improper disposal not only risks immediate laboratory safety (exothermic reactions with acids) but also constitutes a significant regulatory violation under EPA (RCRA) and local environmental standards.[1]

Part 1: Hazard Identification & Waste Classification

Before handling waste, you must validate the chemical state and hazards.[1][2][3] This compound is not a generic organic solvent; it requires specific segregation.[1][2]

PropertyClassificationOperational Implication
Chemical Class Halogenated Aromatic AmineMUST go into Halogenated Waste streams.[1][2][3][4] Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid elevating disposal costs and violating incineration permits.[1][2][3]
Reactivity Basic (Alkaline)INCOMPATIBLE with strong acids and oxidizers.[1] Mixing with acid waste will generate significant heat and potentially toxic vapors.[1][2]
Toxicity Acute Tox.[1][2][5] / IrritantPPE MANDATE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and lab coat.[1][2][3][6] Handle only in a fume hood.
EPA Waste Code Likely D022 (Chloroform-like/Halogenated) or F-listed depending on solvent mixtures.[1][2][3]Treat as Hazardous Chemical Waste .[1][2] Do not dispose of down the drain.

Part 2: Disposal Decision Logic (Workflow)

The following logic gate ensures the compound is routed to the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste: (3-Chloro-4-methoxyphenyl)propylamine StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved/Oil SolidPath Solid / Powder StateCheck->SolidPath Precipitate/Salt HalogenCheck Verify Solvent Compatibility LiquidPath->HalogenCheck StreamSolid Stream B: Hazardous Solid Waste SolidPath->StreamSolid StreamHalo Stream A: Halogenated Liquid Waste HalogenCheck->StreamHalo Segregate from Non-Halo Validation Final Check: pH & Oxidizers StreamHalo->Validation StreamSolid->Validation Destruction High-Temp Incineration (Off-site) Validation->Destruction Certified Hauler

Figure 1: Decision logic for segregating halogenated amine waste. Note the strict separation from non-halogenated streams to maintain compliance.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Solutions or Free Base Oil)

Objective: Prevent volatilization and reaction with incompatible waste streams.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1][2]

    • Warning: Avoid metal containers if the amine has degraded or absorbed moisture, as it may be corrosive.[1][2][3]

  • Segregation:

    • Pour the waste into the container marked "HALOGENATED ORGANIC WASTE." [1]

    • Crucial: Ensure the waste container does not contain acidic waste (e.g., HCl, H2SO4) or strong oxidizers (e.g., Peroxides, Nitric Acid).[1][2][3][7]

  • Labeling:

    • Affix a hazardous waste label immediately.[1][2]

    • Constituents: Write "(3-Chloro-4-methoxyphenyl)propylamine" clearly. Do not use abbreviations like "CMPA."

    • Hazard Checkboxes: Check "Toxic" and "Corrosive."[1]

  • Rinsing:

    • Rinse the original glassware with a compatible halogenated solvent (e.g., Dichloromethane).[1][2][3] Add this rinse to the same Halogenated Waste container.

    • Do not rinse with water and pour down the drain.

Scenario B: Solid Waste (Salts or Contaminated Debris)

Objective: Contain dust and prevent leaching.[1][8]

  • Containment:

    • Place the solid substance, weighing boats, and contaminated gloves into a clear, sealable polyethylene bag (minimum 4 mil thickness).[1][2][3]

  • Secondary Container:

    • Place the sealed bag into a dedicated Hazardous Solid Waste drum or pail (typically white or blue wide-mouth drums).[1]

  • Labeling:

    • Label the outer tag with the mass (approximate) and full chemical name.

Part 4: Emergency Procedures (Spill Management)

If a spill occurs outside of a containment device (fume hood), execute the following immediately:

  • Evacuate & Ventilate: The amine vapors can be irritating.[1][2] Clear the area.

  • PPE Upgrade: Wear Silver Shield/4H or thick Nitrile gloves.[1][2] Standard latex is insufficient for aromatic amines.[1][2]

  • Containment:

    • Do not use water initially (spreads the chemical).[1]

    • Use a Universal Absorbent (vermiculite or clay-based) or specific Organic Solvent Absorbent pads.[1][2]

  • Decontamination:

    • Once absorbed, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the basic amine residues, then wash with soap and water.[1][2][3]

    • Dispose of all cleanup materials as Hazardous Solid Waste (Scenario B).[1][2]

Part 5: Regulatory & Compliance Context

  • DEA Watchlist: While not always explicitly Scheduled, chlorinated phenethylamines are often treated as "chemicals of interest" or analogues by the DEA.[1][2][3] Maintain a strict usage log (Mass In vs. Mass Out) to account for all material disposed.[1][2]

  • EPA RCRA: This compound falls under "Listed Wastes" (if used as a solvent) or "Characteristic Wastes" (Toxicity/Corrosivity).[1]

    • Violation Alert: Dilution is not the solution. Never dilute this chemical with water to pour down the drain. It is toxic to aquatic life and persists in water treatment systems.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1][2][3]

  • PubChem. (n.d.).[1][2] Compound Summary: Chlorinated Phenethylamines. National Library of Medicine.[1][2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

Personal protective equipment for handling (3-Chloro-4-methoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Risk Profile

Compound Identity: (3-Chloro-4-methoxyphenyl)propylamine Chemical Class: Substituted Phenylpropylamine / Primary Amine Primary Hazard Classification: CORROSIVE (Category 1B)

Urgent Safety Notice: As a research-grade intermediate, specific toxicological data (LD50, PEL/TLV) for this exact isomer may be absent from standard databases. You must apply the "Precautionary Principle." Based on structural analogs (3-Phenylpropylamine, 3-Chloro-4-methoxyphenethylamine), this compound exhibits high basicity and lipophilicity.

Critical Hazards:

  • Skin/Eye Corrosion: Capable of causing irreversible tissue damage (chemical burns) upon contact. The lipophilic "propyl" chain facilitates rapid dermal absorption.

  • Respiratory Irritation: Vapors (free base) or dusts (hydrochloride salt) are destructive to mucous membranes.

  • Sensitization: Potential for skin sensitization upon repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with task-specific protection layers. Double-gloving is mandatory for all direct handling.

PPE Selection Table
Protection LayerStandard Handling (Weighing, Closed Transfer)High-Risk Operations (Synthesis, Open Liquid Transfer, Spills)Technical Specification
Hand Protection (Inner) Nitrile (0.11 mm)Nitrile (0.11 mm)Inspection for pinholes required.
Hand Protection (Outer) Nitrile (0.11 mm)Laminate / Butyl Rubber Outer glove must be chemically resistant to the solvent carrier (e.g., DCM, THF).
Eye Protection Chemical Splash GogglesSplash Goggles + Face Shield ANSI Z87.1+ rated. Indirect venting prevents vapor entry.
Respiratory Fume Hood (Sash < 18")Fume Hood or PAPR/Full-Face If outside hood: Full-face respirator with ABEK-P100 cartridges.
Body Protection Cotton Lab Coat (Buttoned)Tyvek® / Chem-Tape Apron Cover exposed skin. Tape cuffs to gloves for high-volume handling.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid (Salt) State->Solid HCl Salt Liquid Liquid (Free Base) State->Liquid Oil/Amine Risk Risk Level? Solid->Risk Liquid->Risk Always High Risk PPE_Max Max PPE: Laminate Gloves + Face Shield + Apron + Fume Hood Liquid->PPE_Max Low < 1g (Closed) Risk->Low High > 1g or Open System Risk->High PPE_Std Standard PPE: Double Nitrile + Goggles + Lab Coat Low->PPE_Std High->PPE_Max

Caption: Decision logic for selecting PPE based on physical state and quantity. Liquid free bases pose significantly higher permeation risks than solid salts.

Part 3: Operational Protocols

Receiving & Inspection[1][2][3]
  • Quarantine: Upon arrival, do not open the shipping package in the general lab area. Move to a fume hood.

  • Visual Check: Inspect the bottle for "sweating" (oily residue on threads) or white crusts (amine carbonate formation), which indicate a compromised seal.

  • Labeling: Immediately affix a secondary label: "DANGER: CORROSIVE AMINE."

Weighing & Solubilization (The Critical Step)
  • Static Control: If the substance is a solid, use an anti-static gun. Substituted phenethylamines often carry high static charges, causing "fly-away" dust that can contaminate the balance and user.

  • The "Double-Containment" Weighing Method:

    • Tare a vial with its cap inside the balance.

    • Remove the vial from the balance and place it in the fume hood.

    • Transfer the chemical into the vial inside the hood.

    • Cap the vial tightly before moving it back to the balance.

    • Never open the stock container on the open bench.

Spill Response Strategy

Neutralization is key. Do not simply wipe up with paper towels, as this increases surface area for vaporization.

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate 10-foot radius.

  • Acidify: Gently cover the spill with Citric Acid (solid) or weak Acetic Acid (dilute). This converts the volatile free base into a non-volatile salt.

  • Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use clay-based kitty litter for reactive amines.

  • Disposal: Scoop into a hazardous waste bag labeled "Corrosive Solid Waste."

Spill Response Logic (Visualization)

Spill_Response Spill Spill Detected Type Identify State Spill->Type Liquid Liquid (Volatile) Type->Liquid Solid Solid (Dust Hazard) Type->Solid Action_L Cover with Citric Acid/Sand Liquid->Action_L Neutralize Action_S Cover with Wet Paper Towel Solid->Action_S Dampen Clean Scoop to Waste Container Action_L->Clean Action_S->Clean Wipe Double Wipe (Soap + Water) Clean->Wipe

Caption: Tactical response flow for spills. Note the differentiation: Liquids must be neutralized first; Solids must be dampened to prevent airborne dust.

Part 4: Deactivation & Disposal

Disposal Principle: Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

  • Reaction Mixtures: Quench reaction mixtures containing this amine with dilute HCl (1M) to ensure the amine is protonated (salt form). This reduces volatility and skin permeation risk during waste transport.

  • Contaminated Glassware: Rinse with a 5% Citric Acid solution before removing from the fume hood for washing.

  • Waste Stream: Segregate into "Basic Organic Waste" or "Corrosive Waste" streams depending on your facility's specific coding.

Part 5: References & Authority[4][5]

  • Sigma-Aldrich. Safety Data Sheet: 3-Phenylpropylamine (Analog). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzylamine (Analog). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary: 3-Chloro-4-methoxyphenethylamine (Structural Analog). Retrieved from

Disclaimer: This guide is based on the "Precautionary Principle" using structural analogs (phenethylamines/phenylpropylamines) due to the research nature of the specific isomer. Always consult your institution's Chemical Hygiene Officer before use.

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